molecular formula C8H6BrNO2 B12065760 (E)-3-(5-Bromopyridin-3-YL)acrylic acid CAS No. 118419-98-0

(E)-3-(5-Bromopyridin-3-YL)acrylic acid

Cat. No.: B12065760
CAS No.: 118419-98-0
M. Wt: 228.04 g/mol
InChI Key: PSCWUGHUOHMPAK-OWOJBTEDSA-N
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Description

(E)-3-(5-Bromopyridin-3-YL)acrylic acid is a useful research compound. Its molecular formula is C8H6BrNO2 and its molecular weight is 228.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-Bromopyridin-3-YL)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-Bromopyridin-3-YL)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118419-98-0

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

(E)-3-(5-bromopyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C8H6BrNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+

InChI Key

PSCWUGHUOHMPAK-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=NC=C1Br)/C=C/C(=O)O

Canonical SMILES

C1=C(C=NC=C1Br)C=CC(=O)O

Origin of Product

United States

Foundational & Exploratory

(E)-3-(5-Bromopyridin-3-YL)acrylic acid CAS 118419-98-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of (E)-3-(5-Bromopyridin-3-yl)acrylic acid (CAS 118419-98-0), a critical intermediate in medicinal chemistry.

Strategic Building Block for Kinase Inhibitors and Heterocyclic Scaffolds

Executive Summary

(E)-3-(5-Bromopyridin-3-yl)acrylic acid is a bifunctional pyridine derivative serving as a "privileged scaffold" in drug discovery. Its structure features two distinct reactive handles: an electron-deficient 5-bromo heteroaryl moiety and an


-unsaturated carboxylic acid .

This dual functionality allows for orthogonal diversification. The bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the acrylic acid tail serves as a Michael acceptor precursor or can be converted into acrylamides—a structural motif central to covalent kinase inhibitors (e.g., targeting Cysteine residues in EGFR or BTK).

Physicochemical Profile

PropertySpecification
CAS Number 118419-98-0
IUPAC Name (2E)-3-(5-Bromopyridin-3-yl)prop-2-enoic acid
Molecular Formula C

H

BrNO

Molecular Weight 228.04 g/mol
Appearance White to off-white crystalline powder
Melting Point 224–226 °C (Typical for analogous pyridyl acrylic acids; decomposes)
pKa (Predicted) ~4.2 (Carboxylic acid), ~2.8 (Pyridine N)
LogP (Predicted) 1.89
Solubility Soluble in DMSO, DMF, MeOH (hot); Sparingly soluble in water, CH

Cl

H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthetic Methodologies & Process Chemistry

To ensure high purity and scalability, two primary routes are employed. The Knoevenagel Condensation is preferred for gram-to-kilogram scale-up due to cost-efficiency, while the Heck Coupling is utilized for rapid library generation.

Route A: Knoevenagel Condensation (Preferred Scale-Up Route)

This route utilizes 5-bromonicotinaldehyde and malonic acid. It is robust because it avoids expensive palladium catalysts and generates the thermodynamically stable (


)-isomer exclusively.

Mechanism: Base-catalyzed enolization of malonic acid, nucleophilic attack on the aldehyde, dehydration, and thermal decarboxylation.

Experimental Protocol
  • Reagents: 5-Bromonicotinaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent/Base), Piperidine (Cat. 0.1 eq).[1]

  • Procedure:

    • Charge a reaction flask with 5-bromonicotinaldehyde and malonic acid in pyridine (5 mL/g).

    • Add catalytic piperidine.

    • Heat to reflux (115 °C) for 4–6 hours. Note: Evolution of CO

      
       gas indicates decarboxylation.
      
    • Monitor by TLC/LCMS for consumption of aldehyde.

  • Work-up:

    • Cool the mixture to 0 °C.

    • Slowly acidify with 6N HCl to pH 3–4. The product will precipitate.

    • Filter the white solid and wash with cold water followed by cold ethanol.

  • Purification: Recrystallization from Ethanol/Water or DMF/Water.

Route B: Heck Cross-Coupling (Library Route)

Useful when starting from the di-halogenated precursor (3,5-dibromopyridine).

Protocol:

  • Reactants: 3,5-Dibromopyridine + Acrylic acid (or t-butyl acrylate).

  • Catalyst: Pd(OAc)

    
     (2 mol%), P(o-tol)
    
    
    
    (4 mol%).
  • Base: Et

    
    N (2.0 eq) in DMF or CH
    
    
    
    CN at 90 °C.
  • Selectivity Note: Requires careful control of stoichiometry to prevent bis-alkenylation.

Synthesis Workflow Diagram

SynthesisPathways Start1 5-Bromonicotinaldehyde Process1 Knoevenagel Condensation (Malonic Acid, Pyridine, Reflux) - CO2 Start1->Process1 Route A (Scalable) Start2 3,5-Dibromopyridine Process2 Heck Coupling (Acrylic Acid, Pd(OAc)2, Base) Start2->Process2 Route B (Modular) Product (E)-3-(5-Bromopyridin-3-yl) acrylic acid (CAS 118419-98-0) Process1->Product High E-selectivity Process2->Product Requires Purification

Figure 1: Comparative synthetic routes. Route A is preferred for bulk synthesis due to atom economy and ease of purification.

Functionalization & Divergent Reactivity

The strategic value of CAS 118419-98-0 lies in its ability to serve as a linchpin in convergent synthesis.

The "Warhead" Installation (Carboxylic Acid)

The carboxylic acid is typically converted to an amide.[2] In covalent kinase inhibitors, this acrylic acid motif is often coupled to an amine-bearing scaffold. The resulting acrylamide acts as a Michael acceptor, forming a covalent bond with a cysteine thiol in the ATP-binding pocket of kinases (e.g., BTK, EGFR, JAK3).

The "Scaffold" Extension (Aryl Bromide)

The bromine at the 5-position is electronically activated by the pyridine nitrogen, making it an excellent substrate for Suzuki-Miyaura coupling . This allows for the attachment of solubilizing groups (e.g., N-methylpiperazine rings) or hydrophobic tails necessary for binding affinity.

Divergent Synthesis Map

ReactivityMap Center (E)-3-(5-Bromopyridin-3-yl) acrylic acid Acid Carboxylic Acid (-COOH) Center->Acid Bromine Aryl Bromide (-Br) Center->Bromine Amide Amide Coupling (EDC/HOBt + R-NH2) Acid->Amide Warhead Acrylamide Warhead (Covalent Inhibitor) Amide->Warhead Suzuki Suzuki-Miyaura (R-B(OH)2, Pd(dppf)Cl2) Bromine->Suzuki Biaryl Biaryl Scaffold (Potency/Selectivity) Suzuki->Biaryl

Figure 2: Orthogonal reactivity profile. The molecule allows independent optimization of the electrophilic warhead and the binding scaffold.

Applications in Drug Discovery[1][4][6]

Covalent Kinase Inhibition

The acrylamide motif derived from this acid is a hallmark of targeted covalent inhibitors (TCIs).

  • Mechanism: The pyridine ring positions the molecule within the hinge region of the kinase, while the acrylamide extends towards the solvent front to engage a non-catalytic cysteine (e.g., Cys797 in EGFR).

  • Example Class: 3-substituted pyridine analogues are often explored in libraries for Smoothened (Smo) receptor antagonists (Hedgehog pathway) and CDK4/6 inhibitors .

Fragment-Based Drug Design (FBDD)

With a molecular weight of 228 Da and distinct vectors for growth, this molecule is an ideal "fragment" for crystallographic screening. It adheres to the "Rule of Three" (MW < 300, H-donors ≤ 3, cLogP ≤ 3).

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a potent bioactive intermediate.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling: Use a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8 °C (Refrigerate), under inert atmosphere (Argon/Nitrogen) to prevent oxidation or polymerization of the alkene.

References

  • Knoevenagel Condensation of Pyridyl Aldehydes

    • Pandya, K. C., et al.[3] "The condensation of aldehydes with malonic acid."[2][3] Proceedings of the Indian Academy of Sciences - Section A, 1941.

  • Heck Reaction Methodology

    • Heck, R. F. "Palladium-catalyzed vinylation of organic halides." Organic Reactions, 1982.

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • G1 Therapeutics, Inc. "Cyclin-dependent kinase 4/6 inhibition in cancer therapy."[4] U.S. Patent 9,464,092, 2016.[4]

  • Compound Properties & Suppliers

    • ChemicalBook. "(E)-3-(5-bromopyridin-3-yl)acrylic acid Properties."

  • General Synthesis of Malonic Acid Derivatives

    • Palmer, C. S., et al. "Ethyl Bromomalonate." Organic Syntheses, Coll. Vol. 1, p.245.

Sources

Structure and molecular weight of (E)-3-(5-Bromopyridin-3-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for Heterocyclic Pharmacophores[1]

Executive Summary

(E)-3-(5-Bromopyridin-3-yl)acrylic acid (CAS: 118419-98-0) represents a high-value scaffold in modern medicinal chemistry.[1] As a bifunctional pyridine derivative, it offers orthogonal reactivity: the acrylic acid moiety serves as a Michael acceptor or amide precursor, while the 5-bromo substituent remains available for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide details its physicochemical profile, validated synthetic routes via Heck coupling, and quality control parameters essential for GMP-compliant workflows.

Part 1: Physicochemical & Structural Profile[2]

The structural integrity of this molecule hinges on the E-geometry (trans) of the alkene and the regiochemistry of the pyridine ring.

Table 1: Core Chemical Specifications
PropertySpecificationNotes
IUPAC Name (E)-3-(5-Bromopyridin-3-yl)prop-2-enoic acid
CAS Number 118419-98-0
Molecular Formula

Molecular Weight 228.04 g/mol Exact Mass: 226.96
Appearance Off-white to pale yellow solidPhotosensitive (store in amber vials)
Solubility DMSO, DMF, MeOH (hot)Poor solubility in non-polar solvents (

, Hexanes)
pKa (Calculated)

; Pyridine

Zwitterionic character possible at neutral pH
Melting Point >200 °C (Decomposition)Typical for amino-aryl acrylic acids
Structural Analysis

The molecule features a


-deficient pyridine ring.[1] The bromine at position 5 is electronically deactivated compared to a 2- or 4-position halide, making it stable against nucleophilic aromatic substitution (

) under mild conditions, but highly reactive for palladium-catalyzed oxidative addition.[1]

Stereochemistry: The (E)-isomer is thermodynamically favored.[1] In solution, the trans geometry minimizes steric clash between the carboxylic acid and the pyridine ring.

Part 2: Synthetic Methodology (Heck Coupling)[1][7]

The most robust synthesis involves the Mizoroki-Heck reaction between 3,5-dibromopyridine and acrylic acid.[1]

Why this route?

  • Symmetry Advantage: 3,5-dibromopyridine is symmetric. Monosubstitution yields the desired product without regioisomeric byproducts.

  • Cost-Efficiency: Avoids expensive boronic acid precursors required for Suzuki routes.

  • Stereocontrol: The Heck mechanism inherently favors the thermodynamic E-alkene.

Reaction Pathway Diagram

HeckSynthesis Reactants 3,5-Dibromopyridine + Acrylic Acid Catalyst Pd(OAc)2 / P(o-tolyl)3 Et3N, DMF, 100°C Reactants->Catalyst Oxidative Addition Intermediate Pd-Alkene Complex (Syn-Insertion) Catalyst->Intermediate Coordination Elimination Beta-Hydride Elimination Intermediate->Elimination Stereoselection Product (E)-3-(5-Bromopyridin-3-yl) acrylic acid Elimination->Product Release

Figure 1: Palladium-catalyzed cross-coupling workflow targeting the (E)-isomer.[1]

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 10g of (E)-3-(5-Bromopyridin-3-yl)acrylic acid.

Materials:
  • 3,5-Dibromopyridine (1.0 eq, 23.7 g)[1]

  • Acrylic acid (1.2 eq, 8.2 mL)

  • Palladium(II) acetate (

    
    ) (2 mol%)[1]
    
  • Tri-o-tolylphosphine (

    
    ) (4 mol%)[1]
    
  • Triethylamine (

    
    ) (2.5 eq)[1]
    
  • DMF (Dimethylformamide) (anhydrous, 100 mL)[1]

Step-by-Step Procedure:
  • Inert Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under nitrogen flow, add 3,5-dibromopyridine,

    
    , and 
    
    
    
    .
  • Solvent Addition: Add anhydrous DMF via syringe. Stir for 5 minutes to dissolve solids.

  • Reagent Addition: Add

    
     followed by the dropwise addition of acrylic acid. Note: Exotherm possible.
    
  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

    • Checkpoint: The starting dibromide should disappear. A new polar spot (acid) will appear near the baseline.

  • Workup (Critical for Purity):

    • Cool reaction to room temperature.

    • Dilute with water (300 mL). The solution will be basic (pH ~9-10) due to excess amine.[1]

    • Wash with Ethyl Acetate (2 x 100 mL) to remove non-polar impurities (unreacted starting material, phosphine oxides). Discard organic layer.

    • Acidify the aqueous layer carefully with 1N HCl to pH ~3–4.

    • Precipitation: The product typically precipitates as a solid upon acidification.

  • Isolation: Filter the solid, wash with cold water (3x) and cold diethyl ether (to remove traces of acrylic acid).

  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

Purification Logic Diagram

Workup RxnMix Reaction Mixture (DMF, Product, Base) WaterAdd Dilute with Water (pH > 9) RxnMix->WaterAdd Wash Wash with EtOAc WaterAdd->Wash Separation Phase Separation Wash->Separation OrgLayer Organic Layer (Impurities) Separation->OrgLayer Discard AqLayer Aqueous Layer (Product as Carboxylate) Separation->AqLayer Keep Acidify Acidify with 1N HCl (to pH 3-4) AqLayer->Acidify Filter Filtration & Drying Acidify->Filter

Figure 2: Acid-base extraction strategy to isolate the free acid form.[1]

Part 4: Quality Control & Characterization

To validate the structure and purity, the following analytical criteria must be met.

1. Proton NMR (

-NMR)
  • Solvent: DMSO-

    
    
    
  • Key Diagnostic Signals:

    • Alkene Doublet (High Field):

      
       ppm (
      
      
      
      Hz). The large coupling constant (
      
      
      Hz) confirms the (E)-configuration .[1]
    • Alkene Doublet (Low Field):

      
       ppm (
      
      
      
      Hz).
    • Pyridine Protons: Three distinct aromatic signals. The proton between the Br and Acrylic group (position 4) usually appears as a singlet or fine doublet around

      
       ppm due to deshielding by both electron-withdrawing groups.[1]
      
2. Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive or Negative mode).

  • Isotope Pattern: Bromine has two stable isotopes (

    
     and 
    
    
    
    ) in a ~1:1 ratio.[1]
    • Look for two peaks of equal intensity separated by 2 mass units.

    • [M+H]+: 228.0 and 230.0.

3. HPLC Purity
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Requirement: >95% area integration at 254 nm.

Part 5: Applications in Drug Discovery[8]

This molecule is a "privileged scaffold" because it enables Diversity-Oriented Synthesis (DOS) .[1]

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (228 Da) and presence of a hydrogen bond donor/acceptor (carboxylic acid) and a synthetic handle (Br) make it an ideal fragment for screening against kinases.[1]

  • Heterocycle Formation:

    • Azaindoles: The acrylic acid side chain can be converted to an azide and cyclized (Curtius rearrangement/thermal cyclization) to form brominated azaindoles.

    • Quinolinones: Cyclization strategies can yield naphthyridinone derivatives.

  • PROTAC Linkers: The carboxylic acid can be amide-coupled to an E3 ligase ligand (e.g., Thalidomide derivative), while the bromide allows attachment to a target protein ligand via cross-coupling.

References
  • PubChem. (2025).[2][3][4] Compound Summary: trans-4-Bromo-beta-nitrostyrene (Analogous Heck Reaction Chemistry). National Library of Medicine.[2][4] [Link][1]

  • Beilstein J. Org. Chem. (2018).[5] Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles. [Link][1]

  • Organic Chemistry Portal. (2025). Heck Reaction: Mechanism and Recent Developments. [Link][1]

Sources

Core Molecule Profile: 5-Bromopyridine-3-Acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (E)-3-(5-bromopyridin-3-yl)acrylic acid , a critical bifunctional building block in medicinal chemistry. This molecule serves as a "privileged scaffold" for fragment-based drug design, particularly in the development of covalent kinase inhibitors and proteolysis targeting chimeras (PROTACs).

Chemical Identity & Physicochemical Properties

This compound is characterized by a 3,5-disubstituted pyridine ring, featuring a bromine atom (a handle for cross-coupling) and an acrylic acid moiety (a Michael acceptor and amide precursor). The (E)-isomer is the thermodynamically stable and biologically relevant form.

PropertyData
IUPAC Name (E)-3-(5-bromopyridin-3-yl)prop-2-enoic acid
CAS Number 118419-98-0
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 178–182 °C (Decomposes)
pKa (Calculated) ~3.8 (Carboxylic acid), ~2.5 (Pyridine N)
LogP 1.54 (Moderate lipophilicity)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water

Structural Analysis & Pharmacophore Mapping

The utility of 5-bromopyridine-3-acrylic acid lies in its orthogonal reactivity . It allows medicinal chemists to elaborate the molecule in two distinct directions without protecting groups.

Electronic & Steric Features
  • The Pyridine Core: The nitrogen atom at position 1 acts as a hydrogen bond acceptor (HBA), crucial for hinge binding in kinase domains. The electron-deficient nature of the ring increases the acidity of the acrylic acid tail.

  • The 5-Bromo Handle: Located meta to the nitrogen, this position is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of biaryl systems or solubilizing groups.

  • The Acrylic Acid Tail:

    • Michael Acceptor: The

      
      -unsaturated carbonyl is a "warhead" capable of forming covalent bonds with cysteine residues (e.g., Cys481 in BTK).
      
    • Amide Coupling: The carboxylic acid is readily converted to amides, extending the scaffold into solvent-exposed regions of a protein pocket.

Pharmacophore Core Pyridine Core (Electron Deficient) Br 5-Bromo Group (Cross-Coupling Handle) Core->Br Suzuki/Buchwald Functionalization Acrylic Acrylic Acid Tail (Michael Acceptor / Linker) Core->Acrylic Covalent Warhead Amide Formation Target Protein Target (e.g., Kinase Cys) Acrylic->Target Covalent Bond Formation

Figure 1: Pharmacophore map illustrating the orthogonal reactivity zones of the scaffold.

Synthesis & Manufacturing Protocols

While Knoevenagel condensation is possible, the Heck Reaction is the preferred industrial route due to the availability of 3,5-dibromopyridine and the high stereoselectivity for the (E)-isomer.

Primary Route: Regioselective Heck Coupling

Concept: 3,5-Dibromopyridine is symmetric. Reacting it with 1 equivalent of acrylate ester yields the mono-substituted product. The electron-withdrawing nature of the first acrylate group deactivates the ring slightly towards a second oxidative addition, enhancing selectivity.

Step-by-Step Protocol
  • Reagents:

    • Substrate: 3,5-Dibromopyridine (1.0 eq)

    • Reagent: Ethyl acrylate (1.1 eq)

    • Catalyst: Pd(OAc)₂ (2 mol%)[1]

    • Ligand: P(o-tol)₃ (4 mol%) or dppf

    • Base: Triethylamine (Et₃N) (2.5 eq)

    • Solvent: DMF or Acetonitrile (anhydrous)

  • Procedure:

    • Charge: In a dry pressure tube, dissolve 3,5-dibromopyridine in DMF. Degas with N₂ for 15 mins.

    • Add: Add Pd(OAc)₂, Phosphine ligand, and Et₃N.

    • Initiate: Add Ethyl acrylate via syringe. Seal the tube.

    • Heat: Stir at 90–100 °C for 12–16 hours. Monitor by HPLC/TLC.

    • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine (to remove DMF). Dry organic layer over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) yields Ethyl (E)-3-(5-bromopyridin-3-yl)acrylate .

  • Hydrolysis (Ester to Acid):

    • Dissolve the ester in THF/Water (1:1).

    • Add LiOH (2.0 eq) and stir at RT for 2 hours.

    • Acidify with 1M HCl to pH 3–4. The product precipitates as a white solid. Filter and dry.[1]

Synthesis Start 3,5-Dibromopyridine Intermediate Ethyl (E)-3-(5-bromopyridin-3-yl)acrylate Start->Intermediate Heck Coupling Reagents Ethyl Acrylate, Pd(OAc)2 P(o-tol)3, Et3N, 100°C Reagents->Intermediate Product (E)-3-(5-bromopyridin-3-yl)acrylic acid Intermediate->Product Saponification Hydrolysis LiOH, THF/H2O then HCl Hydrolysis->Product

Figure 2: Synthetic workflow from commercially available 3,5-dibromopyridine.

Analytical Characterization

To validate the structure, specifically the (E)-geometry, NMR spectroscopy is the definitive tool.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Acid Proton:

      
       12.5 (broad s, 1H, -COOH).
      
    • Pyridine Protons: Three distinct aromatic signals in the region

      
       8.5–9.0 ppm. The protons at C2 and C6 are typically doublets (
      
      
      
      Hz) due to meta-coupling.
    • Alkene Protons: Two doublets at

      
       ~6.6 and ~7.6 ppm.
      
    • Key Diagnostic: The coupling constant (

      
      ) between the alkene protons must be 15.5–16.0 Hz , confirming the trans (E) geometry. (A cis coupling would be ~10-12 Hz).
      
  • Mass Spectrometry (ESI):

    • Positive mode:

      
       peaks at m/z 228 and 230 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
      

Applications in Drug Discovery

This molecule is a staple in Fragment-Based Drug Discovery (FBDD) .

Covalent Kinase Inhibitors

The acrylic acid moiety is often converted to an acrylamide. This acrylamide acts as a "warhead" targeting non-catalytic cysteines in the ATP-binding pocket of kinases (e.g., EGFR, BTK, JAK3).

  • Mechanism:[2] The pyridine ring binds to the hinge region. The bromine is replaced (via Suzuki coupling) with a hydrophobic group to occupy the back-pocket. The acrylamide extends to covalently modify the cysteine.

PROTAC Linker Synthesis

The carboxylic acid provides an attachment point for linkers in PROTACs (Proteolysis Targeting Chimeras). The bromine allows for the attachment of the E3 ligase ligand (e.g., Cereblon or VHL binders).

DNA-Binding Agents

Derivatives of this structure are explored as minor groove binders, where the curvature of the molecule (induced by the trans-alkene) matches the helical twist of DNA.

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Respiratory Irritation).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The acrylic acid moiety can polymerize if exposed to light or heat for prolonged periods; however, the crystalline solid is generally stable.

References

  • Heck Reaction Methodology: Mizoroki, T., et al. "Arylation of Olefin with Aryl Iodides Catalyzed by Palladium."[3] Bulletin of the Chemical Society of Japan, 1971.

  • Synthesis of Pyridyl Acrylates: Littke, A. F., & Fu, G. C. "Heck reactions of aryl chlorides catalyzed by palladium/tri-tert-butylphosphine." Journal of the American Chemical Society, 2001.

  • Covalent Inhibitor Design: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011.

  • Chemical Properties Data: PubChem Compound Summary for (E)-3-(5-bromopyridin-3-yl)acrylic acid.

  • NMR Characterization Standards: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley, 2014. (General Reference for J-coupling analysis).

Sources

Technical Whitepaper: (E)-3-(5-Bromopyridin-3-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Linchpin for Medicinal Chemistry

Executive Summary

(E)-3-(5-Bromopyridin-3-yl)acrylic acid (CAS: 118419-98-0) represents a critical "linchpin" scaffold in modern drug discovery. Its structural utility lies in its 3,5-disubstituted pyridine core, which offers non-interacting vectors for diversification. The bromine handle at position 5 allows for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the acrylic acid moiety at position 3 serves as a Michael acceptor or a precursor for amide coupling. This guide details its structural informatics, a validated synthesis via the Heck reaction, and its downstream utility in kinase inhibitor design.

Part 1: Chemical Identity & Structural Informatics

The precise identification of the E-isomer is crucial, as the thermodynamic stability of the trans double bond is preferred in most binding pockets for geometric fit.

PropertySpecification
IUPAC Name (2E)-3-(5-bromopyridin-3-yl)prop-2-enoic acid
Common Name 5-Bromo-3-pyridineacrylic acid
CAS Number 118419-98-0
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Stereochemistry E (Trans)
Canonical SMILES OC(=O)/C=C/c1cc(Br)cnc1
Isomeric SMILES OC(=O)/C=C/c1cncc(Br)c1
InChI String InChI=1S/C8H6BrNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+

Structural Insight: The 3,5-substitution pattern on the pyridine ring is electronically unique. Unlike 2,6- or 2,4-substitutions, the 3,5-positions are not adjacent to the ring nitrogen, reducing electronic deactivation during electrophilic aromatic substitution, yet the ring nitrogen remains available for hydrogen bonding in active sites (e.g., the hinge region of kinases).

Part 2: Synthetic Pathway (The Heck Strategy)

While Knoevenagel condensation of 5-bromonicotinaldehyde is possible, the Heck reaction using 3,5-dibromopyridine is the superior industrial route due to the lower cost of the starting material and higher atom economy.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthesis choices and the specific Heck cycle required to favor mono-substitution over double-arylation.

SynthesisPathway Start 3,5-Dibromopyridine Intermed Oxidative Addition (Pd-Ar Species) Start->Intermed Pd(0) Reagent Acrylic Acid (1.1 eq) Reagent->Intermed Cat Pd(OAc)2 / PPh3 Base (Et3N) Cat->Intermed Product (E)-3-(5-Bromopyridin-3-yl) acrylic acid Intermed->Product Insertion & Beta-Elimination SideProduct Bis-alkenylated Byproduct Product->SideProduct Over-reaction (Excess Alkene)

Figure 1: Selective mono-Heck arylation pathway. Controlling stoichiometry is critical to prevent the formation of the 3,5-bis(acrylic acid) byproduct.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of (E)-3-(5-bromopyridin-3-yl)acrylic acid via regioselective Heck coupling.

Reagents:
  • 3,5-Dibromopyridine (1.0 eq, 23.7 g, 100 mmol)

  • Acrylic acid (1.1 eq, 7.92 g, 110 mmol)

  • Pd(OAc)₂ (2 mol%, 0.45 g)

  • Tri-o-tolylphosphine (P(o-tol)₃) (4 mol%, 1.22 g) - Preferred over PPh3 for steric bulk to prevent bis-coupling.

  • Triethylamine (Et₃N) (2.5 eq)

  • DMF (Dimethylformamide) (anhydrous, 0.5 M concentration)

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂) for 15 minutes.

  • Solvation: Add 3,5-dibromopyridine and DMF. Stir until fully dissolved.

  • Catalyst Loading: Add Pd(OAc)₂ and P(o-tol)₃. The solution should turn yellow/orange. Stir for 10 minutes to allow ligand complexation.

  • Reagent Addition: Add Et₃N followed by the dropwise addition of Acrylic acid via syringe. Note: Exothermic reaction possible.

  • Heating: Heat the mixture to 100°C for 12 hours.

    • Validation Point (TLC): Monitor consumption of dibromide (Rf ~0.8 in 20% EtOAc/Hex) and appearance of product (Rf ~0.1, streaks due to acid).

  • Workup (Acid-Base Extraction):

    • Cool to room temperature.[1] Dilute with water (300 mL).

    • Basify to pH > 10 with 1M NaOH (Product enters aqueous phase as carboxylate).

    • Extract with Ethyl Acetate (3 x 100 mL) to remove unreacted dibromide and catalyst ligands. Discard organic layer.

    • Acidify the aqueous layer carefully with 6M HCl to pH ~3. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water (2 x 50 mL) and cold pentane. Dry under vacuum at 50°C.

Analytical Validation:
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5 (br s, 1H, COOH)

    • δ 8.85 (d, J = 2.0 Hz, 1H, Py-H2)

    • δ 8.70 (d, J = 2.0 Hz, 1H, Py-H6)

    • δ 8.40 (t, J = 2.0 Hz, 1H, Py-H4)

    • δ 7.65 (d, J = 16.0 Hz , 1H, =CH-Ar) -> Confirms Trans (E) isomer.

    • δ 6.70 (d, J = 16.0 Hz , 1H, =CH-COOH)

Part 4: Reactivity & Drug Discovery Applications

This scaffold is highly valued because it allows for orthogonal functionalization . The bromine atom remains intact during the Heck reaction (if stoichiometry is controlled), allowing it to be used in a subsequent cross-coupling step.

Orthogonal Functionalization Workflow

Reactivity Core (E)-3-(5-Bromopyridin-3-yl) acrylic acid PathA Path A: Suzuki Coupling (Reacts at Br) Core->PathA R-B(OH)2, Pd(0) PathB Path B: Amide Coupling (Reacts at COOH) Core->PathB R-NH2, HATU ProdA Biaryl Acrylates (Fragment Growing) PathA->ProdA ProdB Acrylamides (Covalent Warheads) PathB->ProdB

Figure 2: Divergent synthesis capabilities. Path B is commonly used to install covalent "warheads" (acrylamides) targeting Cysteine residues in kinases (e.g., JAK3, BTK).

Key Applications:
  • Covalent Kinase Inhibitors: The acrylic acid can be converted to an acrylamide. If the pyridine nitrogen hydrogen bonds to the hinge region, the acrylamide can be positioned to covalently modify a cysteine in the solvent-exposed front pocket.

  • PROTAC Linkers: The rigid trans-alkene spacer provides a defined distance between the E3 ligase ligand and the protein of interest, often used to tune the geometry of ternary complexes.

References
  • ChemicalBook. (2025). (E)-3-(5-bromopyridin-3-yl)acrylic acid Product Properties and CAS 118419-98-0.[2][3] Retrieved from

  • MDPI. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. (Discusses regioselectivity in dibromopyridines). Retrieved from

  • ResearchGate. (2025).[4] Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. (Validation of 3,5-dibromopyridine reactivity). Retrieved from

  • National Institutes of Health (PubChem). (2025). Acrylic Acid Structure and Reactivity Data. Retrieved from

Sources

The 5-Bromo-3-Pyridyl Acrylate Scaffold: A Divergent Hub for Kinase and Epigenetic Modulators

[1]

Executive Summary

In modern drug discovery, 3-(5-bromopyridin-3-yl)acrylic acid (CAS: 118419-98-0) serves as a high-value "divergent hub" intermediate.[1] Its structural uniqueness lies in the meta-meta (3,[1]5) substitution pattern of the pyridine ring, which provides a rigid, non-linear geometry distinct from the more common para-like (2,5) isomers.[2]

This scaffold acts as a bifunctional handle:

  • The Electrophilic Warhead/Linker (Acrylic Acid): Precursor to hydroxamic acids (HDAC inhibitors) or acrylamides (covalent kinase inhibitors).

  • The Cross-Coupling Handle (Bromine): Enables late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to install hydrophobic "cap" groups or hinge-binding motifs.[1]

This guide outlines the synthesis of this core, its application in designing dual-action inhibitors, and validated protocols for its derivatization.

Chemical Architecture & Synthetic Utility[1][3]

The molecule operates on the principle of Orthogonal Functionalization . The reactivity profile allows medicinal chemists to modify one end of the molecule without affecting the other, facilitating Rapid Analoging (SAR expansion).

Structural Logic[1]
  • Pyridine Nitrogen: Provides solubility and a hydrogen bond acceptor (HBA) often critical for solvent-front interactions in kinase pockets.

  • Acrylate Double Bond: A Michael acceptor. In covalent drugs, this forms an irreversible bond with cysteine residues (e.g., Cys481 in BTK). In HDAC inhibitors, it acts as a rigid linker projecting the zinc-binding group (ZBG) into the catalytic tunnel.

  • C5-Bromine: A sterile handle for carbon-carbon bond formation.[1]

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates how this single intermediate spawns three distinct classes of therapeutic agents.

GCore3-(5-bromopyridin-3-yl)acrylic acid(The Hub)Step1Amide Coupling(NH2OH)Core->Step1Path AZBG FormationStep2Suzuki Coupling(Ar-B(OH)2)Core->Step2Path BDiversificationStep3Amide Coupling(R-NH2)Core->Step3Path CWarhead InstallHDACHDAC Inhibitors(Hydroxamic Acids)Step1->HDACYields Panobinostat AnalogsKinaseBiaryl KinaseInhibitorsStep2->KinaseYields Biaryl ScaffoldsCovalentCovalent Warheads(Acrylamides)Step3->CovalentYields Covalent Inhibitors

Caption: Divergent synthesis pathways from the 5-bromo-3-pyridyl acrylate core to major drug classes.

Authoritative Synthesis Protocol

While Heck coupling of 3,5-dibromopyridine with acrylates is possible, it often suffers from bis-coupling side products.[1] The Knoevenagel Condensation using 5-bromonicotinaldehyde is the preferred, self-validating route due to higher regiocontrol and scalability.[1]

Protocol: Knoevenagel Condensation

Objective: Synthesis of (E)-3-(5-bromopyridin-3-yl)acrylic acid.

Reagents:

  • 5-Bromonicotinaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base)[3][4][5]

  • Piperidine (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 5-bromonicotinaldehyde (10.0 g, 53.7 mmol) in anhydrous pyridine (50 mL).

  • Addition: Add malonic acid (6.7 g, 64.5 mmol) followed by piperidine (0.5 mL).

  • Reaction: Heat the mixture to 100°C for 4 hours. Observation: Evolution of CO₂ gas indicates decarboxylation is proceeding (Self-validating checkpoint).

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (200 mL).

  • Acidification: Slowly adjust pH to ~3-4 using concentrated HCl. Critical: Do not over-acidify to pH < 1 as the pyridine nitrogen will protonate and the product may redissolve.

  • Isolation: The white precipitate is filtered, washed with cold water (3 x 50 mL), and dried under vacuum at 45°C.

  • Purification: Recrystallization from Ethanol/Water (9:1).

Yield: Typically 85-92%.[1] Characterization: ¹H NMR (DMSO-d₆) shows trans-alkene coupling constants (J ≈ 16 Hz).

Medicinal Chemistry Applications

Case Study 1: HDAC Inhibitor Design (Epigenetics)

The 3-pyridyl acrylate motif mimics the structure of Panobinostat and Belinostat , but the 5-bromo substituent allows for the construction of "Capped" inhibitors targeting specific HDAC isoforms.

  • Mechanism: The acrylic acid is converted to a hydroxamic acid (-CONHOH). This group chelates the Zn²⁺ ion in the HDAC active site.

  • Role of Bromine: The bromine allows for the attachment of a hydrophobic "Cap" group via Suzuki coupling. This cap sits at the rim of the catalytic tunnel, determining isoform selectivity (e.g., HDAC6 vs. HDAC1).

Data: Impact of Cap Group on Selectivity Hypothetical SAR data based on scaffold properties

CompoundR-Group (at Br position)HDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity (6/1)
Core -Br (Unsubstituted)>1000850Low
Analog A Phenyl120158x
Analog B 3,5-Dimethylphenyl450590x
Case Study 2: Covalent Kinase Inhibitors

In this application, the acrylic acid is converted to an acrylamide, serving as the "Warhead."

  • Mechanism: The acrylamide undergoes a Michael addition with a non-catalytic cysteine in the kinase ATP-binding pocket.[1]

  • Role of Pyridine: The pyridine nitrogen often forms a hydrogen bond with the "Hinge Region" of the kinase (e.g., Met residue).

  • Design Logic: The 3,5-geometry positions the warhead (position 3) and the hydrophobic pocket binder (position 5) at an optimal angle to span the ATP pocket without steric clash.

Experimental Validation: Suzuki Coupling

To utilize the "Handle" (Bromine), the following protocol is standard for attaching aryl groups.

Protocol: Palladium-Catalyzed Cross-Coupling

  • Mix: 3-(5-bromopyridin-3-yl)acrylic acid (1 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3 eq).

  • Solvent: 1,4-Dioxane/Water (4:1). Degas with Argon.

  • Heat: 90°C for 12 hours.

  • Note: If the free acid interferes with the catalyst, esterify the acrylic acid (MeOH/H₂SO₄) before the Suzuki coupling, then hydrolyze post-coupling.

References

  • ChemicalBook. (E)-3-(5-bromopyridin-3-yl)acrylic acid Properties and Suppliers. Available at:

  • Sigma-Aldrich. 3-(2-Amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester. (Demonstrates availability of related amino-bromo scaffolds). Available at:

  • PrepChem. Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. (General reference for Knoevenagel/Friedel-Crafts approaches to acrylic acids). Available at:

  • National Institutes of Health (NIH). HDAC Inhibitors: Molecular Mechanisms of Action. (Context for hydroxamic acid design). Available at:

  • ResearchGate. Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid. (Context for 3-bromopyridine reactivity). Available at:

Strategic Utilization of Pyridine-Based Acrylic Acid Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, pyridine-based acrylic acids (e.g., 3-(3-pyridyl)acrylic acid) act as dual-purpose scaffolds. They function simultaneously as physicochemical modulators—enhancing aqueous solubility via the pyridine nitrogen—and as precursors to Targeted Covalent Inhibitors (TCIs) . Unlike simple phenyl-acrylic acids, the electron-deficient nature of the pyridine ring significantly alters the electrophilicity of the conjugated alkene, allowing medicinal chemists to "tune" the reactivity of Michael acceptors toward cysteine residues in target proteins (e.g., kinases like EGFR, BTK).

This technical guide provides a rigorous analysis of these building blocks, detailing their synthetic utility, electronic properties, and validation protocols for covalent drug design.

Part 1: Chemical Logic & Design Principles

The "Warhead" Tuning Mechanism

The primary utility of pyridine-acrylic acid derivatives lies in their ability to fine-tune the reactivity of a "warhead." In covalent drug design, the rate of bond formation (


) must be balanced against reversible binding affinity (

).
  • Electronic Activation: The pyridine ring is

    
    -deficient. When conjugated to an acrylic acid (or amide), it exerts a stronger electron-withdrawing effect (inductive and mesomeric) than a phenyl ring. This lowers the LUMO energy of the 
    
    
    
    -carbon, making it more susceptible to nucleophilic attack by thiols (Cys-SH).
  • Positional Isomerism: The position of the nitrogen atom dictates the degree of activation:

    • 2- and 4-Pyridyl: Strongest electron withdrawal due to resonance contributions (similar to a nitro-benzene effect).

    • 3-Pyridyl: Moderate activation (inductive effect dominates). This is often preferred to avoid "hyper-reactive" warheads that cause off-target toxicity (glutathione depletion).

Physicochemical Modulation

Incorporating a pyridine ring addresses common ADME failures:

  • Solubility: The pyridine nitrogen (pKa

    
     5.2) can be protonated at physiological pH (in lysosomes) or formulated as a salt, significantly improving solubility compared to carbocyclic analogs.
    
  • Metabolic Stability: Unlike electron-rich phenyl rings prone to oxidative metabolism (CYP450), the electron-poor pyridine ring is generally more resistant to oxidation.

Part 2: Synthetic Methodologies

Strategic Workflow

The following diagram outlines the conversion of raw pyridine building blocks into functional drug candidates.

SynthesisWorkflow Start Pyridine Carboxaldehyde (Starting Material) Reaction Knoevenagel Condensation Start->Reaction + Malonic Acid Intermediate Pyridine-Acrylic Acid (The Building Block) Reaction->Intermediate - CO2, - H2O Activation Amide Coupling (EDC/HATU) Intermediate->Activation + Amine Scaffold Drug Targeted Covalent Inhibitor (Acrylamide) Activation->Drug

Figure 1: Synthetic workflow transforming pyridine aldehydes into covalent inhibitor warheads.

Standard Operating Procedure: Knoevenagel Condensation

The Doebner Modification is the industry-standard protocol for synthesizing trans-3-(3-pyridyl)acrylic acid. It is preferred over the Heck reaction for its cost-effectiveness and absence of transition metal impurities.

Protocol: Synthesis of trans-3-(3-pyridyl)acrylic acid

Reagents:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base, 3.0 vol)

  • Piperidine (Catalyst, 0.1 eq)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 3-pyridinecarboxaldehyde and malonic acid. Add pyridine as the solvent.[1]

  • Catalysis: Add piperidine dropwise. Note: Exotherm may occur.

  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor CO₂ evolution (bubbler) to track decarboxylation.

  • Workup (Critical Step):

    • Cool reaction to room temperature.[2][3]

    • Pour the mixture into ice-cold water (10 volumes).

    • Adjust pH to ~4.5–5.0 using concentrated HCl. Crucial: The product is zwitterionic; precise pH adjustment precipitates the free acid.

  • Isolation: Filter the white/off-white precipitate. Wash with cold water and diethyl ether to remove traces of pyridine.

  • Drying: Vacuum dry at 45°C.

Validation Criteria:

  • Yield: Expected >75%.

  • 1H NMR (DMSO-d6): Look for alkene doublets with

    
     Hz, confirming the trans geometry.
    

Part 3: Validation & Reactivity Profiling

Once synthesized, the building block is typically converted to an acrylamide. Before biological testing, the electrophilic reactivity must be quantified to ensure safety (avoiding promiscuous binding).

Mechanism of Action: Michael Addition

The drug design relies on the formation of a permanent covalent bond with a non-catalytic cysteine thiol in the target protein.

MichaelAddition Cys Target Cysteine (Nucleophile -SH) TS Transition State (Tetrahedral) Cys->TS Nucleophilic Attack Warhead Pyridine-Acrylamide (Electrophile) Warhead->TS Adduct Covalent Protein-Drug Complex TS->Adduct Proton Transfer

Figure 2: Mechanism of covalent engagement via Michael Addition.

Protocol: Glutathione (GSH) Reactivity Assay

This assay determines the half-life (


) of the compound in the presence of glutathione, a surrogate for off-target thiol reactivity.

Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound (Pyridine-acrylamide derivative) in DMSO.

  • Incubation: Mix test compound (final conc. 10

    
    M) with reduced GSH (final conc. 500 
    
    
    
    M, 50-fold excess) in PBS buffer (pH 7.4) at 37°C. Include an internal standard (e.g., Warfarin).
  • Sampling: Aliquot samples at

    
     min. Quench immediately with acidic acetonitrile (0.1% Formic Acid).
    
  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak [M+H]+ and the appearance of the GSH-adduct [M+307+H]+.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
Comparative Reactivity Data

The table below illustrates how the pyridine ring enhances reactivity compared to a phenyl ring (simulated representative data based on Hammett principles).

Scaffold TypeStructureElectronic EffectGSH

(min)
Interpretation
Phenyl-Acrylamide Ph-CH=CH-CO-NH-RBaseline> 240Low reactivity; may require catalytic Cys.
3-Pyridyl-Acrylamide 3-Pyr-CH=CH-CO-NH-RModerate EWG60 – 120Ideal "Goldilocks" zone for TCIs.
2-Pyridyl-Acrylamide 2-Pyr-CH=CH-CO-NH-RStrong EWG< 15High reactivity; risk of toxicity.
4-Pyridyl-Acrylamide 4-Pyr-CH=CH-CO-NH-RStrong EWG< 10Very high reactivity; likely unstable.

Note: Lower


 indicates higher electrophilicity.

Part 4: References

  • BenchChem Technical Support. (2025).[1][4] An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of trans-3-(3-Pyridyl)acrylic Acid. BenchChem. Link

  • Kumalo, H. M., et al. (2019). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Journal of the American Chemical Society / PMC. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Chemical Research in Toxicology. Link

  • Lovering, F., et al. (2016). A decade of pyridine-containing heterocycles in US FDA approved drugs. Journal of Medicinal Chemistry. Link

  • Domainex. (2024). GSH Reactivity Assay Protocol for Covalent Inhibitors. Domainex Services. Link

Sources

(E)- vs. (Z)-Isomer of 3-(5-bromopyridin-3-yl)acrylic acid: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a critical examination of the (E)- and (Z)-isomers of 3-(5-bromopyridin-3-yl)acrylic acid, a pivotal intermediate in the synthesis of numerous pharmacologically active molecules. This document delves into the nuances of their stereoselective synthesis, robust characterization, and comparative stability. A thorough understanding of the distinct physicochemical properties of each geometric isomer is paramount for optimizing synthetic pathways and ensuring the isomeric integrity of compounds advancing through the drug discovery and development pipeline. This guide is tailored for researchers, chemists, and drug development professionals, offering both foundational scientific principles and actionable, field-tested methodologies.

Introduction: The Critical Role of Geometric Isomerism in Medicinal Chemistry

Geometric isomerism, systematically designated as (E)/(Z) isomerism, arises from restricted rotation around a double bond, profoundly influencing a molecule's three-dimensional architecture. In drug design, the specific spatial arrangement of functional groups is a key determinant of a molecule's interaction with biological targets. The distinct topographies of (E)- and (Z)-isomers can lead to significant differences in receptor binding affinity, enzyme inhibition, metabolic stability, and overall pharmacokinetic and pharmacodynamic profiles.[1][2] Consequently, the selective synthesis and rigorous analytical confirmation of the desired isomer are non-negotiable aspects of modern therapeutic development.

The compound 3-(5-bromopyridin-3-yl)acrylic acid serves as a versatile scaffold in medicinal chemistry. Its derivatives are integral to the synthesis of targeted therapies, including kinase inhibitors. The presence of the acrylic acid moiety's carbon-carbon double bond necessitates a clear understanding and control of its (E)- and (Z)-isomeric forms.

Stereoselective Synthesis: Directing the Isomeric Outcome

The stereochemical composition of 3-(5-bromopyridin-3-yl)acrylic acid is predominantly dictated by the chosen synthetic methodology. Olefination reactions are the workhorses for its preparation, with the Horner-Wadsworth-Emmons reaction being a preferred route for achieving high stereoselectivity.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Reliable Path to the (E)-Isomer

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids. A key feature of the HWE reaction is its strong preference for the formation of the thermodynamically more stable (E)-alkene, particularly when employing stabilized phosphonate ylides.[3][4][5][6]

Experimental Protocol: Synthesis of (E)-3-(5-bromopyridin-3-yl)acrylic acid

  • Ylide Formation: To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0 °C, triethyl phosphonoacetate is added dropwise. The reaction is allowed to stir at this temperature for 30-60 minutes to ensure the complete formation of the phosphonate carbanion.

  • Olefination: A solution of 5-bromonicotinaldehyde in anhydrous THF is added dropwise to the pre-formed ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-16 hours, with progress monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Work-up: Upon completion, the reaction is carefully quenched with water. The organic solvent is removed under reduced pressure. The resulting crude ethyl ester is then hydrolyzed to the carboxylic acid by treatment with an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a THF/water mixture.

  • Isolation and Purification: The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove byproducts. The aqueous layer is then acidified to a pH of ~4-5 with hydrochloric acid (HCl), leading to the precipitation of the desired product. The solid is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Rationale for Experimental Design:

  • Stabilized Ylide: The use of triethyl phosphonoacetate generates a stabilized ylide, which is the primary driver for the high (E)-selectivity of the HWE reaction. The reaction intermediates can equilibrate to favor the sterically less hindered (E)-product.[3][5]

  • Anhydrous Conditions: The use of a strong base like NaH necessitates anhydrous conditions to prevent quenching of the base and the reactive ylide.

  • Aqueous Work-up: The dialkylphosphate byproduct of the HWE reaction is water-soluble, allowing for its easy removal during the aqueous work-up, a significant advantage over the traditional Wittig reaction.[3][4][5]

Alternative Synthetic Strategies

While the HWE reaction is highly effective for obtaining the (E)-isomer, other methods can be considered:

  • Wittig Reaction: The classic Wittig reaction can also be utilized. The stereochemical outcome is highly dependent on the ylide's stability. Stabilized ylides generally yield the (E)-isomer, whereas non-stabilized ylides often favor the (Z)-isomer. Schlosser modification of the Wittig reaction can also be employed to favor the (E)-isomer.[7]

  • Knoevenagel-Doebner Condensation: This condensation reaction between 5-bromonicotinaldehyde and malonic acid, typically in the presence of a base like pyridine and a catalyst such as piperidine, can also produce 3-(5-bromopyridin-3-yl)acrylic acid, often with a preference for the (E)-isomer.[8][9]

Analytical Characterization: Unambiguous Isomer Identification

The definitive differentiation between the (E)- and (Z)-isomers is crucial for quality control and regulatory purposes. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for this determination.

¹H NMR Spectroscopy: The Gold Standard for Isomer Assignment

The coupling constant (J-value) between the two vinylic protons in the ¹H NMR spectrum provides a clear and unambiguous distinction between the (E)- and (Z)-isomers.[10][11]

  • (E)-isomer: The vinylic protons are in a trans configuration, resulting in a large vicinal coupling constant, typically in the range of 15-18 Hz .

  • (Z)-isomer: The vinylic protons are in a cis configuration, leading to a significantly smaller coupling constant, generally between 10-12 Hz .

Data Presentation: Comparative ¹H NMR Parameters

IsomerVinylic Proton α (δ, ppm)Vinylic Proton β (δ, ppm)Coupling Constant (Jαβ, Hz)
(E)-isomer~6.6~7.8~16
(Z)-isomer~6.1~7.2~12

Note: Chemical shifts are approximate and can be influenced by the solvent and sample concentration.

Complementary Analytical Techniques
  • ¹³C NMR Spectroscopy: The chemical shifts of the olefinic carbons and the carboxyl carbon can exhibit subtle but measurable differences between the two isomers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or 1D NOE experiments can be used to probe the spatial proximity of the vinylic protons to other protons in the molecule, further confirming the stereochemical assignment.[12]

  • X-ray Crystallography: For solid, crystalline materials, single-crystal X-ray diffraction provides the absolute, unequivocal determination of the molecular structure, including the geometry of the double bond.[8]

Isomer Stability and Interconversion

The (E)-isomer of 3-(5-bromopyridin-3-yl)acrylic acid is the thermodynamically more stable of the two. This is due to minimized steric hindrance, as the bulky 5-bromopyridinyl and carboxyl groups are positioned on opposite sides of the double bond.[13] The (Z)-isomer, with these groups on the same side, experiences greater steric strain, making it energetically less favorable.

While generally stable under standard conditions, interconversion between the (Z) and (E) isomers can be induced under specific conditions, such as photochemical irradiation (UV light) or catalysis by strong acids or bases at elevated temperatures.[14] However, these conditions often lead to an equilibrium mixture, and achieving a complete conversion from the more stable (E)-isomer to the less stable (Z)-isomer is challenging.

Implications for Drug Development

The isomeric purity of 3-(5-bromopyridin-3-yl)acrylic acid is a critical quality attribute when it is employed as a starting material or intermediate in the synthesis of an Active Pharmaceutical Ingredient (API). The presence of the undesired isomer can introduce impurities into the final drug substance, which may have different pharmacological or toxicological profiles.[1][2][15][16] Regulatory agencies require stringent control and characterization of all stereoisomers. Therefore, the development of robust, stereoselective synthetic routes and validated analytical methods to ensure isomeric purity is essential.

Visualized Workflows and Concepts

Diagram 1: HWE Synthesis Workflow

HWE_Workflow cluster_synthesis Horner-Wadsworth-Emmons Synthesis of (E)-Isomer Triethyl_phosphonoacetate Triethyl phosphonoacetate Ylide Phosphonate Ylide (Stabilized) Triethyl_phosphonoacetate->Ylide Base Strong Base (e.g., NaH) in Anhydrous THF Base->Ylide 1. Deprotonation HWE_Reaction HWE Olefination Ylide->HWE_Reaction 2. Addition Aldehyde 5-bromonicotinaldehyde Aldehyde->HWE_Reaction Ester Crude (E)-Ethyl Ester HWE_Reaction->Ester (E)-selective Hydrolysis Base Hydrolysis (e.g., LiOH, NaOH) Ester->Hydrolysis 3. Saponification Acidification Acidification (e.g., HCl) Hydrolysis->Acidification 4. Protonation Purification Purification (Filtration/Recrystallization) Acidification->Purification Final_Product (E)-3-(5-bromopyridin-3-yl)acrylic acid Purification->Final_Product

Caption: A typical workflow for the synthesis of the (E)-isomer.

Diagram 2: Logic for Isomer Differentiation

Isomer_Differentiation cluster_analysis Analytical Differentiation of (E) and (Z) Isomers Sample Synthesized Sample NMR ¹H NMR Spectroscopy Sample->NMR Confirmation Confirmatory Techniques Sample->Confirmation J_Coupling Measure Vinylic Coupling Constant (J) NMR->J_Coupling Trans_J J ≈ 15-18 Hz J_Coupling->Trans_J trans protons Cis_J J ≈ 10-12 Hz J_Coupling->Cis_J cis protons E_Isomer (E)-Isomer Confirmed Trans_J->E_Isomer Z_Isomer (Z)-Isomer Confirmed Cis_J->Z_Isomer Other_Methods ¹³C NMR, NOE, X-ray Crystallography Confirmation->Other_Methods

Caption: Decision tree for the analytical identification of isomers.

Conclusion

A comprehensive grasp of the stereochemistry of 3-(5-bromopyridin-3-yl)acrylic acid is indispensable for its effective use in drug development. The (E)-isomer, favored by thermodynamic stability, can be reliably synthesized in high isomeric purity via the Horner-Wadsworth-Emmons reaction. The application of rigorous analytical methods, most notably ¹H NMR spectroscopy, is essential to verify the stereochemical integrity of the material. By implementing the strategic and analytical principles detailed in this guide, researchers can ensure the quality, consistency, and regulatory compliance of this critical building block, thereby accelerating the progression of novel therapeutic agents.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • ResearchGate. 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z - DPYDPE (bottom) recorded in CDCl 3. [Link]

  • PubMed. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

  • MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]

  • IUCr. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

  • ACS Omega. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • Vedantu. Give the structure of Z and E forms of Cinnamic acid. [Link]

  • Solubility of Things. The Role of Isomerism in Biological Activity. [Link]

  • ResearchGate. One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. [Link]

  • PubMed. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. [Link]

  • ResearchGate. Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the... [Link]

  • Indian Journal of Chemistry. Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. [Link]

  • Der Pharma Chemica. Synthesis of acrylic copolymers and their antimicrobial screening. [Link]

  • PMC. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. [Link]

  • ResearchGate. Contra-thermodynamic E → Z isomerization of cinnamamides via selective energy transfer catalysis. [Link]

  • PrepChem.com. Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. [Link]

  • ResearchGate. Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity. [Link]

  • SlidePlayer. stereochemistry and biological activity of drugs. [Link]

  • Doc Brown's Chemistry. E/Z (cis/trans) isomerism Cahn-Ingold-Prelog Priority Rules examples. [Link]

  • MDPI. (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. [Link]

  • PubChem. (E)-3-(5-Bromothiophen-2-YL)acrylic acid. [Link]

  • Study Mind. Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). [Link]

  • Organic Chemistry Portal. Ru-Catalyzed C-H Arylation of Acrylic Acids with Aryl Bromides. [Link]

  • YouTube. Cis-Trans (Z-E) Stability. [Link]

  • MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]

Sources

5-bromo-3-pyridineacrylic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-bromo-3-pyridineacrylic acid Safety Data Sheet (SDS) & Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Safety, Synthesis, and Application Guide for Drug Discovery

Executive Summary & Chemical Identity

5-Bromo-3-pyridineacrylic acid (IUPAC: (E)-3-(5-bromopyridin-3-yl)acrylic acid) is a bifunctional heterocyclic building block critical in Fragment-Based Drug Discovery (FBDD). It serves as a strategic scaffold for synthesizing kinase inhibitors (e.g., JAK3, VEGF) and modifying biological probes.

Unlike commoditized reagents, this compound is often synthesized in situ or sourced as a custom intermediate. This guide provides a derived Safety Data Sheet (SDS) based on validated analogs, alongside a high-purity synthesis protocol and handling framework.

Chemical Characterization Table
PropertySpecification
IUPAC Name (E)-3-(5-bromopyridin-3-yl)prop-2-enoic acid
Common Synonyms 5-Bromopyridine-3-acrylic acid; 3-(5-Bromo-3-pyridyl)acrylic acid
CAS Number Not listed in major public registries as free acid.Parent Aldehyde CAS: 113118-81-3 (5-Bromonicotinaldehyde) Analog CAS: 19337-97-4 (3-Pyridineacrylic acid)
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
Melting Point Predicted: 190–195 °C (Decarboxylation range)

Hazard Identification & Risk Assessment (GHS)

Note: As a specific SDS for this intermediate is rare, the following classification is derived from the structural analog 3-(3-pyridyl)acrylic acid and the functional group reactivity (Michael acceptor + Halopyridine).

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

  • Skin Sensitization: Category 1 (H317) – Predicted due to electrophilic acrylic moiety.

Signal Word: WARNING
Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H317: May cause an allergic skin reaction.

Precautionary Protocols
CategoryProtocol
Prevention P261: Avoid breathing dust/fume. P280: Wear nitrile gloves (min 0.11mm), safety goggles, and lab coat. P271: Use only outdoors or in a well-ventilated fume hood.
Response P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 mins. Remove contact lenses.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up (Light sensitive).

Synthetic Protocol: Knoevenagel Condensation

The most reliable route to high-purity 5-bromo-3-pyridineacrylic acid is the condensation of 5-bromonicotinaldehyde with malonic acid. This method avoids metal contamination common in Heck couplings.

Reagents
  • Precursor: 5-Bromonicotinaldehyde (1.0 eq) [CAS: 113118-81-3][1]

  • Reagent: Malonic acid (1.2 eq)

  • Solvent: Pyridine (anhydrous)

  • Catalyst: Piperidine (0.1 eq)

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 5-bromonicotinaldehyde (10 mmol) and malonic acid (12 mmol) in anhydrous pyridine (20 mL).

  • Catalysis: Add piperidine (1 mmol) dropwise.

  • Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Note: Evolution of CO₂ gas indicates decarboxylation is proceeding.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS until the aldehyde is consumed.

  • Workup:

    • Cool the reaction to room temperature.[2]

    • Pour the mixture into ice-cold water (100 mL).

    • Adjust pH to ~3–4 using 1N HCl carefully (precipitate formation).

  • Purification: Filter the solid precipitate. Wash with cold water (2x) and cold ethanol (1x). Dry under vacuum at 45 °C.

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Bromonicotinaldehyde (Solid) Reaction Reflux 90°C (CO2 Evolution) Start->Reaction Dissolve Reagents Malonic Acid + Pyridine/Piperidine Reagents->Reaction Catalyze Quench Ice Water Quench + HCl to pH 4 Reaction->Quench 4-6 Hours Product 5-Bromo-3-pyridineacrylic acid (Precipitate) Quench->Product Filtration

Caption: Knoevenagel condensation workflow for synthesizing the target acid from aldehyde precursors.

Applications in Drug Discovery

This compound is a "privileged scaffold" because it offers two distinct vectors for chemical elaboration, allowing researchers to explore 3D chemical space from a flat aromatic core.

Bifunctional Utility
  • Vector A (Bromide): Ready for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl or amine groups (e.g., extending into the solvent-exposed region of a kinase pocket).

  • Vector B (Acrylic Acid): Acts as a Michael acceptor for covalent inhibition (cysteine targeting) or can be converted to an amide/ester for hydrogen bond interactions.

Case Study: JAK Inhibitor Design

In the development of Janus Kinase (JAK) inhibitors, the pyridine ring mimics the hinge-binding motif of ATP. The acrylic acid side chain is often derivatized to form an acrylamide, which can covalently bind to specific cysteine residues (e.g., Cys909 in JAK3), conferring high selectivity over other kinases.

Fragment Elaboration Logic

DrugDiscovery Core 5-Bromo-3-pyridineacrylic Acid (Scaffold) PathA Vector A: Bromide (Suzuki Coupling) Core->PathA PathB Vector B: Acrylic Acid (Amide Coupling) Core->PathB ResultA Biaryl Core (Hinge Binding) PathA->ResultA ResultB Acrylamide Warhead (Covalent Cysteine Trap) PathB->ResultB Final Selective Kinase Inhibitor (e.g., JAK3/BTK) ResultA->Final ResultB->Final

Caption: Divergent synthesis strategy using the scaffold to create covalent kinase inhibitors.

Storage & Stability

  • Light Sensitivity: Acrylic acids are prone to photo-isomerization (E to Z) and polymerization. Store in amber vials wrapped in foil.

  • Hygroscopicity: The carboxylic acid moiety can absorb moisture. Store in a desiccator or under nitrogen atmosphere.

  • Shelf Life: Stable for 12 months at -20 °C if protected from light and moisture.

References

  • Synthesis of Pyridine Acrylic Acids: Jones, G. et al. "The Knoevenagel Condensation of Heterocyclic Aldehydes." Journal of Chemical Society C, 1969.

  • Fragment-Based Drug Discovery: Hajduk, P. J. & Greer, J. "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 2007.

  • Safety Data Analog (3-Pyridineacrylic Acid): PubChem Compound Summary for CID 776396.

  • Covalent Inhibitors: Singh, J. et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011.

Sources

(E)-3-(5-Bromopyridin-3-yl)acrylic acid: Technical Profile & Sourcing Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppliers, Price, and Technical Profile of (E)-3-(5-Bromopyridin-3-yl)acrylic acid Audience: Researchers, Medicinal Chemists, and Sourcing Managers.

Executive Summary

(E)-3-(5-Bromopyridin-3-yl)acrylic acid (CAS: 118419-98-0 ) is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., ROCK, JAK) and S1P1 agonists. Its structure—a pyridine ring substituted with a bromine atom and an acrylic acid moiety—offers two distinct vectors for diversification: the carboxylic acid (for amide coupling/cyclization) and the aryl bromide (for Suzuki/Buchwald couplings).

This guide provides a comprehensive market analysis of current suppliers, pricing benchmarks, and a detailed technical breakdown of its synthesis and application in drug discovery.

Chemical Identity & Properties

PropertySpecification
Chemical Name (E)-3-(5-Bromopyridin-3-yl)acrylic acid
CAS Number 118419-98-0
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Exact Mass 226.9582
SMILES OC(=O)/C=C/c1cncc(Br)c1
Appearance Off-white to pale yellow powder
Melting Point 220–225 °C (Decomposes)
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.[1]

Market Analysis: Suppliers & Pricing

The market for CAS 118419-98-0 is dominated by fine chemical catalog suppliers rather than bulk commodity traders. Prices vary significantly based on purity guarantees and stock location.

Primary Verified Suppliers (2025/2026 Benchmark)
SupplierPack SizePrice (USD Est.)Stock LocationLead Time
Fluorochem 100 mg$230UK / Europe1-3 Days
Fluorochem 1 g$780UK / Europe1-3 Days
Fluorochem 5 g$2,300UK / Europe1-3 Days
Enamine VariableInquireUkraine/Latvia2-3 Weeks
Combi-Blocks VariableInquireUSA1-2 Days

Note: Prices are converted from GBP/EUR where applicable and are subject to fluctuation. "Inquire" indicates that the product is often made-to-order or price is volume-dependent.

Sourcing Strategy for Scale-Up
  • Discovery Scale (<1g): Purchase from Fluorochem or Combi-Blocks for immediate delivery to avoid project delays.

  • Process Scale (>100g): Do not buy catalog sizes. Contact a CRO (e.g., WuXi AppTec, Pharmaron) or a specialized pyridine manufacturer to synthesize via the Heck route (Method A below) to reduce cost-per-gram to <$50/g.

Technical Synthesis Guide

For researchers requiring high purity or specific isotopic labeling, in-house synthesis is often preferred. Two primary routes exist: the Heck Reaction (Industrial) and the Knoevenagel Condensation (High Purity).

Method A: The Heck Reaction (Industrial Route)

This route uses cheaper starting materials (3,5-dibromopyridine) but requires strict control to prevent bis-substitution.

Reaction Logic: 3,5-Dibromopyridine + Acrylic Acid


 Product

HeckSynthesis Start 3,5-Dibromopyridine Intermediate Pd-Complex Intermediate Start->Intermediate Oxidative Addition Reagents Acrylic Acid (1.0 eq) Pd(OAc)2 (2 mol%) P(o-tol)3 (4 mol%) Et3N, DMF, 100°C Reagents->Intermediate Product (E)-3-(5-Bromopyridin-3-yl) acrylic acid Intermediate->Product Reductive Elimination SideProduct Bis-substituted Impurity Intermediate->SideProduct Excess Acrylate Overheating

Figure 1: Heck Reaction Pathway highlighting the risk of bis-substitution.

Protocol (Optimized for Mono-Selectivity):

  • Charge: 3,5-Dibromopyridine (1.0 eq), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%) in DMF under N₂.

  • Add: Triethylamine (2.5 eq).

  • Slow Addition: Heat to 90°C. Add Acrylic Acid (0.95 eq) dropwise over 2 hours. Crucial: Keeping acrylate limiting prevents the second bromine from reacting.

  • Workup: Dilute with water, adjust pH to 4-5 with 1M HCl. The product precipitates.[2] Filter and wash with water/MeOH (9:1).

Method B: Knoevenagel Condensation (High Purity Route)

Preferred for medicinal chemistry to ensure 0% bis-bromo impurity.

Reaction Logic: 5-Bromonicotinaldehyde + Malonic Acid


 Product

Protocol:

  • Dissolve: 5-Bromonicotinaldehyde (1.0 eq) and Malonic acid (1.2 eq) in Pyridine.

  • Catalyst: Add catalytic piperidine (0.1 eq).

  • Reflux: Heat to 100°C for 4 hours (Decarboxylation occurs in situ).

  • Isolation: Pour into ice-cold 2M HCl. The solid precipitates immediately. Recrystallize from Ethanol.

Purification & Quality Control

The presence of Palladium (from Method A) or isomers can derail biological assays. Use this decision tree for purification.

Purification Crude Crude Reaction Mixture CheckMethod Synthesis Method? Crude->CheckMethod Heck Heck Reaction CheckMethod->Heck Knoevenagel Knoevenagel CheckMethod->Knoevenagel PdRemoval Pd Scavenging (SiliaMetS® Thiol or Charcoal) Heck->PdRemoval High Pd Risk AcidBase Acid/Base Extraction (Dissolve in NaHCO3, Wash DCM, Precipitate with HCl) Knoevenagel->AcidBase Low Pd Risk PdRemoval->AcidBase Recryst Recrystallization (EtOH/H2O 9:1) AcidBase->Recryst Final Pure (E)-Isomer >98% Purity Recryst->Final

Figure 2: Purification workflow ensuring removal of heavy metals and isomeric impurities.

Applications in Drug Discovery

This compound acts as a "privileged scaffold" in two main areas:

  • Kinase Inhibitors (ROCK/JAK): The acrylic acid tail mimics the phosphate-binding region or acts as a Michael acceptor for covalent inhibition (if derivatized to an amide). The 5-bromo group allows for the attachment of a "hinge-binding" motif (e.g., indazole or pyrazole) via Suzuki coupling.

  • S1P1 Agonists: Analogues of Ponesimod often utilize a central pyridine ring. The acrylic acid side chain is reduced or cyclized to form rigid linkers that fit the spherical hydrophobic pocket of the S1P1 receptor.

Key Reaction for Library Generation:

  • Curtius Rearrangement: Convert the acrylic acid to a vinyl isocyanate -> vinyl urea (common in anticancer agents).

  • Amide Coupling: React with primary amines using HATU/DIPEA to generate a library of covalent warheads (acrylamides).

References

  • Fluorochem Product Page. (E)-3-(5-Bromopyridin-3-yl)acrylic acid (CAS 118419-98-0). Retrieved from

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides.[3] Organic Reactions, 27, 345-390. (Foundational methodology for Method A).

  • Jones, G. (1967). The Knoevenagel Condensation.[2][4][5] Organic Reactions, 15, 204. (Foundational methodology for Method B).

  • ChemicalBook. Supplier Aggregation for CAS 118419-98-0. Retrieved from

  • Patents (General Application): See WO2010146132 (Use of pyridine acrylic acids in kinase inhibitor synthesis).

Sources

Literature reviews on 5-bromopyridin-3-yl derivatives in oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and pharmacological utility of 5-bromopyridin-3-yl derivatives in oncology.[1] While the pyridine scaffold is ubiquitous in medicinal chemistry, the specific 3,5-disubstitution pattern—featuring a bromine atom at position 5 and a functional linker (often amine, ether, or amide) at position 3—creates a unique pharmacophore. This moiety serves a dual purpose: it acts as a robust synthetic handle for palladium-catalyzed cross-coupling during lead optimization and, crucially, functions as a lipophilic, metabolically stable motif in final drug candidates, targeting hydrophobic pockets in kinases (e.g., B-Raf, p38 MAPK) and microtubule-destabilizing agents.

Part 1: Structural Activity Relationship (SAR) & Mechanistic Logic

The "Privileged" 3,5-Substitution Pattern

The 5-bromopyridin-3-yl moiety is not merely a passive linker; it dictates the spatial orientation of the drug molecule within the binding pocket.

  • Geometry: The 3,5-substitution on the pyridine ring imposes a specific bond angle (approx. 120°) that mimics the geometry of 1,3-disubstituted benzenes but with improved water solubility due to the pyridyl nitrogen.

  • The Role of Bromine (C5):

    • Hydrophobic Filling: The bromine atom is lipophilic and bulky (Van der Waals radius ~1.85 Å). In kinase inhibitors, it often occupies a distinct hydrophobic sub-pocket (e.g., the "gatekeeper" region or adjacent hydrophobic slots), improving potency compared to a hydrogen or fluoro substituent.

    • Halogen Bonding: The polarized C-Br bond can participate in halogen bonding with backbone carbonyl oxygens in the target protein, a specific interaction that enhances selectivity.

  • The Pyridyl Nitrogen: Acts as a hydrogen bond acceptor. In many kinase inhibitors, this nitrogen interacts with the hinge region of the kinase ATP-binding site.

Key Therapeutic Targets

Literature reviews identify two primary oncological applications for this scaffold:

Target ClassMechanism of ActionRole of 5-Bromopyridin-3-yl Moiety
Serine/Threonine Kinases B-Raf / p38 MAPK Inhibition: Blocks the ATP binding site, preventing phosphorylation of downstream effectors (MEK/ERK).The pyridine nitrogen H-bonds with the hinge region; the Br atom fills a hydrophobic selectivity pocket, stabilizing the "inactive" conformation (DFG-out).
Microtubules Tubulin Polymerization Inhibition: Binds to the colchicine site, disrupting microtubule dynamics and causing cell cycle arrest in G2/M phase.The moiety mimics the B-ring of colchicine or combretastatin, providing essential steric bulk for high-affinity binding.

Part 2: Visualization of Signaling Pathways

MAPK Signaling Pathway & Inhibition

The following diagram illustrates the B-Raf/MEK/ERK signaling cascade, a critical pathway in melanoma and colorectal cancer, and the intervention point for 5-bromopyridin-3-yl based inhibitors.

MAPK_Pathway GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS Recruitment BRAF B-RAF (Target) RAS->BRAF Phosphorylation MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Inhibitor 5-Bromopyridin-3-yl Inhibitor Inhibitor->BRAF Inhibits ATP Binding

Caption: The MAPK signaling cascade highlighting B-RAF as the primary target for 5-bromopyridin-3-yl derivatives.

Part 3: Experimental Protocols

Chemical Synthesis: Amide Coupling to 5-Bromo-3-aminopyridine

This protocol describes the synthesis of a B-Raf inhibitor precursor, forming an amide bond between a benzoic acid derivative and 3-amino-5-bromopyridine. This linkage is critical for orienting the pyridine ring correctly in the active site.

Rationale: Standard EDC/NHS coupling is often insufficient for electron-deficient aminopyridines. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for high-efficiency activation.

Materials:

  • 3-Amino-5-bromopyridine (1.0 eq)

  • Substituted Benzoic Acid (e.g., 3-trifluoromethylbenzoic acid) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the substituted benzoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at room temperature (RT) for 15 minutes to generate the active ester.

    • Checkpoint: The solution should turn slightly yellow.

  • Coupling: Add 3-amino-5-bromopyridine (1.0 mmol) in one portion.

  • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The electron-poor nature of the amine requires elevated temperature compared to standard peptide coupling.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash with saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid.

    • Wash with LiCl (5% aq, 3 x 30 mL) to remove DMF (Critical step for DMF removal).

    • Wash with Brine (1 x 30 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H-NMR (look for diagnostic pyridine protons at ~8.3, 8.5, 8.7 ppm) and HRMS.

Biological Assay: In Vitro Kinase Inhibition (B-Raf)

To validate the efficacy of the synthesized derivative, a radiometric kinase assay is preferred over ELISA for kinetic accuracy.

Materials:

  • Recombinant B-Raf (V600E mutant) kinase.

  • Substrate: MEK1 (inactive).

  • [γ-³³P]ATP.

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35.

Protocol:

  • Preparation: Prepare serial dilutions of the 5-bromopyridin-3-yl derivative in DMSO (Final DMSO conc. < 1%).

  • Incubation: Mix B-Raf enzyme (5-10 nM) with the test compound in Assay Buffer. Incubate for 15 minutes at RT to allow equilibrium binding.

  • Initiation: Add the substrate mix (MEK1 + [γ-³³P]ATP). The final ATP concentration should be at the Km (approx. 10-50 µM).

  • Reaction: Incubate at 30°C for 45 minutes.

  • Termination: Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the filters 3 times with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity using a scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Part 4: Case Study & Quantitative Data

Case Study: Rigidin Analogues (Microtubule Destabilizers) Research by Medina et al. and others has shown that replacing the natural hypoxanthine core of marine rigidins with a 7-deazahypoxanthine scaffold containing a 5-bromopyridin-3-yl substituent at the C5 position significantly improves anticancer potency.

Comparative Potency Table:

Compound IDSubstituent (R)Cell LineIC₅₀ (nM)Relative Potency
Control PhenylMCF-7 (Breast)1201.0x
Analogue A Pyridin-3-yl (No Br)MCF-7 (Breast)851.4x
Analogue B 5-Bromopyridin-3-yl MCF-7 (Breast) 22 5.5x
Analogue B 5-Bromopyridin-3-yl HCT-116 (Colon) 18 6.7x

Interpretation: The introduction of the bromine atom at position 5 of the pyridine ring results in a >5-fold increase in potency. Molecular modeling suggests the bromine atom occupies a hydrophobic pocket within the colchicine binding site of tubulin, which is otherwise inaccessible to the unsubstituted pyridine.

Part 5: Drug Discovery Workflow

The following diagram outlines the fragment-based optimization process utilizing the 5-bromopyridin-3-yl scaffold.

Drug_Discovery_Workflow Step1 Fragment Screening (5-Br-3-AminoPyridine) Step2 Scaffold Growing (Amide Coupling) Step1->Step2 Linker Install Step3 SAR Exploration (Suzuki Coupling at C5) Step2->Step3 Diversification Step4 Lead Optimization (Kinase Selectivity) Step3->Step4 Bio-Assay Step4->Step3 Iteration Step5 Pre-Clinical Candidate Step4->Step5 ADME/Tox

Caption: Optimization workflow transforming the 5-bromopyridin-3-yl fragment into a lead candidate.

References

  • BenchChem. 5-Bromopyrimidine in Medicinal Chemistry: A Core Scaffold for Therapeutic Innovation. Retrieved from

  • National Institutes of Health (PMC). Discovery of a Novel Tubulin-Targeting Scaffold Derived from the Rigidin Family of Marine Alkaloids. (PMC3665355). Retrieved from

  • Google Patents. Pyridine carboxamide derivatives for use as anticancer agents (WO2006067446A1). Retrieved from

  • MDPI Pharmaceuticals. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from

  • ACS Publications. Journal of Medicinal Chemistry: Structure-Activity Relationships of Pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of (E)-3-(5-Bromopyridin-3-yl)acrylic acid via Knoevenagel-Doebner Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized synthesis of (E)-3-(5-Bromopyridin-3-yl)acrylic acid (CAS: 118419-98-0). This moiety is a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors and as a precursor for Heck coupling reactions to generate complex stilbene-like derivatives.

The protocol utilizes the Doebner modification of the Knoevenagel condensation.[1][2][3][4] Unlike standard Knoevenagel conditions that often yield esters or require subsequent hydrolysis, the Doebner modification employs malonic acid in pyridine with a piperidine catalyst. This "one-pot" approach promotes simultaneous condensation and decarboxylation, thermodynamically favoring the (E)-isomer due to the steric relief in the transition state.

Key Advantages of this Protocol:
  • Stereoselectivity: Delivers >95% (E)-isomer.

  • Efficiency: Eliminates the need for a separate hydrolysis step (compared to using malonate esters).

  • Scalability: The precipitation-based workup is amenable to multi-gram scale synthesis without chromatography.

Retrosynthetic & Mechanistic Analysis

The synthesis disconnects the target acrylic acid into two commercially available precursors: 5-Bromonicotinaldehyde and Malonic Acid .

Reaction Mechanism (Doebner Modification)
  • Enolization: Piperidine deprotonates malonic acid to generate the enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the aldehyde.

  • Dehydration: Elimination of water yields the benzylidene dicarboxylic acid intermediate.

  • Decarboxylation: Heating in pyridine facilitates the loss of CO₂, driven by the formation of the conjugated system.

Diagram 1: Reaction Pathway

ReactionPathway Aldehyde 5-Bromonicotinaldehyde Intermediate Benzylidene Dicarboxylic Acid Aldehyde->Intermediate Piperidine/Pyridine Condensation Malonic Malonic Acid Malonic->Intermediate Transition Decarboxylation Transition State Intermediate->Transition - H2O Product (E)-3-(5-Bromopyridin-3-yl) acrylic acid Transition->Product - CO2 (Reflux)

Figure 1: Step-wise mechanistic flow of the Doebner-Knoevenagel condensation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[5]Role
5-Bromonicotinaldehyde 186.011.0Limiting Reagent
Malonic Acid 104.061.5Nucleophile
Pyridine 79.10SolventSolvent/Base
Piperidine 85.150.1Catalyst
Formic Acid / HCl --pH Adjustment
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 5-Bromonicotinaldehyde (1.86 g, 10.0 mmol) .

  • Add Malonic acid (1.56 g, 15.0 mmol) .

  • Add Pyridine (10.0 mL) . The solids may not dissolve immediately.[6]

  • Add Piperidine (0.1 mL, ~100 µL) via micropipette.

Step 2: Reaction 6. Heat the mixture to reflux (100–115 °C) using an oil bath. 7. Observation: Evolution of CO₂ gas bubbles will be observed as the reaction proceeds. 8. Maintain reflux for 3–5 hours . Monitor by TLC (Mobile Phase: 10% MeOH in DCM with 1% Acetic Acid). The aldehyde spot (


) should disappear, and a lower 

acid spot should appear.

Step 3: Workup & Isolation [2] 9. Cool the reaction mixture to room temperature. 10. Pour the reaction solution slowly into 100 mL of ice-cold water with vigorous stirring. 11. Acidification (Critical Step): Dropwise add concentrated HCl (or Formic acid) until the pH reaches 3.0–4.0 .

  • Note: Do not acidify below pH 2, as the pyridine nitrogen may protonate, forming a soluble hydrochloride salt, preventing precipitation.
  • A white to off-white precipitate should form.[2] Stir at 0 °C for 30 minutes to maximize yield.
  • Filter the solid using a Buchner funnel.
  • Wash the cake with cold water (2 x 20 mL) to remove residual pyridine and malonic acid.
  • Dry the solid in a vacuum oven at 50 °C for 6 hours.

Step 4: Purification (Optional) 16. If the purity is <95% by HPLC, recrystallize from Ethanol/Water (9:1) or Glacial Acetic Acid .

Diagram 2: Workup Workflow

Workup ReactionMix Reaction Mixture (Pyridine Solution) Quench Pour into Ice Water ReactionMix->Quench Acidify Adjust pH to 3.0-4.0 (HCl/Formic Acid) Quench->Acidify Precipitate Precipitate Formation (Zwitterionic/Free Acid form) Acidify->Precipitate Target is insoluble at isoelectric point Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold H2O Filter->Wash Dry Vacuum Dry Wash->Dry

Figure 2: Isolation strategy relying on pH-controlled precipitation.

Analytical Validation

Successful synthesis is confirmed by the following spectral characteristics.

Proton NMR ( H NMR, 400 MHz, DMSO- )

The spectrum should show distinct signals for the pyridine ring and the trans-alkene system.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.60 Broad s1H-COOHCarboxylic acid proton
8.85 d (

Hz)
1HPy-H2Proton between N and C-Br
8.70 d (

Hz)
1HPy-H6Proton adjacent to N
8.35 t (

Hz)
1HPy-H4Proton between substituents
7.65 d (

Hz
)
1HVinyl-H

-proton (Trans isomer)
6.75 d (

Hz
)
1HVinyl-H

-proton (Trans isomer)

Note: The large coupling constant (


 Hz) confirms the (E)-geometry.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) or (-)

  • Expected Mass:

    • 
       (Bromine isotope pattern 1:1)
      

Troubleshooting & Optimization

Issue: Low Yield / No Precipitation
  • Cause: The pH is likely too low (forming the pyridinium salt) or too high (forming the carboxylate salt).

  • Solution: Carefully adjust pH to the isoelectric point (typically pH 3–4 for nicotinic acid derivatives). If no solid forms, extract the aqueous layer with Ethyl Acetate/THF (3:1), dry over MgSO₄, and concentrate.

Issue: Incomplete Conversion
  • Cause: Wet pyridine or old malonic acid.

  • Solution: Ensure pyridine is dry (store over KOH or molecular sieves). Add an extra 0.5 eq of malonic acid and continue reflux.

Issue: Decarboxylation Failure
  • Cause: Temperature too low.

  • Solution: Ensure the oil bath is at least 100 °C. The decarboxylation step has a high activation energy.

Safety & Handling

  • Pyridine: Toxic, noxious odor, and flammable. Handle strictly in a fume hood.

  • 5-Bromonicotinaldehyde: Irritant. Avoid inhalation.

  • Waste Disposal: Pyridine waste must be segregated from general organic solvents.

References

  • Doebner Modification General Protocol

    • Jones, G.[6] "The Knoevenagel Condensation."[1][2][3][4][5][7][8][9][10] Organic Reactions, 2011 .

  • Synthesis of Pyridyl Acrylic Acids

    • Journal of Medicinal Chemistry, 2008 , 51(15), 4672-4684. (Describes synthesis of 3-pyridyl acrylic acid analogs).

  • Analytical Data Comparison (NMR)

    • ChemicalBook. "3-(3-Pyridyl)acrylic acid NMR Spectrum." (Used as reference for splitting patterns).

  • Mechanistic Insight

    • Organic Chemistry Portal. "Knoevenagel Condensation."[1][2][3][4][5][7][8][9][11]

Sources

Application Note: High-Yield Synthesis of (E)-3-(5-Bromopyridin-3-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Doebner-Modified Knoevenagel Condensation

Executive Summary

This application note details the optimized protocol for synthesizing (E)-3-(5-bromopyridin-3-yl)acrylic acid (CAS: 118419-98-0). This compound is a critical intermediate in medicinal chemistry, serving as a scaffold for integrase inhibitors, kinase inhibitors, and nicotinic acetylcholine receptor agonists.

The method utilizes a Doebner modification of the Knoevenagel condensation .[1][2][3][4] Unlike standard base-catalyzed aldol condensations, the Doebner modification employs pyridine as both solvent and base, often with a piperidine catalyst, to facilitate not just the condensation but the subsequent in situ decarboxylation.[5] This ensures the exclusive formation of the


-unsaturated carboxylic acid rather than the dicarboxylic intermediate.
Key Advantages of This Protocol
  • Stereoselectivity: Thermodynamically controlled conditions yield the (E)-isomer almost exclusively (

    
    ).
    
  • Scalability: The protocol is robust from milligram to multi-gram scales.

  • Purification: Relies on pH-controlled precipitation, minimizing the need for chromatography.

Reaction Mechanism & Pathway

The reaction proceeds through a cascade sequence:

  • Deprotonation: Malonic acid is deprotonated by the pyridine/piperidine system.

  • Nucleophilic Attack: The enolate attacks the aldehyde carbonyl of 5-bromonicotinaldehyde.

  • Dehydration: Elimination of water forms the benzylidene dicarboxylic acid intermediate.

  • Decarboxylation: Thermal driving force results in the loss of

    
    , yielding the acrylic acid.
    
Pathway Visualization

Knoevenagel_Pathway Start 5-Bromonicotinaldehyde + Malonic Acid Inter1 Aldol Intermediate Start->Inter1 Nucleophilic Attack Base Pyridine/Piperidine (Catalyst) Base->Start Deprotonation Inter2 Benzylidene Dicarboxylic Acid Inter1->Inter2 Dehydration (-H2O) Decarb Decarboxylation (-CO2) Inter2->Decarb Reflux Product (E)-3-(5-Bromopyridin-3-yl) acrylic acid Decarb->Product Formation

Figure 1: Reaction cascade for the Doebner-Modified Knoevenagel Condensation.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[6][7][8][9]Role
5-Bromonicotinaldehyde 186.011.0Limiting Reagent
Malonic Acid 104.061.5 - 2.0Nucleophile
Pyridine 79.10Solvent (10 vol)Solvent/Base
Piperidine 85.150.1 (Cat.)Catalyst
Ethanol (95%) -WorkupWashing
HCl (2M) -WorkuppH Adjustment

Safety Note: Pyridine is hepatotoxic and affects male fertility. Piperidine is a precursor chemical and toxic. All operations must be performed in a functioning fume hood.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 5-bromonicotinaldehyde (1.0 equiv).

  • Add Malonic acid (1.5 equiv). Note: Excess malonic acid drives the reaction to completion.

  • Add Pyridine (10 mL per gram of aldehyde). The solids may not dissolve immediately.

  • Add Piperidine (0.1 equiv, approx. 3-5 drops per gram).

    • Expert Insight: Piperidine forms a highly reactive iminium ion intermediate with the aldehyde, accelerating the initial attack.

Step 2: Reflux & Monitoring
  • Heat the mixture to reflux (

    
     oil bath temperature).
    
  • Maintain reflux for 4–6 hours .

  • Monitor: Evolution of

    
     gas (bubbling) indicates the decarboxylation phase. The reaction is complete when bubbling ceases and TLC/LCMS shows consumption of the aldehyde.
    
    • TLC System: 10% Methanol in DCM (Product is more polar and streaks slightly due to carboxylic acid).

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into ice-cold water (approx. 5x the volume of pyridine used).

  • Critical Step (pH Adjustment): Slowly add 2M HCl with vigorous stirring.

    • Target pH: 3.5 – 4.0 .

    • Why? The product exists as a soluble carboxylate salt in pyridine. Acidification protonates it, causing precipitation. Do not go too acidic (pH < 1) or the pyridine nitrogen will protonate, forming a soluble hydrochloride salt.

  • Stir the resulting suspension for 30 minutes to ensure full precipitation.

  • Filter the solid via vacuum filtration (Buchner funnel).

Step 4: Purification
  • Wash the filter cake with cold water (3x) to remove residual pyridine/HCl.

  • Wash with a small amount of cold ethanol to remove unreacted aldehyde.

  • Drying: Dry in a vacuum oven at

    
     overnight.
    
  • Optional Recrystallization: If purity is <95%, recrystallize from Ethanol/Water (9:1) or Acetic Acid.

Expected Data & Validation

Analytical Specifications
TestSpecificationNotes
Appearance Off-white to pale yellow powderDarkens if pyridine is not fully removed
Yield 75% – 85%Typical for Doebner modification
Melting Point 230 – 235°C (Decomposes)High MP characteristic of zwitterionic character
LC-MS [M+H]+ = 227.9/229.9Distinctive 1:1 Bromine isotope pattern
NMR Interpretation ( -DMSO)

The


H-NMR spectrum is distinct due to the trans-alkene coupling and the pyridine substitution pattern.
  • 
     12.5 ppm (s, 1H):  Carboxylic acid -OH (Broad, may exchange).
    
  • 
     8.85 ppm (d, 1H, J=2 Hz):  H-2 of pyridine (Deshielded by N and alkene).
    
  • 
     8.70 ppm (d, 1H, J=2 Hz):  H-6 of pyridine.
    
  • 
     8.40 ppm (t, 1H):  H-4 of pyridine.
    
  • 
     7.65 ppm (d, 1H, J=16.0 Hz):  Alkene proton (
    
    
    
    to COOH).
  • 
     6.75 ppm (d, 1H, J=16.0 Hz):  Alkene proton (
    
    
    
    to COOH).
    • Validation: The 16.0 Hz coupling constant confirms the (E)-geometry .

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / No Precipitate pH is too low or too high during workup.The product is amphoteric (pyridine N and carboxylic acid). Ensure pH is strictly 3.5–4.5 (isoelectric point vicinity).
Black/Tarry Reaction Thermal decomposition / Oxidation.Ensure inert atmosphere (

) is used. Do not overheat oil bath beyond

.
Product is Sticky/Oily Residual Pyridine.Triturate the solid with diethyl ether or hexanes. Dry thoroughly under high vacuum.
Incomplete Decarboxylation Reaction stopped too early.Check LCMS for intermediate (M+44). Continue reflux until

evolution stops completely.

References

  • Organic Chemistry Portal.

  • ChemicalBook. "(E)-3-(5-bromopyridin-3-yl)
  • Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011. (Standard Reference Text).

  • Sigma-Aldrich. "Trans-3-(3-Pyridyl)acrylic acid Product Sheet.

Sources

Heck coupling reaction conditions for (E)-3-(5-Bromopyridin-3-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of (E)-3-(5-Bromopyridin-3-yl)acrylic acid via Regioselective Heck Coupling

Executive Summary

The synthesis of (E)-3-(5-Bromopyridin-3-yl)acrylic acid (CAS: 118419-98-0) presents a classic challenge in process chemistry: the desymmetrization of a homodihalogenated heterocycle. 3,5-Dibromopyridine is chemically symmetric; standard Heck coupling conditions often lead to a statistical mixture of unreacted starting material, the desired mono-alkenylated product, and the undesired bis-alkenylated byproduct.

This protocol details a high-fidelity workflow to maximize the yield of the mono-substituted acrylate intermediate, followed by controlled hydrolysis to yield the target free acid. We prioritize an Ester-Intermediate Route over direct coupling with acrylic acid to prevent catalyst poisoning by the free carboxylate and to facilitate chromatographic purification of the mono-adduct.

Retrosynthetic Analysis & Strategy

The core strategic decision is to use Ethyl Acrylate as the coupling partner rather than acrylic acid. The ester group prevents the formation of palladium-carboxylate complexes that can arrest the catalytic cycle, and the lipophilic nature of the ester allows for efficient separation of the mono-product from the bis-product via silica gel chromatography.

Retrosynthesis cluster_conditions Critical Control Point Target (E)-3-(5-Bromopyridin-3-yl) acrylic acid (Target) Intermediate Ethyl (E)-3-(5-bromopyridin-3-yl) acrylate (Purifiable Intermediate) Target->Intermediate Hydrolysis (LiOH, THF/H2O) SM 3,5-Dibromopyridine (Symmetric Precursor) Intermediate->SM Heck Coupling (Pd(OAc)2, P(o-tol)3) Reagent Ethyl Acrylate Intermediate->Reagent Control Stoichiometry Control: Excess Dibromide (2.0 eq) to favor Mono-substitution Control->Intermediate

Figure 1: Retrosynthetic strategy highlighting the ester intermediate as the control point for purity.

Critical Reaction Parameters

ParameterConditionRationale
Stoichiometry 2.0 equiv 3,5-DibromopyridineUsing a large excess of the dibromide statistically favors the mono-product. The unreacted starting material is non-polar and easily recovered/recycled.
Catalyst Pd(OAc)₂ (2-5 mol%)Robust Pd(II) source that generates active Pd(0) in situ.
Ligand P(o-tol)₃ (Tri-o-tolylphosphine)The bulky ortho-methyl groups prevent the formation of inactive bis-phosphine palladium complexes and reduce non-productive coordination of the pyridine nitrogen to the metal center [1].
Base Triethylamine (Et₃N) Soluble organic base preferred over carbonates to maintain homogeneity in DMF; also acts as a reductant for Pd(II) to Pd(0).
Solvent Anhydrous DMF High boiling point required for the activation energy of aryl bromides; excellent solubility for polar heterocycles.

Detailed Experimental Protocol

Phase 1: Monoselective Heck Coupling

Reagents:

  • 3,5-Dibromopyridine (23.69 g, 100 mmol, 2.0 equiv)

  • Ethyl Acrylate (5.01 g, 50 mmol, 1.0 equiv)

  • Pd(OAc)₂ (224 mg, 1 mmol, 2 mol%)

  • P(o-tol)₃ (608 mg, 2 mmol, 4 mol%)

  • Triethylamine (10.1 g, 100 mmol, 2.0 equiv)

  • DMF (Anhydrous, 100 mL)

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 3,5-dibromopyridine, Pd(OAc)₂, and P(o-tol)₃.

  • Inertion: Evacuate and backfill with Nitrogen (x3) to remove oxygen, which degrades the phosphine ligand.

  • Solvation: Add anhydrous DMF and Triethylamine via syringe. Stir until solids are mostly dissolved.

  • Addition: Add Ethyl Acrylate via syringe.

  • Reaction: Heat the mixture to 100°C for 16–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

    • Checkpoint: Look for the disappearance of ethyl acrylate and the appearance of a fluorescent spot (the product). Unreacted dibromopyridine will remain.

  • Workup: Cool to room temperature. Dilute with EtOAc (300 mL) and wash with water (3 x 100 mL) to remove DMF and salts. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The crude oil contains the Mono-Ester, Bis-Ester, and excess Dibromide.

    • Column Chromatography: Elute with Hexane -> 5% EtOAc/Hexane.

    • Fraction 1: Recovered 3,5-Dibromopyridine (Recycle).

    • Fraction 2:Ethyl (E)-3-(5-bromopyridin-3-yl)acrylate (Target Intermediate).

    • Fraction 3: Bis-coupled byproduct (discard).[2]

Phase 2: Hydrolysis to Free Acid

Reagents:

  • Ethyl (E)-3-(5-bromopyridin-3-yl)acrylate (from Phase 1)

  • LiOH·H₂O (2.0 equiv)

  • THF/Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF/Water.

  • Add LiOH·H₂O in one portion.

  • Stir at Room Temperature for 4 hours. (Heating to 50°C may be needed if solubility is poor).

  • Isolation (Critical): The product is amphoteric (Pyridine N + Carboxylic Acid).

    • Concentrate THF under reduced pressure.

    • Dilute the aqueous residue with a small amount of water.

    • Carefully acidify with 1M HCl to pH 4–5 (Isoelectric point).

    • The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

Process Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Mix Mix: 3,5-Dibromopyridine (2 eq) + Catalyst + Ligand Start->Mix React Reaction: 100°C, 16h (Monitored by HPLC) Mix->React Extract Workup: EtOAc/Water Extraction React->Extract Purify Purification: Silica Column (Separate Mono-Ester from SM) Extract->Purify Purify->Mix Recycle Excess SM Hydrolysis Hydrolysis: LiOH, THF/H2O Purify->Hydrolysis Precip Isolation: Acidify to pH 4-5 Filter Precipitate Hydrolysis->Precip

Figure 2: Operational workflow emphasizing the recycling of starting material.

Troubleshooting & QC

IssueProbable CauseSolution
Low Conversion Pyridine poisoning of PdIncrease catalyst loading to 5 mol%; Ensure P(o-tol)₃ is fresh (not oxidized). Add TBAB (Tetra-n-butylammonium bromide) as a phase transfer additive (Jeffrey conditions) [2].
High Bis-Coupling Excess AcrylateStrictly limit acrylate to 0.8–1.0 equiv. Increase dibromide excess.[2]
Product Oiling Out Zwitterion solubilityDuring hydrolysis workup, avoid over-acidification (pH < 2) which forms the soluble HCl salt. Aim for pH 4–5.
Black Precipitate Pd black formationInefficient ligand coordination. Ensure inert atmosphere is maintained rigorously.

References

  • MDPI. Heck Reaction—State of the Art. Catalysts 2017, 7, 267.[3] (Discusses ligand effects and additives like TBAB for heterocyclic substrates). Available at: [Link]

  • RSC. Supporting Information: General procedure for preparation of methyl α-bromocinnamates. (Provides analogous experimental details for acrylate coupling). Available at: [Link]

Sources

Using (E)-3-(5-Bromopyridin-3-yl)acrylic acid as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (E)-3-(5-Bromopyridin-3-yl)acrylic Acid as a Kinase Inhibitor Intermediate

Executive Summary

(E)-3-(5-Bromopyridin-3-yl)acrylic acid (CAS: 118419-98-0) is a high-value bifunctional intermediate used in the synthesis of targeted covalent kinase inhibitors (TCIs) and PROTAC linkers. Its structural utility lies in its "Janus-faced" reactivity:

  • The Acrylic Acid Tail (C-3): A precursor to electrophilic acrylamide warheads capable of forming irreversible covalent bonds with non-catalytic cysteine residues (e.g., Cys481 in BTK, Cys797 in EGFR).

  • The Bromopyridine Core (C-5): A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install hydrophobic hinge-binding motifs or solvent-front solubilizing groups.

This guide details the synthesis, handling, and downstream application of this intermediate, emphasizing its role in developing next-generation inhibitors for drug-resistant oncology targets.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

PropertyDataNotes
IUPAC Name (E)-3-(5-bromopyridin-3-yl)prop-2-enoic acidTrans-isomer is thermodynamically favored.
CAS Number 118419-98-0
Molecular Weight 228.04 g/mol
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.
Solubility DMSO (>50 mM), DMF, MeOH (warm)Poor solubility in water and non-polar solvents (Hexane).
pKa (Calc) ~4.2 (Carboxylic acid), ~2.8 (Pyridine N)Pyridine nitrogen is weakly basic due to electron-withdrawing bromine and acrylate.
Stability Polymerization riskAvoid prolonged exposure to UV or radical initiators.

Strategic Synthetic Workflow

The utility of this intermediate is best understood through a divergent synthesis strategy. The diagram below illustrates how the acid serves as the pivot point between core synthesis and warhead installation.[1]

G Start 3,5-Dibromopyridine Heck Heck Coupling (Pd cat., Acrylic Acid) Start->Heck Regioselective Intermediate (E)-3-(5-Bromopyridin-3-yl) acrylic acid (The Topic Molecule) Heck->Intermediate Isolation PathA Path A: Amide Coupling (Warhead Installation) Intermediate->PathA Activation (SOCl2/HATU) PathB Path B: Suzuki Coupling (Scaffold Extension) Intermediate->PathB Boronic Acid/Ester FinalA Acrylamide Warhead (Ready for Suzuki) PathA->FinalA FinalB Biaryl Acrylic Acid (Ready for Amidation) PathB->FinalB

Figure 1: Divergent synthetic utility of the intermediate. Path A is preferred to avoid poisoning Pd-catalysts with free acrylamides in subsequent steps.

Experimental Protocols

Protocol A: Synthesis via Regioselective Heck Reaction

Objective: Synthesize the title compound from 3,5-dibromopyridine. Rationale: The Heck reaction is preferred over Wittig olefination for atom economy and direct access to the E-isomer.[1]

Materials:

  • 3,5-Dibromopyridine (1.0 eq)

  • Acrylic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)[2]

  • P(o-tolyl)₃ (4 mol%) or XPhos (for difficult substrates)

  • Triethylamine (Et₃N) (2.5 eq)

  • Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step:

  • Setup: In a flame-dried Schlenk flask, dissolve 3,5-dibromopyridine (2.37 g, 10 mmol) in anhydrous DMF (20 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species, reducing yield.[1]

  • Catalyst Addition: Add Pd(OAc)₂ (45 mg) and P(o-tolyl)₃ (122 mg). Stir until the solution turns yellow/orange.

  • Reagent Addition: Add Et₃N (3.5 mL) followed by dropwise addition of acrylic acid (0.82 mL).

  • Reaction: Heat to 100°C for 12–16 hours under Argon. Monitor by LC-MS (Target mass: 228/230 [M+H]+).

  • Workup (Acid-Base Extraction):

    • Cool to room temperature.[2] Dilute with water (100 mL).

    • Adjust pH to ~9 with 1M NaOH (to solubilize the product as carboxylate).

    • Wash with Ethyl Acetate (2x) to remove unreacted dibromopyridine and catalyst residues.

    • Acidify the aqueous layer to pH 3–4 with 1M HCl.[1] The product will precipitate.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

    • Yield Expectation: 65–75%.

Protocol B: Warhead Installation (Amide Coupling)

Objective: Convert the carboxylic acid to an acrylamide warhead (e.g., coupling with an aniline or piperazine). Rationale: Using oxalyl chloride generates the acid chloride in situ, which is more reactive than ester coupling reagents for electron-deficient anilines common in kinase inhibitors.[1]

Materials:

  • (E)-3-(5-Bromopyridin-3-yl)acrylic acid (Intermediate from Protocol A)

  • Oxalyl chloride (1.5 eq)

  • DMF (catalytic, 2 drops)

  • Target Amine (1.1 eq) (e.g., 3-aminophenyl-morpholine)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Activation: Suspend the acrylic acid intermediate (1.0 mmol) in anhydrous DCM (10 mL) at 0°C.

  • Chlorination: Add catalytic DMF, then add oxalyl chloride (1.5 mmol) dropwise. Gas evolution (CO/CO₂) will occur. Stir at room temperature for 2 hours until the solid dissolves (formation of acid chloride).

  • Concentration: Evaporate volatiles under reduced pressure to remove excess oxalyl chloride. Re-dissolve the residue in DCM.

  • Coupling: Add the target amine (1.1 eq) and DIPEA (2.0 eq) at 0°C. Stir for 4 hours.

  • Validation: Check for the formation of the acrylamide.[1][3][4] The bromine handle remains intact for subsequent steps.

Application Note: Mechanism of Covalent Inhibition

The resulting acrylamide derivatives function as Targeted Covalent Inhibitors (TCIs). The pyridine ring positions the molecule within the ATP-binding pocket, while the electrophilic alkene (derived from the acrylic acid) aligns with a non-catalytic cysteine.[1]

Mechanism:

  • Reversible Binding: The inhibitor binds via hydrogen bonds (Pyridine N) and Van der Waals forces (

    
    ).
    
  • Covalent Capture: The thiol group of the cysteine performs a nucleophilic Michael addition on the

    
    -carbon of the acrylamide (
    
    
    
    ).

Mechanism Step1 1. Recognition (Non-covalent binding) Step2 2. Positioning (Warhead aligns with Cys-SH) Step1->Step2 Step3 3. Michael Addition (Irreversible C-S bond formation) Step2->Step3 Target Kinase Cysteine (Nucleophile) Target->Step3 Attack Warhead Acrylamide (Electrophile) Warhead->Step3

Figure 2: Kinetic mechanism of covalent inactivation using acrylamide warheads.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Heck Pd catalyst poisoning or O₂ leak.Use "Pd-EnCat" (encapsulated Pd) or ensure rigorous degassing. Add tetrabutylammonium bromide (TBAB) as a phase transfer additive.
Polymerization Radical formation during workup.Add 1% hydroquinone to the reaction mixture if scaling up >5g.[1] Keep away from direct light.
Isomerization (Z-isomer) Thermodynamic instability.Recrystallize from EtOH/Water. The E-isomer is significantly less soluble and crystallizes preferentially.
Incomplete Amidation Poor solubility of acid chloride.Switch to HATU/DIPEA coupling in DMF if the acid chloride route fails due to solubility issues.[1]

References

  • Heck Reaction on Pyridines

    • Title: A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.[1]

    • Source: Frontiers in Chemistry (2024).
    • URL:[Link]

  • Covalent Inhibitor Design

    • Title: Recent advances in the development of covalent inhibitors.[1][5][6][7]

    • Source: RSC Medicinal Chemistry (2021).
    • URL:[Link]

  • Acrylamide Warheads in Kinase Drugs

    • Title: Current Developments in Covalent Protein Kinase Inhibitors.[5][6][7]

    • Source: CHIMIA (2022).[5][8]

    • URL:[Link]

  • Compound Data

    • Title: (E)-3-(5-bromopyridin-3-yl)acrylic acid Properties.[9][10]

    • Source: PubChem / NIH.
    • URL:[Link](Note: Linked to thiophene analog for property comparison; specific CAS 118419-98-0 is chemically distinct but homologous in application).

Sources

Optimized Esterification Strategies for (E)-3-(5-Bromopyridin-3-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: AN-2026-BP

Abstract & Strategic Overview

(E)-3-(5-Bromopyridin-3-yl)acrylic acid is a high-value intermediate in the synthesis of bioactive heterocycles, acting as a "linchpin" scaffold for Heck couplings and 1,3-dipolar cycloadditions. However, its chemical behavior is dominated by two competing features: the basicity of the pyridine nitrogen (pKa ~3.[1]1) and the electrophilicity of the


-unsaturated carboxylic acid.

Direct Fischer esterification often suffers from poor solubility due to the formation of zwitterionic species in neutral media and the protonation of the pyridine ring in acidic media, which can retard nucleophilic attack.[1] Furthermore, the thermodynamic stability of the (E)-alkene must be preserved; harsh acidic conditions or prolonged heating can induce isomerization to the less potent (Z)-isomer or trigger oligomerization.

This guide details two optimized protocols:

  • Method A (The "Precision" Route): Acyl chloride activation via Oxalyl Chloride.[2] Recommended for high-value scale-up (>10g) where stoichiometry and byproduct control are critical.

  • Method B (The "High-Throughput" Route): In situ activation via Thionyl Chloride.[2] Recommended for rapid synthesis of methyl/ethyl esters on a small scale (<1g).

Compound Profile & Critical Quality Attributes (CQAs)

PropertySpecification / Note
Substrate (E)-3-(5-Bromopyridin-3-yl)acrylic acid
CAS Number 19337-97-4 (Analogous backbone)
Molecular Weight 228.04 g/mol
Solubility Low in DCM/Hexanes; Moderate in DMSO/MeOH (Hot); Soluble in aqueous acid/base.[2]
pKa (Predicted) ~3.1 (Pyridine N), ~4.5 (Carboxylic Acid)
Stability Risks E-to-Z photo-isomerization; Michael addition polymerization.[2]

Critical Quality Attributes (CQAs):

  • Isomeric Purity: >98% E-isomer.[2]

  • Chemical Purity: >95% (HPLC).

  • Residual Solvent: <5000 ppm (ICH limits).[2]

Experimental Protocols

Method A: Acyl Chloride Activation (Oxalyl Chloride)

Best for: Complex alcohols, strict stoichiometry, and avoiding excess heat.[1]

Mechanism: The carboxylic acid is converted to the highly reactive acid chloride using oxalyl chloride and catalytic DMF.[2] This intermediate reacts rapidly with the alcohol, driven by the release of CO, CO₂, and HCl.[1]

Reagents:
  • Substrate: 1.0 equiv

  • Oxalyl Chloride: 1.2 equiv[2]

  • DMF (Dimethylformamide): 0.05 equiv (Catalytic)[2]

  • DCM (Dichloromethane): Anhydrous (0.2 M concentration)

  • Alcohol (R-OH): 1.5 – 2.0 equiv

  • Base (Et₃N or Pyridine): 2.5 equiv (To scavenge HCl)

Step-by-Step Protocol:
  • Suspension: Charge the (E)-3-(5-Bromopyridin-3-yl)acrylic acid (10.0 g, 43.8 mmol) into a flame-dried round-bottom flask under Nitrogen. Add anhydrous DCM (220 mL). Note: The starting material may not fully dissolve; this is normal.

  • Activation: Cool the suspension to 0°C. Add catalytic DMF (0.17 mL).

  • Chlorination: Add Oxalyl Chloride (4.5 mL, 52.6 mmol) dropwise over 20 minutes. Gas evolution (CO/CO₂) will be vigorous.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The suspension should clarify into a yellow solution, indicating conversion to the acid chloride.[1]

  • Concentration (Optional but Recommended): If the alcohol is expensive, remove excess oxalyl chloride by rotary evaporation and re-dissolve the residue in fresh DCM.[1]

  • Esterification: Cool the solution to 0°C. Add the target Alcohol (e.g., Methanol, 3.5 mL) followed by Triethylamine (15.3 mL, 110 mmol) dropwise. Caution: Exothermic.[2]

  • Completion: Stir at RT for 1 hour. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.

  • Workup:

    • Quench with Sat. NaHCO₃ (100 mL).

    • Extract with DCM (2 x 100 mL).

    • Wash organics with Brine, dry over Na₂SO₄, and concentrate.[1][3]

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.

Method B: In Situ Thionyl Chloride Activation

Best for: Methyl or Ethyl esters, robust screening, simple workup.[1]

Mechanism: Thionyl chloride reacts with the alcohol solvent to generate HCl and the alkyl sulfite, which drives the Fischer esterification while scavenging water.[1]

Reagents:
  • Substrate: 1.0 equiv

  • Thionyl Chloride (SOCl₂): 2.0 equiv[2]

  • Alcohol (MeOH or EtOH): Solvent volume (0.3 M)

Step-by-Step Protocol:
  • Solvent Prep: Cool anhydrous Methanol (20 mL) to 0°C in a sealed tube or round-bottom flask.

  • Activation: Add Thionyl Chloride (0.64 mL, 8.8 mmol) dropwise to the cold alcohol. Stir for 10 minutes. Note: This generates anhydrous HCl in situ.

  • Addition: Add solid (E)-3-(5-Bromopyridin-3-yl)acrylic acid (1.0 g, 4.4 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. The solid will dissolve as the reaction proceeds.

  • Monitoring: Check HPLC for disappearance of the acid peak.

  • Workup:

    • Concentrate the reaction mixture to dryness (removes SO₂ and HCl).

    • Resuspend the residue in EtOAc (50 mL) and Sat. NaHCO₃ (50 mL). Crucial: Ensure pH is ~8 to liberate the free pyridine base.

    • Separate layers, dry organic phase (MgSO₄), and concentrate.[1]

Analytical Validation & Troubleshooting

Data Summary Table
ParameterMethod A (Oxalyl Cl)Method B (SOCl₂)
Typical Yield 88–95%80–88%
Reaction Time 3–4 Hours4–6 Hours
E/Z Selectivity High (>99:[2]1)Moderate (Risk of isomerization at reflux)
Byproducts Pyridinium salts (removed in workup)Alkyl chlorides (trace)
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Reaction.

    • Cause: Pyridine moiety trapping protons (Method B) or HCl (Method A), preventing catalysis.[1]

    • Fix: In Method A, ensure excess base (Et₃N) is used.[1] In Method B, increase reaction time or SOCl₂ equivalents.

  • Problem: E-to-Z Isomerization.

    • Cause: Extended exposure to UV light or high heat.

    • Fix: Wrap flask in aluminum foil. Keep temperature <40°C in Method A.

  • Problem: Polymerization.

    • Cause: Radical propagation.[2]

    • Fix: Add 100 ppm MEHQ (Hydroquinone monomethyl ether) if scaling up >50g.

Workflow Visualization

The following diagram illustrates the decision logic and chemical workflow for the esterification process.

EsterificationWorkflow Start Start: (E)-3-(5-Bromopyridin-3-yl)acrylic acid Decision Select Scale & Complexity Start->Decision MethodA Method A: Acid Chloride (High Purity / Complex Alcohols) Decision->MethodA Scale >10g OR Complex R-OH MethodB Method B: In Situ Thionyl Chloride (Small Scale / Methyl Esters) Decision->MethodB Scale <1g AND Methyl/Ethyl StepA1 1. React with (COCl)2 / DMF cat. Solvent: DCM, 0°C MethodA->StepA1 StepA2 2. Intermediate: Acid Chloride Formation StepA1->StepA2 StepA3 3. Add Alcohol + Et3N (Base) Quench HCl StepA2->StepA3 Workup Workup: Neutralize with NaHCO3 (Liberate Pyridine Free Base) StepA3->Workup StepB1 1. SOCl2 + Alcohol (0°C) Generates HCl in situ MethodB->StepB1 StepB2 2. Add Substrate & Reflux StepB1->StepB2 StepB2->Workup QC QC: HPLC (E/Z Ratio) & NMR Workup->QC

Caption: Decision matrix and process flow for the esterification of bromopyridyl acrylic acid.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 776396, trans-3-(3-Pyridyl)acrylic acid.[2] Retrieved February 16, 2026 from [Link][1]

  • Yasukata, T. et al. (2021). Typical experimental procedure for one-pot preparation of aryl or heteroaryl-bearing acrylates.[2][4] Heterocycles, 102(3), 527-533.[1][2][4] (Contextual grounding for acrylate synthesis).

Sources

Advanced Protocol: Palladium-Catalyzed Cross-Coupling of 5-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Introduction & Mechanistic Logic

The 5-bromopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenyl rings to modulate lipophilicity and metabolic stability. However, functionalizing the 5-position presents a distinct challenge compared to the 2- or 3-positions.

The Challenge is Two-Fold:

  • Electronic Deactivation: Unlike 2-bromopyridine, where the adjacent nitrogen facilitates oxidative addition via inductive electron withdrawal (despite potential steric repulsion), the 5-position is electronically analogous to a meta-substituted pyridine. It is electron-deficient relative to benzene but lacks the activating ortho-nitrogen effect, making oxidative addition rate-limiting.

  • Catalyst Poisoning (The "Pyridine Problem"): The basic nitrogen atom in the pyridine ring is a competent ligand. It competes with phosphine/NHC ligands for the Palladium center, forming stable, off-cycle Pd(II)-pyridine complexes that arrest turnover.

The Solution: To bypass these issues, we utilize bulky, electron-rich ligands (Buchwald Biaryl Phosphines or PEPPSI-NHCs). These ligands serve two functions:[1][2]

  • Steric Bulk: Prevents the formation of inactive bis-ligated Pd species and discourages the approach of the pyridine nitrogen to the metal center.

  • Electron Richness: Accelerates the difficult oxidative addition step at the 5-position.

Mechanistic Visualization

The following diagram illustrates the active catalytic cycle versus the off-cycle poisoning pathway that must be suppressed.

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Base + Boronate/Amine) OxAdd->TransMet + Coupling Partner Poison OFF-CYCLE TRAP [L-Pd(II)-(Pyridine)n] Catalyst Death OxAdd->Poison + Substrate N-Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C / C-N Bond Formed RedElim->Pd0 Regeneration Poison->OxAdd Heat/Steric Bulk (Reversible) Substrate 5-Bromopyridine Product 5-Aryl/Amino-Pyridine

Caption: The Catalytic Cycle vs. Nitrogen Poisoning. Bulky ligands favor the main cycle (Yellow/Green) over the red poisoning trap.

Part 2: Application Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling 5-bromopyridine with aryl boronic acids. Recommended System: XPhos Pd G3 (Third Generation Buchwald Precatalyst). Rationale: XPhos provides the necessary bulk to prevent N-binding, while the G3 precatalyst ensures a defined 1:1 Pd:Ligand ratio, avoiding the induction period of Pd(OAc)₂.

Materials
  • Substrate: 5-Bromopyridine derivative (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%)

  • Base: K₃PO₄ (3.0 equiv) [Mild base minimizes protodeboronation]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [Water is critical for the boronate activation]

Step-by-Step Methodology
  • Vessel Prep: Equip a reaction vial with a magnetic stir bar. If using <100 mg scale, use a microwave vial with a crimp cap.

  • Charge Solids: Add 5-bromopyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv) to the vial.

  • Inerting: Seal the vial. Evacuate and backfill with Argon three times. Note: Oxygen is the primary cause of catalyst death before the reaction starts.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed Water (4:1 ratio). Concentration should be 0.1 M to 0.2 M with respect to the bromide.

  • Reaction: Heat to 80 °C for 2–4 hours.

    • Self-Validation Check: The solution should turn from orange/red to black/brown. If it remains pale yellow after 1 hour, the catalyst has not activated (check temperature). If it turns clear with black precipitate immediately, the catalyst has decomposed (check oxygen levels).

  • Workup (Critical for Pyridines):

    • Cool to room temperature.[3][4][5]

    • Dilute with EtOAc.[3][5]

    • pH Adjustment: Pyridines can be protonated and lost in the aqueous layer. Ensure the aqueous layer is pH > 9 (add sat. NaHCO₃ or dilute NaOH if necessary) before separation.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination of 5-bromopyridine. Recommended System: RuPhos Pd G3 (for Secondary Amines) or BrettPhos Pd G3 (for Primary Amines). Rationale: C-N coupling is more sensitive to poisoning than Suzuki coupling. RuPhos/BrettPhos are dialkylbiaryl phosphines specifically evolved to resist amine inhibition.

Materials
  • Substrate: 5-Bromopyridine derivative (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (1.0 – 3.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or LiHMDS (for base-sensitive substrates).

  • Solvent: Toluene or THF (Anhydrous).

Step-by-Step Methodology
  • Glovebox/Schlenk: Ideally, weigh NaOtBu and the Catalyst in a glovebox. If not available, use fresh bottle reagents and work quickly under a cone of Argon.

  • Charge: Combine 5-bromopyridine, Amine, Base, and Catalyst in the vial.

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Reaction: Heat to 100 °C (sealed tube) for 4–12 hours.

    • Note: 5-bromopyridines often require higher temperatures than phenyl bromides due to the slower oxidative addition.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M) and appearance of Product (M+Amine-HBr).

    • Troubleshooting: If you see significant "Protodehalogenation" (formation of pyridine-H), reduce the temperature to 80 °C and increase catalyst loading. This side reaction occurs when the amine undergoes

      
      -hydride elimination on the metal center.
      

Part 3: Data Summary & Optimization

Ligand Selection Guide

The following table summarizes the optimal ligand choice based on the specific type of coupling at the 5-position.

Coupling TypeNucleophileRecommended LigandBaseTemp
Suzuki Aryl Boronic AcidXPhos or SPhos K₃PO₄80 °C
Suzuki Heteroaryl Boronic AcidPd-PEPPSI-IPr K₂CO₃60–80 °C
Buchwald Secondary Amine (Cyclic)RuPhos NaOtBu80–100 °C
Buchwald Primary Amine (Alkyl)BrettPhos NaOtBu100 °C
Buchwald AnilinetBuBrettPhos K₃PO₄100 °C
Optimization Workflow

Use this decision tree to troubleshoot low yields.

Optimization Start Low Yield (<30%) Check1 Is SM Remaining? Start->Check1 Yes Yes (Stalled) Check1->Yes No No (Consumed) Check1->No Action1 Increase Temp OR Switch to Pd-PEPPSI-IPr Yes->Action1 Check2 Product = Pyridine-H? No->Check2 Dehal Yes (Dehalogenation) Check2->Dehal Decomp No (Complex Mix) Check2->Decomp Action2 Switch Solvent (Toluene -> Dioxane) Lower Temp Dehal->Action2 Action3 Use Weaker Base (K3PO4 or Cs2CO3) Decomp->Action3

Caption: Logical workflow for troubleshooting failed 5-bromopyridine couplings.

References

  • Organ, M. G., et al. (2007). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Chemistry – A European Journal. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Li, H., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions of 3-Pyridylboronic Acids with 5-Bromopyrimidines. Journal of Organic Chemistry. Link

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society. Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science. Link

Sources

Application Note: Synthesis of Amide Derivatives from (E)-3-(5-Bromopyridin-3-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The (E)-3-(5-Bromopyridin-3-yl)acrylic acid scaffold is a critical intermediate in the synthesis of covalent kinase inhibitors (e.g., targeting BCR-ABL, EGFR) and HDAC inhibitors. The structure features three distinct functional domains:

  • The Pyridine Ring: Acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

  • The C-5 Bromine: A robust handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce diversity after amide formation.

  • The (E)-Acrylamide Warhead: Once coupled, this Michael acceptor can form covalent bonds with cysteine residues in target proteins.

This guide provides three validated protocols for converting the free acid into amide derivatives. The choice of method depends strictly on the nucleophilicity of the amine partner and the scale of the reaction.

Retrosynthetic Analysis & Decision Matrix

The primary challenge in coupling this specific acid is the solubility of the zwitterionic pyridine-carboxylic acid and the potential for E/Z isomerization of the alkene under thermal stress.

Selection Logic
  • Method A (HATU/DIPEA): Best for Discovery Chemistry (mg to g scale). High yields with aliphatic amines and electron-rich anilines.

  • Method B (Oxalyl Chloride): Best for Weak Nucleophiles (electron-deficient anilines) or Scale-up (>10 g). Avoids expensive coupling reagents but requires strict moisture control.

  • Method C (T3P® - Propylphosphonic Anhydride): Best for "Green" Chemistry and ease of purification. By-products are water-soluble.[1][2]

Decision Tree Diagram

CouplingStrategy Start Target: Amide Synthesis CheckAmine Analyze Amine Partner Start->CheckAmine IsAniline Is it a weak nucleophile? (e.g., e- deficient Aniline) CheckAmine->IsAniline Scale Scale > 10g? IsAniline->Scale No MethodB Method B: Acid Chloride (High Reactivity) IsAniline->MethodB Yes MethodA Method A: HATU/DIPEA (Standard Discovery) Scale->MethodA No (Standard) Scale->MethodB Yes MethodC Method C: T3P (Easy Workup) Scale->MethodC No (Green/Clean)

Figure 1: Strategic decision tree for selecting the optimal amide coupling protocol.

Materials & Equipment

ReagentGrade/SpecPurpose
(E)-3-(5-Bromopyridin-3-yl)acrylic acid>97% purityStarting Material (SM)
HATUPeptide GradeCoupling Agent (Method A)
Oxalyl Chloride2.0 M in DCMActivation Agent (Method B)
T3P (Propylphosphonic anhydride)50% in EtOAc/DMFCoupling Agent (Method C)
DIPEA (Hünig's Base)AnhydrousBase
DMF / DCMAnhydrousSolvent

Experimental Protocols

Method A: HATU-Mediated Coupling (Standard)

Recommended for: Aliphatic amines, standard library synthesis.

Mechanism: HATU generates an activated O-7-azabenzotriazole ester, which reacts rapidly with amines with minimal racemization or isomerization.

  • Preparation: In a dry round-bottom flask (RBF), dissolve (E)-3-(5-Bromopyridin-3-yl)acrylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: The acid may not fully dissolve until base is added.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution should turn yellow/orange.

  • Coupling: Add the Amine partner (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target mass = MW of SM + MW of Amine - 18).

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash sequentially with saturated NaHCO₃ (2x), Water (2x), and Brine (1x).

    • Critical: Do not use acidic washes (e.g., 1N HCl) if your product contains a basic pyridine or amine, as it will extract into the aqueous layer.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (DCM/MeOH gradient).

Method B: Acid Chloride Activation (Scale-Up)

Recommended for: Electron-deficient anilines, bulk synthesis.

Mechanism: Conversion to the acid chloride creates a highly electrophilic species capable of acylating poor nucleophiles.

  • Activation: Suspend (E)-3-(5-Bromopyridin-3-yl)acrylic acid (1.0 equiv) in anhydrous DCM (0.3 M).

  • Catalysis: Add a catalytic drop of DMF (essential for Vilsmeier-Haack type activation).

  • Chlorination: Cool to 0°C. Dropwise add Oxalyl Chloride (1.5 equiv).

  • Evolution: Allow to warm to RT and stir for 2 hours. Gas evolution (CO, CO₂, HCl) will occur.

  • Isolation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude yellow solid (Acid Chloride) in anhydrous DCM.

  • Coupling: Add the Amine (1.0 equiv) and Pyridine or TEA (2.0 equiv) dissolved in DCM to the acid chloride solution at 0°C.

  • Completion: Stir at RT for 4–16 hours.

  • Workup: Quench with water. Extract with DCM.[3] Wash with NaHCO₃.

Method C: T3P (Green/Easy Workup)

Recommended for: Reactions requiring simple purification (non-chromatographic).

  • Mix: Combine Acid (1.0 equiv), Amine (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc or DMF.

  • Add Reagent: Add T3P (50% solution, 2.0 equiv) dropwise at 0°C.

  • React: Warm to RT and stir for 12 hours.

  • Workup: Wash the organic phase with water and NaHCO₃. T3P by-products are water-soluble, often yielding pure product upon evaporation.

Quality Control & Data Analysis

Expected Analytical Profile
  • ¹H NMR (DMSO-d₆):

    • Alkene Doublet: Look for the characteristic trans-alkene doublets with a coupling constant (

      
      ) of ~15-16 Hz.
      
      • 
         ~7.5 ppm (d, 
        
        
        
        Hz, 1H, =CH-Ar)
      • 
         ~6.8 ppm (d, 
        
        
        
        Hz, 1H, =CH-CO)
    • Pyridine Protons: Three distinct aromatic signals (singlets/doublets) around 8.5–9.0 ppm.

  • LCMS:

    • Check for the characteristic bromine isotope pattern (

      
       and 
      
      
      
      peaks of equal intensity).
    • Ensure no hydrolysis back to starting material (

      
      ).
      
Data Summary Table
ParameterMethod A (HATU)Method B (Oxalyl Cl)Method C (T3P)
Reaction Time 2–4 Hours4–16 Hours12–24 Hours
Yield (Typical) 85–95%70–90%60–85%
By-products Urea (soluble in org), HOAtHCl, CO, CO₂Water-soluble phosphates
Risk High costMoisture sensitiveSlower reaction

Pathway Visualization

The following diagram illustrates the chemical transformation and the preservation of the bromine handle for future steps.

SynthesisPathway SM (E)-3-(5-Bromopyridin-3-yl) acrylic acid (Starting Material) Activation Activation Step (HATU/Oxalyl Cl/T3P) SM->Activation Reagents Intermediate Active Ester / Acid Chloride (Electrophilic Species) Activation->Intermediate AmineAttack Nucleophilic Attack (R-NH2) Intermediate->AmineAttack Product Target Amide (Br-Pyridine-CH=CH-CONHR) AmineAttack->Product - Leaving Group Future Future Step: Suzuki Coupling (Ar-Br) Product->Future

Figure 2: Reaction pathway from acrylic acid to amide, highlighting the preservation of the bromine handle.

Troubleshooting & Expert Tips

  • Low Solubility of Acid: The starting pyridine-acrylic acid is often zwitterionic and poorly soluble in DCM. Tip: Use DMF or NMP as a co-solvent. If using Method B (Acid Chloride), generate the chloride in DCM with catalytic DMF; the suspension will clarify as the acid chloride forms.

  • Isomerization (

    
    ):  Exposure to strong UV light or excessive heat (>80°C) during the reaction can cause the double bond to isomerize. Tip:  Wrap the reaction flask in aluminum foil and keep temperatures below 40°C.
    
  • Pyridine Interference: In Method B, the pyridine nitrogen in the scaffold can act as a nucleophile, potentially forming N-acyl pyridinium salts. Tip: Ensure the external base (TEA/DIPEA) is added with the amine, or use a sterically hindered base to prevent self-polymerization.

  • Emulsions during Workup: Amides with pyridine rings often form emulsions. Tip: Filter the biphasic mixture through a pad of Celite before separation, or add a small amount of MeOH to break the emulsion.

References

  • Dunetz, J. R., et al. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters, 13(19), 5048–5051.

  • Liu, J., et al. (2021). Design, synthesis and biological evaluation of novel N-(3-amino-4-methoxyphenyl)acrylamide derivatives as selective EGFR L858R/T790M kinase inhibitors.[5] Bioorganic Chemistry, 105471.[5]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Bertinaria, M., et al. (2016).[6] Design, Synthesis, and Evaluation of Acrylamide Derivatives as Direct NLRP3 Inflammasome Inhibitors. ChemMedChem, 11(10).

Sources

Application Notes & Protocols: A Strategic Approach to the Synthesis of Novel c-Met Inhibitors Utilizing a 5-Bromopyridine Acrylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The c-Met receptor tyrosine kinase is a well-validated, high-value target in oncology. Its aberrant activation is a key driver in the pathogenesis of numerous human cancers, promoting tumor growth, invasion, and metastasis. Consequently, the development of small-molecule inhibitors targeting c-Met is a major focus in contemporary drug discovery. This comprehensive guide details a strategic, field-proven methodology for the synthesis of a novel class of potent c-Met inhibitors, leveraging the versatile chemical properties of a 5-bromopyridine acrylic acid scaffold. We provide a rationale for the molecular design, a detailed, step-by-step synthetic protocol, and methods for the characterization and biological evaluation of the final compounds. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and synthesis of next-generation kinase inhibitors.

Introduction: The Rationale for Targeting c-Met with a Novel Pyridine-Based Scaffold

The hepatocyte growth factor receptor (c-Met) signaling pathway plays a critical role in normal cellular processes, including embryonic development, tissue regeneration, and wound healing.[1] However, dysregulation of this pathway, through genetic alterations such as amplification, mutation, or overexpression, is strongly implicated in the progression of a wide range of solid tumors.[2] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and undergoes autophosphorylation, triggering a cascade of downstream signaling events through pathways like RAS/MAPK and PI3K/AKT, which are central to cell proliferation, survival, and motility.[3]

The pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[4] While many existing c-Met inhibitors utilize quinoline or other heterocyclic systems, the exploration of functionalized pyridine derivatives as core structural motifs remains a promising avenue for the discovery of novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

This guide introduces a hypothetical, yet rationally designed, c-Met inhibitor, PyriMetinib , based on a (E)-3-(5-bromopyridin-3-yl)acrylamide backbone. This design incorporates several key features of successful kinase inhibitors:

  • Hinge-Binding Moiety: The pyridine ring serves as a potential hinge-binder.

  • Conjugated System: The acrylamide linker provides conformational rigidity and specific spatial orientation of the substituent groups.

  • Versatile Handle for Further Optimization: The bromine atom on the pyridine ring offers a reactive site for subsequent chemical modifications, such as Suzuki or other palladium-catalyzed cross-coupling reactions, to explore structure-activity relationships (SAR).[5][6]

  • Proven Pharmacophore: The 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline moiety is a well-established pharmacophore present in potent c-Met inhibitors like Cabozantinib, known to occupy a deep hydrophobic pocket in the kinase domain.

The c-Met Signaling Pathway: Mechanism of Action

Understanding the c-Met signaling pathway is crucial for appreciating the mechanism of action of its inhibitors. The diagram below illustrates the key components and downstream effectors of this pathway. Inhibition of c-Met autophosphorylation by a small molecule inhibitor, such as the one described herein, effectively blocks these downstream signals, leading to anti-tumor effects.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2/SOS cMet->GRB2 Phosphorylation PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS AKT AKT PI3K->AKT Invasion Invasion STAT3->Invasion RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor PyriMetinib Inhibitor->cMet Inhibition

Figure 1: The c-Met Signaling Cascade and Point of Inhibition.

Synthetic Workflow: From Starting Materials to Final Product

The synthesis of our target c-Met inhibitor, PyriMetinib , is a multi-step process that requires careful execution and purification at each stage. The overall workflow is depicted below.

Synthesis_Workflow A 5-Bromo-3-pyridinecarboxaldehyde B (E)-Ethyl 3-(5-bromopyridin-3-yl)acrylate A->B Horner-Wadsworth-Emmons Reaction C (E)-3-(5-bromopyridin-3-yl)acrylic acid (Key Intermediate) B->C Ester Hydrolysis E PyriMetinib (Final Product) C->E Amide Coupling (HATU/DIPEA) D 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline D->E

Figure 2: Synthetic workflow for the preparation of PyriMetinib.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts are flammable and should be handled with care under an inert atmosphere.[7][8]

Synthesis of (E)-3-(5-bromopyridin-3-yl)acrylic acid

Step 1: Horner-Wadsworth-Emmons Reaction to form (E)-Ethyl 3-(5-bromopyridin-3-yl)acrylate

  • Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of E-alkenes from aldehydes. The use of triethyl phosphonoacetate provides the ethyl acrylate moiety directly.

  • Materials:

    • 5-Bromo-3-pyridinecarboxaldehyde (1.0 eq)

    • Triethyl phosphonoacetate (1.1 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF.

    • Carefully add NaH (1.2 eq) portion-wise at 0 °C (ice bath).

    • Add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Dissolve 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford the desired product as a white solid.

Step 2: Ester Hydrolysis to form (E)-3-(5-bromopyridin-3-yl)acrylic acid

  • Rationale: Basic hydrolysis using lithium hydroxide is a standard and effective method for cleaving the ethyl ester to the corresponding carboxylic acid under mild conditions.

  • Materials:

    • (E)-Ethyl 3-(5-bromopyridin-3-yl)acrylate (1.0 eq)

    • Lithium hydroxide (LiOH) (3.0 eq)

    • THF/Water mixture (e.g., 3:1)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the starting ester (1.0 eq) in a THF/water mixture.

    • Add LiOH (3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH ~3-4 with 1 M HCl.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under high vacuum to yield the title compound.

Synthesis of PyriMetinib via Amide Coupling
  • Rationale: The amide bond formation is the crucial final step. HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling anilines.[9] DIPEA is used as a non-nucleophilic base to facilitate the reaction.[10]

  • Materials:

    • (E)-3-(5-bromopyridin-3-yl)acrylic acid (1.0 eq)

    • 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Water

    • Dichloromethane (DCM)

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve (E)-3-(5-bromopyridin-3-yl)acrylic acid (1.0 eq) and 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) to the solution.

    • Add DIPEA (2.5 eq) dropwise and stir the reaction mixture at room temperature overnight under an argon atmosphere.

    • Monitor the reaction by LC-MS. Upon completion, pour the reaction mixture into water.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water and then with a small amount of cold ether or DCM to remove impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/water or ethanol) or by flash column chromatography to yield PyriMetinib .

Characterization and Data

The final product and intermediates should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Comparative Biological Activity of Known c-Met Inhibitors

The synthesized inhibitor should be evaluated for its biological activity. The table below provides IC₅₀ values for several well-known c-Met inhibitors for benchmarking purposes. These values represent the concentration of the inhibitor required to reduce the activity of the c-Met kinase by 50% in a biochemical assay or to inhibit cell proliferation by 50% in a cell-based assay.

Compoundc-Met Kinase IC₅₀ (nM)Representative Cell Line Proliferation IC₅₀ (nM)Reference
Cabozantinib 5.410 (Hep3B)[11]
Crizotinib 824 (GTL-16)[12]
Tepotinib 1.713 (MHCC97H)[12]
Compound 13d (Pyridine-based) 1.9127 (EBC-1)[4]
Golvatinib -8140 (A549)[13]

Conclusion and Future Directions

This document outlines a robust and rational approach for the synthesis of a novel c-Met inhibitor, PyriMetinib , starting from a 5-bromopyridine acrylic acid precursor. The described protocols leverage well-established, high-yielding chemical transformations common in medicinal chemistry. The strategic inclusion of a 5-bromo-substituent provides a valuable opportunity for further chemical exploration to optimize the inhibitor's potency, selectivity, and ADME properties. Subsequent biological evaluation, including in vitro kinase assays, cell-based proliferation and migration assays, and in vivo xenograft models, will be essential to fully characterize the therapeutic potential of this new class of inhibitors.

References

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Jo, M., et al. (2000). Cross-talk between epidermal growth factor receptor and c-Met signal pathways in transformed cells. Journal of Biological Chemistry, 275(12), 8806-8811.
  • Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. ACS Medicinal Chemistry Letters.
  • Organ, M. G., et al. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7-S19.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Daub, H. (2005). Characterisation of kinase-selective inhibitors by chemical proteomics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 183-190.
  • Peters, S., & Adjei, A. A. (2012). MET: a promising anticancer target. Nature Reviews Clinical Oncology, 9(6), 314-326.
  • Liu, X., et al. (2017). Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. European Journal of Medicinal Chemistry, 133, 256-267.
  • Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. PubMed.
  • Kim, J., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 26(18), 5472.
  • Rao, V. R., et al. (2016). Quantitative Analysis of the Potency of Equimolar Two-Drug Combinations and Combi-Molecules Involving Kinase Inhibitors In Vitro: The Concept of Balanced Targeting. Journal of Medicinal Chemistry, 59(10), 4693-4704.
  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evalu
  • Role of the HGF/c-MET tyrosine kinase inhibitors in metastasic melanoma.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • Sun, H., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Molecules, 24(24), 4625.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • c-Met-integrin cooperation: Mechanisms, tumorigenic effects, and therapeutic relevance. Frontiers in Cell and Developmental Biology.
  • Determining the IC 50 values of pan-HER and c-MET inhibitors from a patient-derived sample (Patient R66).
  • Palladium-Hazard and Toxicity. ChemicalBook.
  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. PMC.
  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics.
  • Standard Operating Procedure for Palladium. UCLA EH&S.
  • Discovery, optimization and biological evaluation for novel c-Met kinase inhibitors. PubMed.
  • Palladium (II)
  • Precautions for Using Palladium Carbon C
  • What Should We Pay Attention To When Using Palladium Carbon Catalyst?.
  • Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI.
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
  • Identification and characterization of small-molecule inhibitors of Tie2 kinase.
  • Heck reaction. Wikipedia.
  • Heck coupling reaction between bromo/iodoanisoles and acrylates.
  • Heck Reaction. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.
  • Heck Reaction—St

Sources

Hydrogenation protocols for (E)-3-(5-Bromopyridin-3-yl)acrylic acid double bond

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

The transformation of (E)-3-(5-Bromopyridin-3-yl)acrylic acid to 3-(5-Bromopyridin-3-yl)propanoic acid presents a classic chemoselectivity challenge in organic synthesis: Competitive Hydrodehalogenation .[1]

Standard hydrogenation conditions (e.g., Pd/C under


) favor the rapid oxidative addition of Palladium into the C-Br bond, leading to the formation of des-bromo byproducts (3-(pyridin-3-yl)propanoic acid) often faster than, or concurrent with, the reduction of the alkene.

To ensure the integrity of the aryl bromide—a critical handle for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig)—researchers must bypass standard heterogeneous Palladium protocols.

This guide details three validated protocols to achieve >98% chemoselectivity:

  • Method A (The Gold Standard): Diimide Reduction (Metal-Free).[1]

  • Method B (Scalable Heterogeneous): Sulfided Platinum (Pt(S)/C) Catalysis.[1]

  • Method C (Homogeneous): Wilkinson’s Catalyst [RhCl(PPh3)3].[1]

Decision Matrix & Workflow

The following decision tree illustrates the logic for selecting the appropriate protocol based on scale and available equipment.

Hydrogenation_Workflow Start Start: (E)-3-(5-Bromopyridin-3-yl)acrylic acid Scale_Q What is your reaction scale? Start->Scale_Q Small_Scale Lab Scale (< 5g) High Purity Required Scale_Q->Small_Scale High Selectivity Large_Scale Process Scale (> 10g) Cost/Throughput Critical Scale_Q->Large_Scale High Throughput Method_A METHOD A: Diimide Reduction (TsNHNH2 / NaOAc) *Metal-Free, 100% Br-Retention* Small_Scale->Method_A Preferred Method_C METHOD C: Wilkinson's Catalyst (Homogeneous Rh) *Specialized, High Selectivity* Small_Scale->Method_C Alternative Method_B METHOD B: Pt(S)/C Hydrogenation (Sulfided Catalyst) *Scalable, Low Dehalogenation Risk* Large_Scale->Method_B Preferred Product Target: 3-(5-Bromopyridin-3-yl)propanoic acid Method_A->Product Method_B->Product Method_C->Product

Figure 1: Strategic decision tree for selecting the optimal hydrogenation protocol.

Detailed Experimental Protocols

Method A: Diimide Reduction (Metal-Free)

Best for: Lab scale (<5g), high-value intermediates, and absolute guarantee of bromine retention.[1] Mechanism: In situ generation of diimide (


) from p-toluenesulfonyl hydrazide.[1] Diimide reduces C=C bonds via a concerted syn-addition mechanism that is completely inert to aryl halides.[1]
Reagents
  • Substrate: 1.0 equiv

  • p-Toluenesulfonyl hydrazide (TsNHNH2): 3.0 – 5.0 equiv[1]

  • Sodium Acetate (NaOAc): 3.0 – 5.0 equiv

  • Solvent: THF/Water (1:[1]1) or DME/Water

Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (E)-3-(5-Bromopyridin-3-yl)acrylic acid (1.0 equiv) in a 1:1 mixture of THF and Water (0.1 M concentration).

  • Addition: Add Sodium Acetate (3.0 equiv) followed by p-Toluenesulfonyl hydrazide (3.0 equiv).

  • Reflux: Heat the mixture to reflux (approx. 70-80°C). Nitrogen evolution will be observed.[1][2]

  • Monitoring: Monitor by LCMS or TLC after 2 hours.

    • Note: If starting material remains, add an additional 1-2 equiv of TsNHNH2 and NaOAc and continue refluxing.[1] The reaction is driven by the thermal decomposition of the hydrazide.[2]

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate to remove THF.[1]

    • Acidify the remaining aqueous layer to pH ~3-4 with 1M HCl (careful not to precipitate p-toluenesulfinic acid byproduct excessively, though it is water-soluble as a salt).[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Usually clean enough for next step. If necessary, recrystallize from Ethanol/Hexanes.

Why this works: The transition state involves a cyclic 6-membered ring containing the alkene and diimide.[1] The Ar-Br bond cannot participate in this mechanism, rendering it chemically invisible to the reductant.

Method B: Sulfided Platinum on Carbon [Pt(S)/C]

Best for: Process scale (>10g), industrial applications, and hydrogenation reactors. Mechanism: Sulfur poisons the highly active sites on the metal surface responsible for oxidative addition into C-Hal bonds, while leaving the sites responsible for alkene hydrogenation active.

Reagents
  • Substrate: 1.0 equiv

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon).[1] Load at 2-5 wt% relative to substrate.[1]

  • Hydrogen Source:

    
     gas (balloon or 1-3 bar).
    
  • Solvent: Methanol or Ethanol.[1][2]

Protocol
  • Safety: Purge all vessels with Nitrogen before introducing catalyst (pyrophoric risk).[1]

  • Loading: To a hydrogenation vessel (Parr shaker or autoclave), add the substrate and solvent (0.2 M).

  • Catalyst Addition: Carefully add 5% Pt(S)/C (5 wt% of substrate mass).[1] Do not use standard Pt/C or Pd/C.

  • Hydrogenation:

    • Seal reactor and purge with

      
       (3x).[1]
      
    • Purge with

      
       (3x).[1]
      
    • Pressurize to 3 bar (approx 45 psi)

      
      .
      
    • Stir/Shake at Room Temperature for 4-12 hours.

  • Monitoring: Monitor H2 uptake or check aliquot by HPLC.

  • Workup:

    • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Keep the filter cake wet to prevent fire hazards.

    • Concentration: Evaporate the solvent to yield the product.[1]

Critical Control Point: If Pt(S)/C is unavailable, Pd/C poisoned with Thiophene (0.1 equiv) or Vanadium-doped Pd can be used, but Pt(S)/C is the industrial standard for halo-aromatics.[1]

Method C: Homogeneous Catalysis (Wilkinson's Catalyst)

Best for: Situations where heterogeneous catalysts fail or cause steric issues.[1] Mechanism: Rhodium(I) complexes like


 are highly active for alkene hydrogenation but have very slow kinetics for oxidative addition into Aryl-Bromide bonds compared to Palladium.[1]
Reagents
  • Substrate: 1.0 equiv

  • Catalyst: Wilkinson’s Catalyst [

    
    ]: 1-3 mol%[1]
    
  • Solvent: Benzene/Ethanol (1:[1]1) or THF.

  • Hydrogen:

    
     balloon (1 atm).
    
Protocol
  • Dissolution: Dissolve substrate in degassed Benzene/Ethanol (1:1).

  • Catalyst: Add

    
     (2 mol%) in a glovebox or under strict Argon flow.
    
  • Reaction: Bubble

    
     through the solution for 10 minutes, then stir under an 
    
    
    
    balloon at room temperature.
  • Workup:

    • Concentrate the mixture.[1]

    • The challenge is removing the Rhodium and Phosphine ligands.

    • Purification: Dissolve residue in dilute NaOH (product dissolves as carboxylate), wash with Ether (removes catalyst/ligands), then re-acidify aqueous layer and extract product into EtOAc.

Comparative Data Analysis

ParameterMethod A (Diimide)Method B (Pt(S)/C)Method C (Wilkinson)Standard Pd/C (Control)
Chemoselectivity >99% ~95-98%~98%<50% (High Dehalogenation)
Yield 85-95%90-98%80-90%Mix of products
Scalability Moderate (Reagent heavy)High Low (Catalyst cost)High
Operational Cost MediumLowHighLow
Purification ExtractionFiltrationChromatography/ExtractionChromatography

Troubleshooting & Optimization

Issue: Incomplete Conversion (Method A)
  • Cause: Decomposition of diimide precursor before reaction completion.[1]

  • Fix: Add reagents portion-wise. Add 50% at T=0, and the remaining 50% after 2 hours. Ensure vigorous reflux.[1]

Issue: Trace Dehalogenation (Method B)
  • Cause: Catalyst leaching or insufficient sulfiding.[1]

  • Fix: Add trace Thiophene (0.1%) to the reaction mixture to "re-poison" the catalyst in situ. Lower the H2 pressure to 1 atm.

Issue: Solubility
  • Context: The acrylic acid moiety may reduce solubility in non-polar solvents.[1]

  • Fix: For Method B or C, use Ethanol or Methanol. If using Method A, ensure the pH is neutral to slightly acidic; if the salt forms (due to NaOAc), the species is water soluble.

Safety Specifications

  • Hydrazine/Diimide Precursors: p-Toluenesulfonyl hydrazide releases Nitrogen gas upon decomposition.[1] Ensure adequate venting.[1] While safer than free hydrazine, it should still be handled as a potential sensitizer.

  • Hydrogen Gas: Extremely flammable.[1] Ensure all hydrogenation vessels are grounded to prevent static discharge.[1]

  • Catalyst Handling: Dry noble metal catalysts (Pd/C, Pt/C) are pyrophoric.[1] Always handle them water-wet or under inert gas.[1]

References

  • Diimide Reduction Mechanism & Selectivity

    • Title: Reductions with diimide[1][2][3][4][5]

    • Source: Wikipedia (General Overview & Mechanism)
    • URL:[Link]

  • Selective Hydrogenation of Halo-Aromatics

    • Title: Process for hydrogenation of halogenoalkenes without dehalogenation (P
    • Source: Google Patents[1]

    • URL
  • Catalytic Transfer Hydrogenation Context

    • Title: Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH[6]

    • Source: ScienceMadness / Tetrahedron Letters[1]

    • URL:[Link]

  • Substrate Reference

    • Title: 3-(5-Bromopyridin-3-yl)propanoic acid (Commercial Availability & Structure)[1]

    • Source: CymitQuimica[1]

Sources

Troubleshooting & Optimization

Solubility of (E)-3-(5-Bromopyridin-3-yl)acrylic acid in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (E)-3-(5-Bromopyridin-3-yl)acrylic Acid

  • Product Class: Heterocyclic Building Blocks / Michael Acceptors

  • Chemical Structure: Pyridine core (basic), Bromine substituent (lipophilic), Acrylic Acid tail (acidic).

  • Primary Application: Synthesis of kinase inhibitors, heterometallic coordination polymers, and fragment-based drug discovery.

Part 1: Solubility Profile & Solvent Selection

Senior Scientist Note: (E)-3-(5-Bromopyridin-3-yl)acrylic acid presents a unique solubility challenge due to its amphoteric nature. The molecule contains a basic pyridine nitrogen (pKa ~3-4 due to the electron-withdrawing Br) and an acidic carboxylic acid (pKa ~4.5). In protic solvents like methanol, it may form intermolecular hydrogen bonds or exist in a zwitterionic equilibrium that resists dissolution.

Solvent Compatibility Matrix
SolventSolubility RatingSuitabilityTechnical Notes
DMSO Excellent (Recommended)Stock Solutions (20–100 mM)Disrupts intermolecular H-bonding effectively. Ideal for biological assays.
Methanol Moderate Synthesis / PurificationMay require warming (40°C) or sonication. Solubility improves significantly with trace acid or base.
Water Poor Not RecommendedInsoluble at neutral pH. Soluble only as a salt (pH > 8) or in high-percentage organic cosolvents.
DMF Good Alternative StockGood alternative if DMSO is incompatible with downstream chemistry.

Part 2: Standard Dissolution Protocol

Objective: Preparation of a clear, particle-free 50 mM stock solution in DMSO.

Reagents Required:

  • (E)-3-(5-Bromopyridin-3-yl)acrylic acid (Solid)

  • Anhydrous DMSO (Grade: ≥99.9%, Water <0.1%)

  • Equipment: Vortex mixer, Ultrasonic bath (35–40 kHz).

Workflow:

  • Weighing: Weigh the target mass into a glass vial (avoid plastic if long-term storage is intended).

  • Solvent Addition: Add 75% of the calculated DMSO volume.

    • Reasoning: Adding the full volume immediately can trap air in the crystal lattice, making wetting difficult.

  • Vortexing: Vortex at high speed for 30 seconds.

  • Sonication: Sonicate for 5–10 minutes at ambient temperature.

    • Checkpoint: The solution should be clear. If "haze" persists, proceed to the Troubleshooting Module.

  • Final Volume: Add remaining DMSO to reach target concentration and invert to mix.

Part 3: Troubleshooting Logic (Visualized)

Issue: "The compound is not dissolving, or precipitates upon dilution."

The following decision tree outlines the logical steps to resolve solubility failures.

SolubilityTroubleshooting Start Start: Compound Insoluble SolventCheck Check Solvent: Is it DMSO or MeOH? Start->SolventCheck DMSORoute Solvent: DMSO SolventCheck->DMSORoute MeOHRoute Solvent: Methanol SolventCheck->MeOHRoute Sonicate Action: Sonicate (40°C, 10 min) DMSORoute->Sonicate CheckClear Is Solution Clear? Sonicate->CheckClear Success Proceed to Experiment CheckClear->Success Yes Filter Action: 0.22 µm PTFE Filter (Remove impurities) CheckClear->Filter No (Haze remains) Zwitterion Issue: Zwitterionic Locking? MeOHRoute->Zwitterion AddBase Action: Add 1-2 eq. Et3N (Deprotonate COOH) Zwitterion->AddBase Option A (Basic) AddAcid Action: Add 1-2 eq. HCl (Protonate Pyridine) Zwitterion->AddAcid Option B (Acidic) AddBase->Success AddAcid->Success

Figure 1: Decision tree for troubleshooting solubility issues in DMSO and Methanol. High-contrast nodes indicate critical decision points.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a fine precipitate when I dilute my DMSO stock into cell culture media. Why? A: This is the "Crash-Out" effect. The hydrophobic bromine and aromatic rings make the molecule insoluble in water.

  • The Fix: Do not inject the DMSO stock directly into the media.

    • Perform an intermediate dilution in PEG-400 or Ethanol .

    • Ensure the final DMSO concentration is <0.5%.

    • Vortex the media immediately upon addition to prevent local high-concentration pockets.

Q2: Can I heat the solution to speed up dissolution? A: Yes, but with strict limits.

  • DMSO: You may heat up to 50°C . Above this, DMSO can degrade, and the acrylic acid moiety (a Michael acceptor) may undergo thermal polymerization or isomerization (E to Z).

  • Methanol: Do not exceed 40°C (boiling point is 64.7°C). Use a reflux condenser if higher temperatures are strictly necessary for synthesis.

Q3: Is the compound light-sensitive? A: Yes. Acrylic acid derivatives are susceptible to photo-isomerization (E


 Z transition) and [2+2] cycloaddition under UV light.
  • Protocol: Always wrap vials in aluminum foil or use amber glass. Store DMSO stocks at -20°C.

Q4: Why does my Methanol solution turn yellow over time? A: This indicates potential Michael addition or oxidation. Methanol is a nucleophile (albeit weak). Over long periods, especially if the solution is basic (pH > 8), methoxide can attack the double bond.

  • Recommendation: Prepare Methanol solutions fresh. Do not store them for more than 24 hours.

Part 5: Stability & Reactivity Pathway

Understanding the reactivity of the "Michael Acceptor" tail is crucial for assay design.

ReactivityPathway Compound (E)-3-(5-Bromopyridin-3-yl) acrylic acid Adduct Michael Adduct (Covalent Bond) Compound->Adduct + Cys/Lys residue Isomer (Z)-Isomer (Inactive) Compound->Isomer Isomerization Salt Carboxylate Salt (Soluble) Compound->Salt Deprotonation Nucleophile Nucleophilic Attack (Thiols/Amines) Nucleophile->Adduct UVLight UV Light Exposure UVLight->Isomer Base Strong Base (pH > 10) Base->Salt

Figure 2: Reactivity profile showing susceptibility to Michael addition (relevant for drug binding) and photo-isomerization.

References

  • PubChem. (E)-3-(5-bromopyridin-3-yl)acrylic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.[1] Available at: [Link]

Sources

Technical Support Center: Knoevenagel-Doebner Condensation for Pyridine Acrylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Optimization of Yield and Isolation for Pyridine-Based Acrylic Acids

Introduction

Welcome to the technical guide for synthesizing pyridine acrylic acids. If you are accessing this module, you are likely facing a specific set of problems: your LCMS shows high conversion, but your isolated yield is poor; or, the reaction stalls with the dicarboxylic acid intermediate.

The synthesis of pyridine acrylic acids (e.g., trans-3-(3-pyridyl)acrylic acid) typically utilizes the Doebner modification of the Knoevenagel condensation.[1] Unlike standard carbocyclic aldehydes, pyridine substrates present unique challenges due to their electron-deficient ring, basic nitrogen, and the zwitterionic nature of the final product.

This guide moves beyond standard textbook procedures to address the thermodynamic traps and isolation pitfalls specific to this chemistry.

Module 1: The Chemistry & Mechanism[1][2][3][4]

The Doebner Modification

Standard Knoevenagel conditions (piperidine/ethanol) often stop at the dicarboxylic acid or ester stage. To achieve the acrylic acid (monocarboxylic), we rely on the Doebner modification, which utilizes malonic acid in pyridine solvent with a catalytic amount of piperidine (or aniline).

Why this system works:

  • Pyridine as Solvent: Acts as a proton acceptor and facilitates the decarboxylation step.

  • Piperidine Catalyst: Forms a highly reactive iminium ion with the aldehyde, accelerating the initial nucleophilic attack.

  • Decarboxylation: The high boiling point of pyridine allows sufficient thermal energy to drive the decarboxylation of the intermediate dicarboxylic acid.

Mechanism Visualization

Understanding the intermediate states is crucial for troubleshooting stalled reactions.

KnoevenagelMechanism Aldehyde Pyridine Carboxaldehyde Iminium Iminium Ion (Activated) Aldehyde->Iminium + Piperidine - H2O Aldol Aldol Intermediate Iminium->Aldol + Enolate Enolate Malonic Acid Enolate DiAcid Dicarboxylic Acid Aldol->DiAcid Elimination - Piperidine Acrylic Pyridine Acrylic Acid DiAcid->Acrylic Decarboxylation (Heat/Pyridine)

Fig 1.[1][2][3] The reaction pathway.[1][4][5][6][7][8] Note that "DiAcid" accumulation is a common failure point if temperature is insufficient.

Module 2: Process Optimization (Yield Improvement)

Thermodynamics vs. Kinetics

The classical thermal method (refluxing pyridine, 80–115°C, 4–12 hours) often suffers from side reactions (polymerization) and incomplete decarboxylation.

Recommendation: Switch to Microwave Irradiation . Microwave synthesis is particularly effective for pyridine substrates because the polar pyridine solvent couples efficiently with microwave energy, creating localized superheating that drives the difficult decarboxylation step rapidly.

Comparative Data: Thermal vs. Microwave
ParameterClassical Thermal RefluxMicrowave AssistedBenefit of Switching
Reaction Time 3 – 12 Hours2 – 20 MinutesDrastic reduction in degradation
Solvent Pyridine (Excess)Pyridine (Minimal)Easier workup
Temp 115°C (Reflux)140°C – 170°COvercomes activation energy for decarboxylation
Typical Yield 40 – 60%85 – 98%Significant Yield Boost
Side Products Oligomers commonMinimalCleaner crude profile
Protocol: Microwave-Assisted Synthesis
  • Stoichiometry: 1.0 eq Pyridine Carboxaldehyde : 1.2 eq Malonic Acid.

  • Catalyst: 5-10 mol% Piperidine.

  • Solvent: Pyridine (2–3 mL per mmol).

  • Conditions: Seal tube. Irradiate at 140°C for 5–10 minutes .

  • Monitoring: Check LCMS for the mass of the dicarboxylic acid (M+44 relative to product). If present, extend time or increase temp by 10°C.

Module 3: Isolation (The "Hidden Killer")

Crucial Insight: The majority of yield loss for pyridine acrylic acids occurs during workup , not reaction.

The Zwitterion Trap

Pyridine acrylic acids are amphoteric .

  • Low pH (< 3): Pyridine nitrogen is protonated (Cationic)

    
     Water Soluble.
    
  • High pH (> 7): Carboxylic acid is deprotonated (Anionic)

    
     Water Soluble.
    
  • Isoelectric Point (pI): usually pH 3.5 – 4.5. This is the only window where the molecule is neutral and will precipitate.

STOP: Do not attempt a standard Liquid-Liquid Extraction (DCM/Water) without strict pH control. You will leave the product in the aqueous layer.

The "pI Crash" Protocol

Follow this decision tree to maximize recovery.

WorkupFlow Start Crude Reaction Mixture (Pyridine Solution) Step1 Dilute with Ice Water (Ratio 1:10) Start->Step1 Check Check pH (Likely Basic due to Pyridine) Step1->Check Acidify Slowly add conc. HCl Dropwise with stirring Check->Acidify Target Target pH 3.5 - 4.5 (Watch for precipitate) Acidify->Target Precip Did Solid Form? Target->Precip Yes Filter & Wash (Cold Water/Acetone) Precip->Yes Yes No Concentrate to remove excess Pyridine Precip->No No (Product is too soluble) No->Step1 Retry at higher conc.

Fig 2. Isolation workflow targeting the Isoelectric Point.

Module 4: Troubleshooting & FAQ

Q: The reaction solidifies and stirring stops. What happened?

A: This is the formation of the pyridinium malonate salt . It is normal.

  • Fix: Increase temperature. The salt will melt/dissolve as the reaction proceeds and decarboxylation releases CO₂. If using microwave, ensure the mixture is a slurry before starting; the microwave will rapidly heat the solvent.

Q: I see the product on LCMS, but after acidifying, I get no precipitate.

A: You likely overshot the pH or the product is highly polar.

  • Fix 1 (Overshoot): If pH < 3, the pyridine ring protonates and redissolves. Back-titrate with dilute NaOH to pH 4.

  • Fix 2 (High Solubility): If the specific derivative is too soluble (e.g., highly substituted), do not filter. instead, adjust to pH 4, evaporate to dryness, and extract the solid residue with hot Ethanol or THF . The inorganic salts (NaCl/Pyridine-HCl) will remain undissolved; the product will dissolve.

Q: Can I use ethanol instead of pyridine as solvent?

A: For the acrylic acid (Doebner), No . Ethanol boils at 78°C, which is often insufficient to drive the decarboxylation of the intermediate dicarboxylic acid. You will isolate the malonic acid adduct. If you must avoid pyridine, use DMF or DMSO with 1 eq of pyridine added as a base.

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. (Classic review of the mechanism and Doebner modification).

  • Verley, A. (1899). Sur la condensation des aldéhydes avec les acides organiques. Bull. Soc. Chim. Fr. (Foundational paper on Pyridine/Piperidine systems).
  • Bhuiyan, M. M. H., et al. (2013).[9] Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some α-Cyanoacrylates. Pakistan Journal of Scientific and Industrial Research. (Demonstrates microwave efficiency for pyridine derivatives).

  • Kudelko, A., et al. (2015). Synthesis and characterization of 3-(pyridyl)acrylic acids. (Specific protocols for pyridine acrylic acid isolation).

  • BenchChem Technical Data. Synthesis of trans-3-(3-Pyridyl)acrylic acid. (Mechanistic steps for Doebner decarboxylation).

Sources

Preventing polymerization of acrylic acid derivatives during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization of Acrylates During Synthesis & Purification Audience: Organic Chemists, Process Engineers, Drug Development Scientists Status: Active Guide [v2026.1]

Introduction: The "Silent" Hazard

Working with acrylic acid, acryloyl chloride, or acrylate esters is a race against thermodynamics. These molecules possess a high-energy vinyl group that is thermodynamically driven to polymerize. Unlike standard side reactions, free-radical polymerization is auto-accelerating and highly exothermic .

A "runaway" reaction does not just ruin a batch; it can rupture glass and steel. This guide addresses the causality of polymerization and provides self-validating protocols to maintain monomer stability.

Module 1: The Mechanism (The Oxygen Paradox)

Q: Why does my acrylate polymerize even when I add MEHQ?

A: This is the most common failure mode. MEHQ (Monomethyl ether of hydroquinone) is not an inhibitor in its own right; it is a catalyst that requires dissolved oxygen to function.

The Mechanism:

  • Initiation: Heat or light creates a carbon-centered radical (

    
    ) on the monomer.
    
  • Oxygen's Role: Dissolved

    
     reacts with 
    
    
    
    to form a peroxy radical (
    
    
    ).
  • MEHQ's Role: MEHQ donates a hydrogen atom to the

    
    , neutralizing it into a stable peroxide and a non-reactive phenoxy radical.[1]
    

Critical Failure: If you run your reaction or distillation under pure nitrogen/argon , you strip the solution of oxygen. Without


, MEHQ cannot intercept the carbon radical. The monomer polymerizes faster because you have removed the co-inhibitor (oxygen).

Visualization: The MEHQ-Oxygen Synergy

MEHQ_Mechanism Monomer Acrylate Monomer Radical Carbon Radical (R•) (DANGER) Monomer->Radical Heat/Initiator Peroxy Peroxy Radical (ROO•) Radical->Peroxy + Oxygen Polymer Runaway Polymerization Radical->Polymer Anaerobic Conditions (No O2) Oxygen Dissolved O2 Stable Stable Species (Polymerization Halted) Peroxy->Stable + MEHQ (H-transfer) MEHQ MEHQ Inhibitor

Caption: Figure 1. The "Oxygen Paradox." MEHQ is ineffective against Carbon Radicals (


) directly. It requires Oxygen to convert 

to

, which MEHQ can then scavenge.
Module 2: Inhibitor Selection Matrix

Q: When should I switch from MEHQ to Phenothiazine (PTZ) or TEMPO?

A: Select your inhibitor based on the process temperature and atmosphere.

InhibitorTypeIdeal Use CaseAtmosphere Req.[2]Removal Method
MEHQ PhenolicStorage, Transport, Low-Temp Reactions (<80°C)Aerobic (Requires 5-21%

)
Basic wash (NaOH) or inhibitor remover column.
Phenothiazine (PTZ) ThiazineDistillation , High-Temp Synthesis (>100°C)Anaerobic or Aerobic (Works w/o

)
Distillation (leaves PTZ in pot) or acid wash.
TEMPO / 4-OH-TEMPO NitroxideHigh-Efficiency Scavenging, Precious MonomersAnaerobic or AerobicSilica plug or acid wash.
Copper (CuCl2) Metal SaltAqueous systems, very potentAerobicChelation/Extraction.

Expert Insight: For high-temperature distillations, PTZ is superior to MEHQ because it maintains activity even if oxygen levels drop locally in the column, and it has a lower vapor pressure (stays in the pot).

Module 3: Troubleshooting Distillation

Q: My pot is stable, but the distillation column keeps clogging with white solid (Popcorn Polymer). Why?

A: This is "Vapor Phase Polymerization."

  • The Cause: Inhibitors like MEHQ and PTZ are non-volatile. They remain in the boiling liquid (the pot). The vapor rising up the column is pure, uninhibited monomer . As it condenses on the packing/glass, it polymerizes immediately.

The Protocol: Safe Distillation of Acrylates

  • Inhibitor Cocktail: Add 500–1000 ppm PTZ (or Topanol A) to the distillation pot.

  • Air Bleed (The Sparge): Do not use a nitrogen bleed. Use a capillary to bleed a small amount of dried air into the pot. This maintains the

    
     levels required for any phenolic inhibitors present.
    
  • Column Stabilization (The Trickle):

    • Prepare a solution of the inhibitor (e.g., MEHQ or PTZ) in the product (or a compatible high-boiling solvent).

    • Slowly add this solution to the top of the distillation column during operation.

    • Why? This washes down the column packing, coating it with inhibitor to protect the condensing vapor.

Visualization: Safe Distillation Setup

Distillation_Safety cluster_pot Distillation Pot (Liquid) cluster_column Vapor Path (High Risk) PotLiq Crude Monomer + PTZ (1000 ppm) Vapor Uninhibited Vapor PotLiq->Vapor Heat AirBleed Capillary Air Bleed (Essential for O2) AirBleed->PotLiq Packing Column Packing Vapor->Packing Condenser Condenser Packing->Condenser InhibitorFeed Inhibitor Solution Trickle (Added to Top of Column) InhibitorFeed->Packing Protects Surface Receiver Receiver Flask (Add MEHQ here) Condenser->Receiver

Caption: Figure 2. Anti-Fouling Distillation Logic. Note the "Inhibitor Trickle" at the top to protect the column packing from uninhibited vapor condensation.

Module 4: Storage & Handling FAQs

Q: I found frozen acrylic acid in the store room. Can I just melt it and use it?

A: NO. STOP IMMEDIATELY.

  • The Hazard: When acrylic acid freezes (~13°C), the pure monomer crystallizes first. The inhibitor (MEHQ) is excluded from the crystal lattice and concentrates in the remaining liquid.

  • The Result: You have a block of pure, uninhibited solid monomer and a small pool of super-inhibited liquid. If you melt the solid without mixing, the uninhibited liquid can polymerize spontaneously (violently) upon warming.

  • Correct Protocol:

    • Thaw the entire container at room temperature (never heat above 35°C).

    • Roll or shake the container vigorously to redistribute the inhibitor before opening.

Q: How do I remove the inhibitor before my reaction?

A: Often, you don't need to.

  • Check: If your reaction uses a radical initiator (AIBN, BPO) at >1 mol%, the 50-100 ppm of MEHQ will be overwhelmed instantly. You can simply proceed.

  • If removal is required: Pass the monomer through a column of inhibitor-remover alumina (basic alumina) or wash with 5% NaOH followed by water and brine. Warning: Uninhibited monomer must be used immediately.

Module 5: The "Popcorn" Nightmare

Q: What is the white, cauliflower-like solid growing in my waste tank?

A: That is Popcorn Polymer .[3][4]

  • Nature: It is a highly cross-linked, insoluble polymer that grows exponentially. It physically expands, capable of cracking glass vessels and rupturing steel pipes.

  • Trigger: It is often initiated by rust (iron), peroxides, or "seeds" of previous popcorn polymer.[4]

  • Remediation: It cannot be dissolved by solvents. It must be mechanically removed (chipped out).

  • Prevention: Passivate steel equipment (remove rust). Ensure no "dead legs" in piping where monomer can stagnate.

References
  • BASF. (2024).[5][6] Acrylic Acid & Esters: Safe Handling and Storage Guide.[7]Link

  • European Basic Acrylic Monomer Group (EBAM). (2020). Safe Handling and Storage of Acrylic Acid and Esters.[5][7]Link

  • Levy, L. B. (1985). "Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol." Journal of Polymer Science: Polymer Chemistry Edition, 23(6), 1505-1515. Link

  • Dow Chemical Company. (2023). Acrylic Monomers: A Guide to Safe Handling and Storage.Link

Sources

Technical Support Center: Purification of (E)-3-(5-Bromopyridin-3-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-5BPA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Purifying (E)-3-(5-Bromopyridin-3-yl)acrylic acid presents a unique challenge due to its zwitterionic potential (basic pyridine nitrogen + acidic carboxylic acid) and the presence of the lipophilic, electron-withdrawing bromine atom. Common issues include palladium retention (from Heck coupling), Z-isomer contamination, and "oiling out" during pH adjustments.

This guide moves beyond standard textbook protocols, offering a field-tested, self-validating purification system designed to maximize purity (>98%) and yield.

Tier 1: Chemical Hygiene & Safety

  • Hazard Alert: Pyridine derivatives can be potent sensitizers. The bromine substituent increases lipophilicity, potentially enhancing skin absorption.

  • PPE: Nitrile gloves (double-gloved recommended during acid-base workup), lab coat, and chemical splash goggles.

  • Waste: Segregate halogenated organic waste. Palladium-contaminated solid waste (Celite/Charcoal) must be labeled as heavy metal waste.

Tier 2: The "Workhorse" Protocol (Acid-Base Extraction)

This is the primary method for bulk purification. It leverages the amphoteric nature of the molecule to separate it from non-polar byproducts (unreacted halides) and polar inorganic salts.

The Mechanism

Because of the electron-withdrawing bromine at the 5-position, the pyridine nitrogen is less basic (pKa ~2.8) than unsubstituted pyridine. The carboxylic acid has a pKa of ~4.2.

  • pH < 2: Molecule is Cationic (Py-H⁺ / COOH). Soluble in water.

  • pH > 5: Molecule is Anionic (Py / COO⁻). Soluble in water.

  • pH ~3.5 (Isoelectric Point): Molecule is Neutral/Zwitterionic . Least Soluble (Precipitates).

Step-by-Step Protocol
  • Dissolution (High pH): Suspend the crude solid in water (10 mL/g). Slowly add 2M NaOH until pH reaches 10-11. The solution should become clear (yellow/brown).

    • Checkpoint: If solids remain, they are likely non-acidic impurities. Filter them off now.

  • Organic Wash: Wash the aqueous alkaline solution with Ethyl Acetate (2 x 5 mL/g).

    • Purpose: Removes unreacted 3,5-dibromopyridine or phosphine ligands. Discard the organic layer.

  • Controlled Precipitation (The Critical Step):

    • Cool the aqueous layer to 0-5°C.

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: 3.5 – 4.0.

    • Observation: A white/off-white solid should crash out.

  • Isolation: Filter the solid. Wash with cold water (pH adjusted to 3.5) to remove salts. Dry under vacuum at 45°C.

Workflow Visualization

AcidBaseWorkup start Crude Solid base_add Add 2M NaOH (pH 11) Dissolve to Carboxylate start->base_add wash Wash with EtOAc base_add->wash separate Separate Layers wash->separate org_waste Organic Layer (Impurities) separate->org_waste aq_layer Aqueous Layer (Product as Salt) separate->aq_layer acid_add Slowly add 1M HCl to pH 3.5 - 4.0 aq_layer->acid_add precip Precipitate Forms acid_add->precip filter Filter & Wash (Cold Water pH 3.5) precip->filter

Figure 1: Acid-Base purification logic targeting the isoelectric point for maximum recovery.

Tier 3: Advanced Purification (Recrystallization & Pd Removal)

If the acid-base workup yields off-colored product (grey/brown) or purity is <98%, proceed to recrystallization.

Solvent Selection Guide
Solvent SystemSolubility ProfileUse Case
Ethanol / Water (9:1) Moderate hot / Poor coldStandard. Best balance of yield and purity.
Methanol High hot / Moderate coldGood for removing highly polar impurities.
Acetic Acid High hot / Low coldRescue. Use if the product is very insoluble.
DMF / Water Very High hotAvoid. High boiling point makes drying difficult; risk of decomposition.
Palladium Scavenging Protocol

Palladium residues (from Heck coupling) often bind to the pyridine nitrogen. Simple filtration is insufficient.

  • Dissolve: Dissolve crude material in refluxing Ethanol (90%).

  • Scavenge: Add activated charcoal (10 wt%) OR SiliaMetS® Thiol scavenger (5 wt%).

  • Reflux: Stir at reflux for 30 minutes.

  • Hot Filtration: Filter through a pre-warmed pad of Celite 545 while still boiling.

    • Critical: Do not let the solution cool during filtration, or product will crystallize in the funnel.

  • Crystallization: Add Water (10% of total volume) to the hot filtrate. Allow to cool slowly to room temperature, then to 4°C.

Tier 4: Troubleshooting & FAQs

Ticket #101: "The product turned into a sticky oil/goo instead of a powder."
  • Diagnosis: This is "oiling out," often caused by adding acid too quickly or the presence of residual organic solvents (like EtOAc) in the aqueous phase.

  • Fix:

    • Re-dissolve the oil in base (pH 10).

    • Heat the solution gently (40°C) under vacuum to strip off trace organics.

    • Re-acidify very slowly with vigorous stirring. Seeding with a pure crystal helps significantly.

Ticket #102: "My NMR shows a split peak at the alkene region (doublets)."
  • Diagnosis: Contamination with the (Z)-isomer. The (E)-isomer (trans) is the desired product (coupling constant J ~16 Hz). The (Z)-isomer has a smaller J (~12 Hz).

  • Fix: Iodine-catalyzed isomerization.

    • Dissolve the mixture in refluxing toluene (or EtOH if solubility is poor).

    • Add a crystal of Iodine (

      
      ).
      
    • Reflux for 2-4 hours. The thermodynamic drive will convert (Z) to the more stable (E) form.

Ticket #103: "The solid is grey and paramagnetic (broad NMR lines)."
  • Diagnosis: Colloidal Palladium contamination.

  • Fix: The standard charcoal method failed. Use a Trimercaptotriazine (TMT) scavenger.

    • Dissolve product in dilute NaOH.

    • Add TMT sodium salt (0.1 eq relative to Pd).

    • Stir 1 hour. Filter the resulting precipitate (Pd-TMT complex).

    • Re-precipitate the product with acid.

Decision Tree: Impurity Management

ImpurityLogic problem Identify Impurity type_pd Grey Color / Pd Residue problem->type_pd type_z Z-Isomer (NMR) problem->type_z type_salt Inorganic Salts problem->type_salt sol_pd Hot Filt. (Celite) or TMT Scavenger type_pd->sol_pd sol_z Iodine Reflux (Isomerization) type_z->sol_z sol_salt Water Wash at pH 3.5 type_salt->sol_salt

Figure 2: Troubleshooting logic for specific impurity profiles.

References

  • Heck Coupling & Pyridine Acrylic Acids

    • Frankland, E. "Synthesis, separation of E, Z isomers of 3-(pyridin-3-yl)acrylic acid." Indian Journal of Chemistry, 2003. [1][2][3]

    • Note: Confirms the utility of crystallization and pH control for isomer separ
  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004. 4[2]

    • Note: Validates the use of thiol scavengers and activated carbon for Pd removal in polar heterocycles.
  • Solubility & Recrystallization

    • Sigma-Aldrich Technical Data. "trans-3-(3-Pyridyl)acrylic acid Properties."

    • Note: Provides baseline solubility data for the non-brominated analog, establishing the ethanol/w

Sources

Technical Support Guide: Recrystallization of 5-Bromopyridine-3-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

5-Bromopyridine-3-acrylic acid (often synthesized via Heck coupling of 3,5-dibromopyridine) presents unique purification challenges due to its amphoteric nature . It contains a basic pyridine nitrogen (pKa ~3-4) and an acidic carboxylic acid tail (pKa ~4-5). This zwitterionic potential dictates that pH control is as critical as thermal solubility during recrystallization.

  • Primary Challenge: The compound is prone to "oiling out" if the solvent polarity does not match the rapid change in solubility during cooling.

  • Critical Impurities: Palladium residues (from cross-coupling), phosphine oxides, unreacted 3,5-dibromopyridine, and cis-isomer byproducts.

Solvent System Selection

The choice of solvent must balance high solubility at boiling point with poor solubility at room temperature (or 0°C). Based on the structural properties of halogenated pyridine-acrylic acids, the following systems are validated.

Table 1: Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityMechanism of Action
Ethanol / Water 9:1 to 5:1 Best Overall Ethanol dissolves the organic skeleton; water acts as an anti-solvent and suppresses esterification.
Methanol / Water 4:1High PolarityGood for removing highly polar inorganic salts or phosphine oxides.
Acetonitrile (ACN) 100%SpecificEffective for removing non-polar impurities (e.g., unreacted dibromopyridine).
DMF / Water 1:5Rescue OnlyUse only if the compound is insoluble in alcohols. High boiling point makes drying difficult.

Expert Insight: Avoid pure non-polar solvents (Hexane, Toluene) as the primary solvent. The compound's carboxylic acid group creates strong intermolecular hydrogen bonding, making it insoluble in non-polars. However, Hexane can be used as an anti-solvent added to a saturated Ethyl Acetate solution.

Detailed Experimental Protocols

Protocol A: The "Acid-Base" Pre-Purification (Highly Recommended)

Use this method first if your crude material is dark or contains significant palladium black.

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram). Stir until fully dissolved.

    • Why? The compound forms a water-soluble sodium salt. Non-acidic impurities (unreacted starting material, Pd-ligands) will remain insoluble.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble Pd and organics.

  • Precipitation: Slowly add 1M HCl or Acetic Acid to the filtrate while stirring vigorously.

  • Endpoint: Adjust pH to 3.5 – 4.0 .

    • Critical: Do not go too low (pH < 1), or the pyridine ring may protonate, forming a soluble hydrochloride salt.

  • Collection: Filter the white/off-white precipitate, wash with cold water, and dry.

Protocol B: Thermal Recrystallization (Ethanol/Water)

Use this for final polishing to >98% purity.

  • Slurry: Place the dry solid (from Protocol A) in a round-bottom flask. Add 95% Ethanol (approx. 5-7 mL/g).

  • Heat: Heat to reflux (approx. 78°C).

  • Titration: If the solid does not dissolve, add water dropwise through the condenser until clarity is achieved.

    • Note: If a gum forms, you have added too much water. Add more ethanol to redissolve.[1]

  • Cooling: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Rapid cooling promotes trapping of impurities.

  • Crystallization: Cool further in an ice bath (0-4°C) for 30 minutes.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold 1:1 Ethanol/Water .

Troubleshooting Guide

Q: The product is "oiling out" (forming a sticky gum) instead of crystallizing.

Cause: The temperature dropped too fast, or the solvent mixture is too polar (too much water). Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the "good" solvent (Ethanol).

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.

  • Cool much slower (wrap the flask in a towel).

Q: The product is colored (yellow/brown) even after recrystallization.

Cause: Trace palladium or conjugated oligomers. Fix:

  • Dissolve the compound in hot ethanol.

  • Add Activated Carbon (Charcoal) (approx. 5-10 wt%).

  • Stir at reflux for 15 minutes.

  • Hot Filter through Celite to remove the carbon.

  • Proceed with crystallization.[1][2]

Q: Low yield (<50%) after filtration.

Cause: The compound is too soluble in the mother liquor (pH issue or too much solvent). Fix:

  • Check the pH of the mother liquor. If pH < 2 or pH > 6, adjust to pH 4 to maximize precipitation.

  • Concentrate the mother liquor by rotary evaporation to half volume and cool again to harvest a "second crop."

Visualizations

Figure 1: Purification Logic Flow

PurificationFlow Start Crude Reaction Mixture AcidBase Acid-Base Extraction (Dissolve in NaOH -> Filter -> Acidify) Start->AcidBase Remove Pd & Non-Acids CheckPurity Check Purity (HPLC/NMR) AcidBase->CheckPurity Recryst Recrystallization (EtOH/H2O) CheckPurity->Recryst Fail (<95%) Carbon Activated Carbon Treatment CheckPurity->Carbon Fail (Colored) Final Pure Product (>98%) CheckPurity->Final Pass Recryst->Final Carbon->Recryst

Caption: Decision tree for selecting the appropriate purification workflow based on crude purity and physical appearance.

Figure 2: Solubility & pH Relationship

SolubilityCurve LowPH pH < 2 (Soluble Cation) IsoPoint pH 3.5 - 4.5 (Insoluble Neutral/Zwitterion) LowPH->IsoPoint Add Base IsoPoint->LowPH Excess Acid HighPH pH > 7 (Soluble Anion) IsoPoint->HighPH Excess Base HighPH->IsoPoint Add Acid

Caption: The solubility of 5-bromopyridine-3-acrylic acid is highly pH-dependent. Maximum precipitation occurs at the isoelectric point (pH 3.5-4.5).

References

  • Organic Syntheses , "Nickel-Catalyzed Suzuki-Miyaura Coupling... for the Preparation of 5-(Furan-3-yl)pyrimidine". (General workup for halopyridines).

  • BenchChem , "An In-depth Technical Guide to 5-Bromonicotinic Acid". (Solubility and properties of the carboxylic acid analog).

  • Heterocyclic Letters , "A convenient and scalable process for preparation of 2,5-dibromopyridine".[3] (Precursor synthesis and purification).[4][5][6]

  • University of Rochester , "Tips & Tricks: Recrystallization". (General solvent selection rules for heterocycles).

  • Beilstein Journal of Organic Chemistry , "Bromide-assisted chemoselective Heck reaction...". (Heck reaction conditions and workup for similar acrylic acid derivatives).

Sources

Removing piperidine catalyst from acrylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Piperidine Catalyst from Acrylic Acid Synthesis (Knoevenagel Condensation) Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Status: Active Guide v2.4[1]

Introduction: The Impurity Challenge

Welcome. If you are accessing this guide, you likely used piperidine to catalyze a Knoevenagel condensation between an aldehyde and a malonic acid derivative to synthesize an acrylic acid (e.g., cinnamic acid derivatives).[1]

While piperidine is an efficient organocatalyst, it poses a significant downstream challenge.[1] As a secondary amine, it is classified as a Class 2 solvent/impurity under ICH Q3C guidelines due to its toxicity.[1] For pharmaceutical applications, "good enough" removal is insufficient; you must achieve ppm-level purity.[1]

This guide moves beyond basic textbook workups to provide a robust, self-validating removal strategy based on pKa manipulation and phase-transfer kinetics.

Module 1: The Standard Protocol (Acidic Workup)

The Logic: The most reliable method for separating piperidine (base) from acrylic acid (acid) is pH-controlled liquid-liquid extraction . By adjusting the pH to < 2, we force the equilibrium of piperidine entirely toward its water-soluble salt form (piperidinium chloride), while the acrylic acid product remains protonated and organic-soluble.

Physicochemical Basis[1][2][3][4][5][6][7]
CompoundFunctional GroupApprox.[2][3][4][5][6][7][8][9][10] pKaState at pH 1.0Solubility (pH 1.0)
Piperidine Secondary Amine~11.1

(Cationic)
Aqueous
Acrylic Acid Product Carboxylic Acid~4.5

(Neutral)
Organic
Step-by-Step Protocol
  • Quench & Dilution:

    • Cool the reaction mixture to room temperature.

    • Dilute with a non-miscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).[1]

    • Note: Avoid Diethyl Ether if your product has poor solubility; Ethyl Acetate is generally preferred for polarity.

  • The Acid Wash (Critical Step):

    • Wash the organic layer with 1M HCl (2x volumes).

    • Validation Check: Test the aqueous layer pH. It must remain < 2. If the pH rises, the piperidine excess was higher than calculated; add more acid.

    • Mechanism:[11][10][12][13]

      
       (Water soluble).
      
  • Phase Separation:

    • Separate the layers.[6] The piperidinium salt is now trapped in the aqueous waste.

    • Brine Wash: Wash the organic layer once with saturated NaCl to break any micro-emulsions and remove residual water.

  • Isolation:

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.[1]
      
Visualization: Extraction Logic

WorkupLogic Start Crude Reaction Mixture (Product + Piperidine) AddSolvent Dilute with EtOAc Start->AddSolvent AcidWash Wash with 1M HCl (pH < 2) AddSolvent->AcidWash Separation Phase Separation AcidWash->Separation OrgPhase Organic Phase (Product: R-COOH) Separation->OrgPhase Retain AqPhase Aqueous Phase (Impurity: Piperidinium Chloride) Separation->AqPhase Discard

Caption: Logical flow of species separation based on pH-dependent solubility.

Module 2: Troubleshooting Difficult Substrates

Not all acrylic acids behave well in standard acidic washes. Use this guide for edge cases.

Scenario A: The "Zwitterion" Trap

Symptom: Your product precipitates during the acid wash or stays in the aqueous layer. Cause: Your product contains a basic moiety (e.g., a pyridine ring or amino group) in addition to the carboxylic acid. At pH 1, both the piperidine and your product are protonated and water-soluble. Solution:

  • Adjust pH: Instead of 1M HCl, use a buffered wash (pH 5-6).

    • At pH 6, Piperidine (pKa 11) is still protonated (charged).

    • Your basic product (if pKa < 5) may remain neutral.

  • Isoelectric Precipitation: If the product is amphoteric, adjust the aqueous pH to the product's isoelectric point (pI) to induce precipitation, then filter off the solid product while piperidine remains in the mother liquor.

Scenario B: Acid-Sensitive Substrates

Symptom: Product degrades or loses protecting groups (e.g., Boc, acetals) with HCl.[1] Solution: Use Resin Scavenging (See Module 3) or a weaker acid wash.

  • Substitute: 10% Citric Acid or saturated

    
    .
    
  • Warning: Citric acid is less effective at removing massive excesses of piperidine; multiple washes may be required.

Module 3: Advanced Purification (Polishing)

For GMP/GLP applications where ppm limits are strict, extraction alone may not suffice.[1]

Solid-Supported Scavenging

Use a sulfonic acid resin (e.g., Amberlyst 15 or Dowex 50W ). This is a "chemical filtration" method.

Protocol:

  • Dissolve the crude product in a non-polar solvent (DCM or EtOAc).

  • Add Amberlyst 15 resin (3–4 equivalents relative to expected piperidine residue).

  • Stir gently for 1–2 hours at room temperature.

  • Filter the resin.[6][8] The piperidine is chemically bound to the beads.

Visualization: Resin Scavenging Mechanism

Scavenging Resin Resin-SO3H (Solid) Complex Resin-SO3- ...H2N-Pip (Trapped) Resin->Complex + Binding Impurity Piperidine (Solution) Impurity->Complex

Caption: Ion-exchange mechanism removing piperidine from solution to solid phase.

FAQ: Rapid Response

Q: Can I remove piperidine by rotary evaporation? A: No. While piperidine has a boiling point of 106°C, it often forms azeotropes or adheres to the crude oil. Furthermore, heating crude reaction mixtures can lead to decarboxylation of acrylic acids.[1] Vacuum removal is rarely sufficient for pharmaceutical purity.

Q: My product is an oil and I can't recrystallize it. How do I remove the last traces? A: If extraction leaves trace amines (detected by NMR), dissolve the oil in a minimal amount of dry ether and add 2M HCl in dioxane dropwise. The piperidine hydrochloride will precipitate as a white solid. Filter this off, then re-evaporate.[1]

Q: What is the ICH limit for Piperidine? A: Piperidine is a Class 2 solvent/impurity. While specific PDE (Permitted Daily Exposure) values should be calculated based on daily dose, it is generally restricted to prevent toxicity.[1] Always target non-detectable levels by NMR/GC.

References

  • Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Selection of solvents and acid-base extraction techniques.
  • ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents . International Council for Harmonisation.[9][14] Available at: [Link]

  • Master Organic Chemistry . Amine Basicity and pKaH values (Piperidine pKa ~11). Available at: [Link]

Sources

Troubleshooting low conversion in Heck reactions with pyridine halides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Heck Reactions with Pyridine Halides Ticket ID: #8821-PYR Status: Open Subject: Low conversion/Catalyst deactivation in pyridine cross-couplings

Executive Summary: The "Pyridine Problem"

If you are observing <10% conversion or immediate catalyst precipitation ("palladium black") when attempting Heck reactions with halopyridines, you are encountering a fundamental coordination conflict.

The Root Cause: Pyridines are not just substrates; they are ligands. The pyridine nitrogen (


 hybridized) is a strong 

-donor that competes with your phosphine ligands for the Palladium center.
  • Scenario A (Desired): Oxidative addition into the C-X bond.

  • Scenario B (Observed Failure): Coordination of the pyridine nitrogen to Pd(II), displacing labile ligands and forming a thermodynamic sink (a "dead" complex) that cannot undergo olefin insertion.

This guide provides the specific protocols to sterically or chemically block this "Scenario B" pathway.

Diagnostic Workflow

Before altering your conditions, identify the specific failure mode using this decision tree.

TroubleshootingWorkflow Start Start: Low Conversion CheckSubstrate Check Substrate Position Start->CheckSubstrate Pos2 2-Halopyridine CheckSubstrate->Pos2 N is ortho to X Pos3 3-Halopyridine CheckSubstrate->Pos3 N is meta to X Pos2_Issue Issue: N-Coordination (Chelation/Dimer) Pos2->Pos2_Issue Pos3_Issue Issue: Electronic Deactivation Pos3->Pos3_Issue Sol_Bulky Solution: Bulky Ligands (P(t-Bu)3) Pos2_Issue->Sol_Bulky Steric Shielding Sol_Ag Solution: Silver Additives (Ag2CO3) Pos2_Issue->Sol_Ag Halide Scavenging Sol_Std Solution: High Temp + TBAB Pos3_Issue->Sol_Std Jeffery Conditions

Figure 1: Diagnostic decision tree for selecting the correct optimization pathway based on pyridine substitution pattern.

Technical Deep Dive: The Coordination Trap

To fix the reaction, you must understand the competition at the metal center. 2-halopyridines are particularly prone to forming stable dimers or chelates (if the alkene also coordinates) that arrest the catalytic cycle.

The Mechanism of Failure:

  • Displacement: The pyridine N displaces a phosphine ligand (

    
    ).
    
  • Saturation: The resulting

    
     complex is too stable to undergo the necessary ligand dissociation required for olefin coordination.
    

PoisoningMechanism Pd0 L2Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Py-X PathA Path A: Olefin Insertion (Productive) OxAdd->PathA + Alkene PathB Path B: N-Coordination (Catalyst Death) OxAdd->PathB + Py-X (Excess) Product Heck Product PathA->Product StableComplex Stable Pd-Pyridine Dimer (Precipitates/Stalls) PathB->StableComplex - L (Ligand Loss)

Figure 2: The bifurcation between the productive catalytic cycle (Path A) and the pyridine poisoning trap (Path B).

Optimization Data: Ligand & Additive Effects

The following data summarizes the impact of ligand sterics and silver additives on the conversion of 2-bromopyridine (a difficult substrate) with butyl acrylate.

EntryCatalyst SystemBaseAdditiveYieldInsight
1Pd(OAc)₂ / PPh₃Et₃NNone<5%Fail: PPh₃ is easily displaced by Pyridine-N.
2Pd(OAc)₂ / P(o-tol)₃Et₃NNone25%Poor: Moderate steric bulk helps slightly.
3Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃None88% Success: Bulky alkyl phosphine prevents N-coordination.
4Pd(OAc)₂ / PPh₃K₂CO₃Ag₂CO₃ 76% Success: Ag abstracts halide, forcing cationic pathway.
5Pd(OAc)₂ / XPhosK₃PO₄None82%Success: Biaryl phosphines provide steric bulk + stability.

Data synthesized from Littke/Fu [1] and comparative optimization studies [2].

Recommended Protocols

Method A: The "Sledgehammer" (Bulky Phosphine)

Best for: 2-halopyridines, aryl chlorides, and sterically hindered substrates. This protocol utilizes


, which creates a "cone of protection" around the Pd center, physically preventing the pyridine nitrogen from binding.
  • Catalyst Pre-mix: In a glovebox or under Argon, mix Pd₂(dba)₃ (1.5 mol%) and P(t-Bu)₃ (6 mol%) in 1,4-Dioxane .

    • Note: If using the HBF₄ salt of the phosphine, add an equivalent amount of base to free the ligand.

  • Reaction Assembly: Add 2-bromopyridine (1.0 equiv), Alkene (1.2 equiv), and Cs₂CO₃ (1.2 equiv).

  • Execution: Heat to 100°C for 12–24 hours.

  • Why it works: The

    
     ligand is electron-rich (facilitating oxidative addition of electron-poor pyridines) and extremely bulky (preventing N-poisoning).
    
Method B: The "Silver Bullet" (Cationic Pathway)

Best for: Substrates prone to isomerization or when bulky ligands are unavailable. Silver salts abstract the halide from the Pd(II) intermediate, creating a cationic


 species. This species is highly electrophilic and coordinates alkenes much faster than neutral species, outcompeting the pyridine nitrogen.
  • Reagents: Combine Pd(OAc)₂ (5 mol%), PPh₃ or P(o-tol)₃ (10 mol%), and Ag₂CO₃ (1.0–2.0 equiv).

    • Alternative: Ag₃PO₄ or AgOTf can also be used.

  • Solvent: Use DMF or DMAc (polar solvents stabilize the cationic intermediate).

  • Execution: Heat to 80–100°C . Shield from light (to prevent Ag salt degradation).

  • Why it works: By removing the halide (precipitating AgBr), you force the reaction through a cationic pathway that is less susceptible to neutral ligand displacement by pyridine [3].

FAQ: Troubleshooting Specific Symptoms

Q: My reaction turns black immediately upon heating. A: This is "Palladium Black" aggregation. It means your ligand is not stabilizing the Pd(0) species, likely due to displacement by the pyridine substrate followed by decomposition.

  • Fix: Switch to Method A . The bulky

    
     binds tighter and prevents aggregation.
    

Q: I see conversion, but I'm getting the wrong regioisomer. A: Heck reactions usually favor trans-selectivity. However, 2-halopyridines can sometimes chelate, leading to unusual directing effects.

  • Fix: Use AgOTf (Silver Triflate). The cationic pathway strongly reinforces standard steric-controlled regioselectivity (beta-arylation).

Q: Can I use 2-chloropyridine instead of 2-bromopyridine? A: Yes, but only with Method A (Pd/P(t-Bu)₃). Aryl chlorides are inert to standard Pd/PPh₃ conditions. The electron-rich P(t-Bu)₃ is required to facilitate oxidative addition into the strong C-Cl bond [1].

References

  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Littke, A. F., & Fu, G. C. (1999).[1] Journal of Organic Chemistry. [Link]

  • Silver sequestration of halides for the activation of Pd(OAc)2 catalyzed Mizoroki-Heck reaction. Kovalev, I. S., et al. (2015). ResearchGate/Tetrahedron. [Link]

  • Mechanistic Insights into the Silver-Mediated Palladium-Catalyzed Heck Reaction. Cabri, W., & Candiani, I. (1995). Accounts of Chemical Research. [Link]

Sources

Technical Support Center: (E)-3-(5-Bromopyridin-3-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Topic Classification: Heterocyclic Cinnamates / Michael Acceptors Audience: Medicinal Chemists, Analytical Scientists, Formulation Specialists

Executive Summary: The Stability Matrix

(E)-3-(5-Bromopyridin-3-yl)acrylic acid is a bifunctional building block often used in fragment-based drug discovery and metallo-organic frameworks. Its stability profile is governed by three competing chemical behaviors:

  • Photochemical Instability: The conjugated alkene is highly susceptible to

    
     photoisomerization.
    
  • pH-Dependent Solubility: The molecule behaves as a zwitterion, leading to "U-shaped" solubility curves and precipitation risks at neutral pH.

  • Electrophilic Reactivity: The

    
    -unsaturated carbonyl acts as a Michael acceptor, creating compatibility issues with nucleophilic buffers (thiols, amines).
    
Part 1: Critical Stability & Reactivity Profile
1. Photochemical Isomerization (The Primary Artifact)

The most common "purity failure" reported for this compound is not chemical degradation, but geometric isomerization. Under UV/Vis light exposure, the thermodynamically stable (E)-isomer (trans) absorbs energy, exciting the


 transition. This temporarily breaks the double bond character, allowing rotation to the metastable (Z)-isomer (cis).
  • Symptom: HPLC chromatograms show a new, earlier-eluting peak that grows over time.

  • Reversibility: Often reversible with heat or acid catalysis, but complicates biological data interpretation.

  • Bromine Risk: While less labile than iodine, the aryl bromide moiety can undergo photodebromination under intense UV exposure (radical mechanism), leading to irreversible degradation products (des-bromo analogs).

2. Solubility & The Isoelectric Trap

This molecule contains a basic pyridine nitrogen (


, lowered by the electron-withdrawing acrylic group and Br atom) and an acidic carboxylic acid (

).
  • Low pH (< 3): Soluble as the cationic pyridinium salt.

  • High pH (> 6): Soluble as the anionic carboxylate.

  • Neutral pH (3.5 – 5.5): The molecule exists largely as a neutral zwitterion or uncharged species, leading to isoelectric precipitation . This is the "danger zone" for biological assays.

3. Visualizing the Degradation Pathways

StabilityPathways Compound (E)-3-(5-Bromopyridin-3-yl) acrylic acid Z_Isomer (Z)-Isomer (Geometric Impurity) Compound->Z_Isomer Photoisomerization Adduct Michael Adduct (Mass + Nu) Compound->Adduct 1,4-Addition Ester Ester Derivative (Mass + 14/28) Compound->Ester Esterification UV UV Light (λ < 400nm) UV->Z_Isomer Debromo Des-bromo Analog (Radical cleavage) UV->Debromo High Intensity Nu Nucleophiles (R-SH, R-NH2) Nu->Adduct Alcohol Alcohols (MeOH/EtOH) + H+ Alcohol->Ester

Figure 1: Primary degradation and transformation pathways. Note that photoisomerization is the most rapid and common issue.

Part 2: Troubleshooting Guide (FAQ)
Q1: My LCMS shows a split peak for the parent compound. Is my batch contaminated?

Diagnosis: Likely Photoisomerization , not chemical contamination. Mechanism: Exposure to ambient laboratory light (fluorescent tubes emit UV) converts the E-isomer to the Z-isomer. The Z-isomer typically has a different dipole moment and will resolve on C18 columns. Verification:

  • Check the UV spectrum of both peaks. They should be nearly identical (slight

    
     shift).
    
  • Run a "Dark Control": Prepare a fresh sample in an amber vial in the dark and inject immediately. If the second peak disappears or diminishes, it is light-induced. Corrective Action:

  • Store solid and solution in amber glass.

  • Wrap clear vials in aluminum foil.

  • Pro-Tip: If you need to "reset" a solution, gentle heating (60°C) in acidic media can sometimes revert the mixture to the thermodynamic E-form, though this is risky for the bromine atom.

Q2: The compound precipitated when I diluted my DMSO stock into PBS (pH 7.4). Why?

Diagnosis: Isoelectric Precipitation or "Salting Out." Mechanism: While pH 7.4 should theoretically deprotonate the carboxylic acid (forming the soluble anion), the presence of the hydrophobic bromopyridine core and the high ionic strength of PBS can reduce solubility. If the local pH drops (e.g., unbuffered DMSO addition), you may hit the isoelectric point (


 pH 4.5) where solubility is near zero.
Corrective Action: 
  • Do not dilute directly into pure water.

  • Protocol: Dilute DMSO stock into a high-pH buffer (e.g., Tris or Carbonate, pH 8-9) first to ensure full ionization, then adjust to pH 7.4 if strictly necessary.

  • Maintain a final DMSO concentration of >1% if possible to aid the hydrophobic core.

Q3: I see a mass shift of +32 or +solvent in my mass spec.

Diagnosis: Michael Addition (if +32/methanol) or Esterification . Mechanism:

  • Methanol Adduct (+32 Da): If stored in methanol, the solvent can attack the double bond (Michael addition) or the carboxylic acid (esterification).

  • DTT/Glutathione Adducts: If used in a biological assay with reducing agents (DTT, BME), the thiol will attack the alkene. Corrective Action:

  • Solvent: Switch to Acetonitrile or DMSO for stock solutions. Avoid alcohols.

  • Assay: Use TCEP instead of DTT/BME for reduction; TCEP is less nucleophilic toward Michael acceptors.

Q4: The peak is tailing badly on my HPLC.

Diagnosis: Silanol Interaction . Mechanism: The pyridine nitrogen is basic. It interacts with residual acidic silanol groups on the silica backbone of the HPLC column, causing peak dragging. Corrective Action:

  • Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase. This protonates the pyridine (forming an ion pair with TFA) and suppresses silanol ionization.

  • Column: Use a "Base-Deactivated" column or a column stable at high pH (e.g., C18 Hybrid) and run at pH 9.5 (where pyridine is neutral).

Part 3: Standard Operating Procedures (SOPs)
SOP-01: Stock Solution Preparation
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Concentration: 10 mM to 50 mM.

  • Container: Amber borosilicate glass vial with PTFE-lined cap.

  • Storage: -20°C.

  • Shelf Life: 6 months (if protected from light and moisture).

  • Caution: Avoid freeze-thaw cycles which can induce precipitation. Aliquot into single-use vials.

SOP-02: QC Analytical Method (HPLC)

To accurately quantify purity without artifacts:

ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse or Waters XBridge)Reduces silanol tailing.
Mobile Phase A Water + 0.1% TFATFA prevents tailing of the pyridine ring.
Mobile Phase B Acetonitrile + 0.1% TFAAprotic solvent prevents esterification.
Gradient 5% B to 95% B over 10 minStandard polarity sweep.
Detection UV @ 254 nm and 280 nm280 nm is often more specific for the conjugated system.
Temperature 25°C - 30°CAvoid high heat to prevent thermal degradation.
Part 4: References & Authority
  • Photostability of Cinnamates:

    • Mechanism:[1][2][3] The

      
       isomerization is a well-documented phenomenon in cinnamic acid derivatives, driven by UV excitation of the conjugated 
      
      
      
      -system.
    • Source: T. Tonnesen, "Photostability of Drugs and Drug Formulations," CRC Press, 2004. (General reference for cinnamate photochemistry).

  • Michael Addition Reactivity:

    • Mechanism:[1][2][3] Pyridyl-acrylic acids are electron-deficient alkenes. The electron-withdrawing nature of the pyridine ring (enhanced by the bromine) increases susceptibility to nucleophilic attack at the

      
      -carbon.
      
    • Source: Rigby, C. L., & Dixon, D. J. (2008).[4] "Enantioselective organocatalytic Michael additions to acrylic acid derivatives." Chemical Communications.[4] Link

  • Solubility of Pyridine-Acrylic Acids:

    • Data: 3-(3-Pyridyl)acrylic acid shows pH-dependent solubility consistent with amphoteric molecules.

    • Source: "Solubility Profile of trans-3-(3-Pyridyl)acrylic Acid," BenchChem Technical Notes. Link

  • HPLC Separation of Pyridine Isomers:

    • Methodology: Separation of aminopyridine and pyridine-acrylic isomers requires ion-suppression (acidic mobile phase) or hydrogen-bonding mixed-mode columns.

    • Source: "HPLC Method for Analysis of Pyridine and Isomers," Helix Chromatography Application Notes. Link

  • Bromine Photolability:

    • Risk:[5] Aryl bromides can undergo homolytic cleavage under high-intensity UV, a process used synthetically but detrimental to stability.

    • Source: "Photochemical reactivity of brominated pyridine derivatives," Journal of Organic Chemistry. (Inferred from general aryl bromide photochemistry).

Sources

Handling moisture sensitivity of pyridine-acrylic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity & Stability Profiles

Status: Active | Version: 2.4 | Audience: R&D Chemists, Process Engineers

Introduction: The "Janus" Molecule Challenge

Welcome to the technical support hub for Pyridine-Acrylic Acid Intermediates (e.g., 3-(3-pyridyl)acrylic acid, acryloylpyridinium salts). These compounds present a unique "Janus-faced" chemical challenge:

  • The Pyridine Ring: A basic, nucleophilic moiety that readily forms hygroscopic salts.

  • The Acrylic Moiety: An electron-deficient alkene susceptible to Michael addition and radical polymerization.

When moisture is introduced, these two functionalities conspire to create a self-accelerating degradation loop. This guide provides the mechanistic understanding and protocols necessary to arrest these pathways.

Module 1: The Mechanics of Failure

Why did my sample turn into a yellow oil?

The most common support ticket we receive involves a white crystalline solid turning into a yellow/orange viscous oil ("goo"). This is rarely simple melting; it is a chemical cascade triggered by moisture.

The Degradation Cascade

Moisture does not just "wet" the sample; it acts as a catalyst and reactant.

  • Hygroscopic Uptake: Pyridinium salts (impurities or the product itself) pull water from the atmosphere.

  • Hydrolysis: Water attacks activated species (anhydrides/chlorides), releasing acid (HCl or carboxylic acid).[1]

  • Michael Addition: The pyridine ring acts as a base, deprotonating water or trace alcohols, which then attack the

    
    -carbon of the acrylate.
    
  • Polymerization: The heat generated from hydrolysis/neutralization can trigger uncontrolled radical polymerization of the acrylic double bond.

DegradationPathway Moisture Atmospheric Moisture Salt Hygroscopic Pyridinium Salt Moisture->Salt Absorption Hydrolysis Hydrolysis (Acid Release) Salt->Hydrolysis Catalysis Michael Michael Addition (Water/Base) Hydrolysis->Michael Activates Alkene Polymer Oligomerization/ Polymerization Hydrolysis->Polymer Exotherm Goo Yellow/Orange Viscous Oil Michael->Goo Polymer->Goo

Figure 1: The Moisture-Degradation Cascade. Note how hygroscopic salts act as the entry point for water, leading to irreversible chemical modification.

Module 2: Storage & Handling Protocols

Protocol A: The "Dry Chain" Standard

Treat these intermediates as you would an organometallic reagent. The presence of the pyridine ring makes the salt forms (e.g., hydrochloride salts) aggressively hygroscopic.

ParameterSpecificationRationale
Headspace Gas Argon (Ar)Heavier than air; blankets the solid better than

during quick openings.
Container Amber Glass + Teflon TapeAmber blocks UV (prevents photo-polymerization); Teflon prevents moisture creep through threads.
Temp. Control -20°C (Desiccated)Low temp slows polymerization kinetics. Crucial: Allow to warm to RT before opening to prevent condensation.
Stabilizer BHT or Hydroquinone (10-50 ppm)Radical scavenger to prevent spontaneous polymerization during storage [1].
Protocol B: Solvent Selection for Reactions

Using "dry" solvents is insufficient; they must be anhydrous and degassed.

  • Recommended: DCM, THF, or Acetonitrile (dried over molecular sieves).

  • Avoid: Protic solvents (MeOH, EtOH) unless specifically required, as they can act as Michael donors under basic conditions [2].

  • The "Sparkle" Test: If your pyridine-acrylic solid sparkles or clumps when moved, it has already absorbed water. Recrystallize immediately or discard.

Module 3: Troubleshooting Guide (FAQ)

Q1: I am running an amide coupling with acryloyl chloride and pyridine. The reaction turned black and tarry. Why?

Diagnosis: Exothermic Polymerization. The reaction between acryloyl chloride and pyridine generates an acylpyridinium intermediate. This species is highly electrophilic.

  • The Cause: If the addition is too fast or the temperature is not controlled (

    
    C), the heat generated triggers the polymerization of the acryloyl group.
    
  • The Fix:

    • Cool the reaction to -10°C or lower .

    • Add the acryloyl chloride dropwise as a dilute solution (not neat).

    • Ensure the pyridine is dry (distilled over

      
       or KOH).
      
Q2: My yield is consistently low (<40%), and NMR shows "messy" aliphatic peaks.

Diagnosis: Michael Addition of Water. You likely have water in your solvent or base. In the presence of pyridine (base), water adds to the double bond of the acrylate.

  • The Evidence: Look for loss of the characteristic alkene doublets (5.8–6.4 ppm) and appearance of multiplet signals in the 2.5–4.0 ppm range.

  • The Fix: Switch to Schlenk line techniques . Flame-dry all glassware. Use a pre-filled reaction vial with a septum if a glovebox is unavailable [3].[2]

Q3: How do I remove the pyridine without hydrolyzing the acrylate ester?

Diagnosis: Work-up Sensitivity. Standard acid washes (1M HCl) can sometimes hydrolyze sensitive acrylic esters or cause the pyridine salt to oil out, trapping your product.

  • The Fix: Use a CuSO4 (Copper Sulfate) Wash .[3]

    • Wash the organic layer with saturated aqueous

      
      .
      
    • Pyridine coordinates to Copper(II), forming a water-soluble blue complex that stays in the aqueous layer.

    • This is pH neutral and gentle on the acrylic moiety [4].

Module 4: Purification & Isolation Workflow

When the product is an oil or a low-melting solid, traditional crystallization often fails due to trace pyridine acting as a solvent/plasticizer.

PurificationFlow Crude Crude Mixture (Product + Pyridine + Salts) Wash CuSO4 Wash (Removes Pyridine) Crude->Wash Dry Dry Organic Layer (Na2SO4 + Filtration) Wash->Dry Evap Rotary Evaporation (Bath < 30°C) Dry->Evap Check State Check: Solid or Oil? Evap->Check Solid Recrystallize (EtOAc/Hexane) Check->Solid Solid Oil Trituration (Cold Ether/Pentane) Check->Oil Oil/Goo Final Pure Product (Store under Ar) Solid->Final Oil->Final Precipitates

Figure 2: Purification Decision Tree. The CuSO4 wash is critical for removing pyridine without inducing hydrolysis.

Trituration Technique for "Oiled" Products

If your product oils out:

  • Dissolve the oil in a minimum amount of DCM.

  • Add 10 volumes of cold Diethyl Ether or Pentane while stirring rapidly.

  • The solvent extracts impurities, and the rapid stirring induces crystallization of the acrylate.

References

  • BenchChem. (2025).[1][3][4] An In-depth Technical Guide to Acryloyl Chloride: Chemical Properties and Structure. Retrieved from

  • Williams, S. R., et al. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates. Progress in Reaction Kinetics and Mechanism.[5][6][7] Retrieved from

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from

  • BenchChem. (2025).[1][3] Best practices for handling anhydrous reactions for pyridine synthesis. Retrieved from

  • PubChem. (2025). trans-3-(3-Pyridyl)acrylic acid Compound Summary. Retrieved from

Sources

Technical Guide: Optimizing Reaction Temperature for 5-Bromonicotinaldehyde Condensation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for optimizing the condensation reactions of 5-bromonicotinaldehyde (5-bromo-3-pyridinecarboxaldehyde). It is designed for researchers requiring precise control over reaction kinetics and thermodynamic stability.

Executive Summary

5-Bromonicotinaldehyde (CAS: 113118-81-3) is a versatile pyridine building block. Its aldehyde moiety is highly reactive toward nucleophilic attack (Knoevenagel, Schiff base formation), while the bromine substituent remains intact for subsequent cross-coupling (e.g., Suzuki-Miyaura).

The Critical Variable: Temperature control is the primary determinant of yield and purity.

  • Too Low (<20°C): Incomplete conversion due to the electron-deficient nature of the pyridine ring deactivating the aldehyde slightly compared to benzene analogs.

  • Too High (>100°C): Risks sublimation of the starting material (MP: 98–102°C), pyridine ring oxidation, or polymerization (tar formation).

Module 1: Temperature Selection Matrix

Select your target reaction type to determine the baseline thermal profile.

Reaction ClassTarget ProductOptimal Temp RangeSolvent SystemKinetic vs. Thermodynamic
Schiff Base Imines / Azomethines20°C – 40°C Ethanol / MethanolKinetic: Rapid equilibrium; high heat promotes hydrolysis.
Knoevenagel

-Unsaturated nitriles/esters
60°C – 80°C Ethanol / TolueneThermodynamic: Requires heat to drive dehydration (

).
Doebner Cinnamic acid analogs90°C – 110°C Pyridine / PiperidineThermodynamic: High heat needed for decarboxylation (

).
Cyclization NaphthyridinesReflux (>100°C) Glacial Acetic AcidThermodynamic: High barrier for ring closure.
Module 2: Reaction Pathway & Thermal Logic

The following diagram illustrates the decision pathways for temperature optimization.

G Start 5-Bromonicotinaldehyde (Substrate) Inter Intermediate (Carbinolamine/Aldol) Start->Inter Mixing (RT) Side_Reaction Degradation/Sublimation Start->Side_Reaction T > 100°C (Unsealed System) Reactant Nucleophile (Amine/Active Methylene) Reactant->Inter Product_Kinetic Schiff Base (Imine) Inter->Product_Kinetic Low T (25°C) -H2O (Reversible) Product_Thermo Condensation Product (Olefin) Inter->Product_Thermo Med T (80°C) -H2O (Irreversible) Product_Kinetic->Product_Thermo Heating

Figure 1: Thermal reaction pathway. Green paths indicate kinetic control (room temp); Red paths indicate thermodynamic control (heating).

Module 3: Troubleshooting & Optimization FAQs
Q1: The reaction mixture turns black/tarry upon heating. What is happening?

Diagnosis: Thermal degradation or oxidative polymerization. Mechanism: Pyridine aldehydes are sensitive to air oxidation at high temperatures. The "tar" is often a polymer of the aldehyde reacting with itself (Cannizzaro-type side reactions) or the amine. Solution:

  • Degas Solvents: Sparge the solvent with Nitrogen or Argon for 15 minutes before adding reagents.

  • Lower Temperature: Cap the temperature at 80°C . If reflux is required, ensure the oil bath is not overheating the flask wall (hot spots).

  • Check Base Concentration: Excess piperidine/pyridine at high heat accelerates polymerization. Use catalytic amounts (0.1 eq).

Q2: I observe starting material condensing on the upper walls of the flask (Sublimation).

Diagnosis: 5-Bromonicotinaldehyde has a melting point of ~100°C and significant vapor pressure just below this threshold. Solution:

  • Solvent Volume: Increase solvent volume to wash the sublimed material back into the solution.

  • Reflux Condenser: Ensure the condenser water is very cold (<10°C) to trap vapors effectively.

  • Sealed Tube: For small scales (<500 mg), switch to a sealed pressure vial to contain the vapor phase.

Q3: My Schiff base yield is low (50%) at Reflux. Why?

Diagnosis: Hydrolysis equilibrium. Mechanism: Imine formation is reversible:


. At high temperatures (reflux), the presence of water (byproduct) promotes the reverse reaction (hydrolysis).
Solution: 
  • Lower Temperature: Run the reaction at Room Temperature (25°C) for a longer time (12–24h).

  • Desiccant: Add activated 4Å Molecular Sieves or anhydrous

    
     to the reaction mixture to scavenge water and drive the equilibrium forward (Le Chatelier’s principle).
    
Module 4: Optimized Protocol (Knoevenagel Condensation)

Objective: Synthesis of


-unsaturated nitrile from 5-bromonicotinaldehyde and malononitrile.

Reagents:

  • 5-Bromonicotinaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (Anhydrous)

  • Piperidine (Cat.[1] 5 mol%)[2][3]

Step-by-Step Methodology:

  • Dissolution (T = 25°C): Dissolve 5-bromonicotinaldehyde in Ethanol (0.5 M concentration). Ensure complete solvation before adding the nucleophile.

    • Why? The aldehyde is a solid; heterogeneous mixtures lead to inconsistent kinetics.

  • Catalyst Addition (T = 25°C): Add Malononitrile followed by Piperidine dropwise.

    • Observation: A transient color change (yellow/orange) indicates enolate formation.

  • Thermal Ramp (T = 25°C

    
     60°C): 
    
    • Initial: Stir at RT for 30 minutes. Monitor by TLC.

    • Optimization: If conversion is <50%, heat to 60°C .

    • Warning: Do not exceed 80°C.

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.

References
  • PubChem. (2025).[4] 5-Bromo-3-pyridinecarboxaldehyde Compound Summary. National Library of Medicine. Link

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.[5] (Foundational text on mechanism and base catalysis). Link[5]

  • Verma, S. et al. (2020).[5] Effect of temperature and time on the Schiff Base yield. ResearchGate. (Specific data on temperature trade-offs in imine synthesis). Link

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromo-3-pyridinecarboxaldehyde. (Melting point and stability data). Link

Sources

Validation & Comparative

Characteristic alkene doublet shifts in (E)-3-(5-Bromopyridin-3-yl)acrylic acid NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic alkene doublet shifts in (E)-3-(5-Bromopyridin-3-yl)acrylic acid NMR Content Type: Publish Comparison Guide

Executive Summary

In the development of kinase inhibitors and covalent warheads, (E)-3-(5-Bromopyridin-3-yl)acrylic acid (CAS: 118419-98-0) serves as a critical intermediate. Its structural integrity is defined by the trans-alkene geometry, which must be rigorously distinguished from the thermodynamically less stable cis (


) isomer and saturated impurities.

This guide details the characteristic alkene doublet shifts and coupling constants (


)  required to validate the (

)-configuration. It compares these spectral signatures against common alternatives (Z-isomers and non-brominated analogues) to provide a self-validating system for purity assessment.
The Spectral Signature: Alkene Doublets

The definitive identification of the (


)-isomer relies on the splitting pattern of the vinylic protons (

and

).
Theoretical Grounding

According to the Karplus equation , the vicinal coupling constant (


) is dependent on the dihedral angle. For disubstituted alkenes:
  • (

    
    )-Isomer (Trans):  Dihedral angle 
    
    
    
    , resulting in a large
    
    
    value (
    
    
    ).
  • (

    
    )-Isomer (Cis):  Dihedral angle 
    
    
    
    , resulting in a significantly smaller
    
    
    value (
    
    
    ).
Characteristic Shifts (DMSO-

)

The 5-bromopyridine ring exerts an electron-withdrawing inductive effect (-I), deshielding the


-proton relative to the unsubstituted analogue.
Proton PositionAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)

(near Pyridine)
Deshielded by heterocycle & conjugation7.65 – 7.85 Doublet (

)
15.8 – 16.2 Hz

(near COOH)
Shielded relative to

; near carbonyl
6.60 – 6.80 Doublet (

)
15.8 – 16.2 Hz

Note: In DMSO-


, the carboxylic acid proton (

) typically appears as a broad singlet between

, but may be invisible if trace water is present due to rapid exchange.
Comparative Analysis: Target vs. Alternatives

To ensure "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness), researchers must differentiate the target product from potential impurities.

Comparison 1: Stereoisomers (E vs. Z)

The most common impurity in Knoevenagel or Heck couplings is the (


)-isomer.
FeatureTarget: (

)-Isomer
Alternative: (

)-Isomer
Differentiation Logic
Coupling (

)
16.0 Hz ~12.0 Hz Primary Metric:

indicates

-contamination.[1]

Shift
Downfield (

)
Upfield (

)
Steric strain in

-isomer disrupts planarity, reducing conjugation and deshielding.
Solubility Moderate in DMSOHigher in organic solvents

-isomers often have higher solubility due to lower lattice energy.
Comparison 2: Structural Analogues (Substituent Effects)

Verifying the presence of the Bromine atom via NMR (indirectly).

Compound

Shift (

)
Mechanism of Shift
(E)-3-(3-Pyridyl)acrylic acid (Unsubstituted)

Baseline conjugation.
(E)-3-(5-Bromopyridin-3-yl)acrylic acid 7.75 - 7.85 ppm -I Effect: Bromine is electronegative, pulling density and deshielding

.
(E)-3-(6-Chloropyridin-3-yl)acrylic acid

Cl is closer to Nitrogen; different resonance vectors.
Visualization of Logic Pathways
Workflow: Isomer Identification & Purity Check

The following diagram outlines the decision process for validating the synthesis product using NMR data.

IsomerID Start Crude Product NMR (DMSO-d6) CheckAlkene Identify Alkene Region (6.5 - 8.0 ppm) Start->CheckAlkene MeasureJ Measure Coupling Constant (J) of Doublets CheckAlkene->MeasureJ Decision J Value? MeasureJ->Decision E_Isomer J = 15.5 - 16.5 Hz (Target: E-Isomer) Decision->E_Isomer Large Splitting Z_Isomer J = 11.0 - 13.0 Hz (Impurity: Z-Isomer) Decision->Z_Isomer Small Splitting Saturated No Doublets / Multiplets (Saturated Impurity) Decision->Saturated Complex/None

Caption: Decision tree for assigning stereochemistry based on vicinal proton coupling constants (


).
Mechanism: Substituent Effects on Chemical Shift

Understanding why the 5-Bromo variant shifts downfield compared to the parent pyridine.

SubstituentEffect Br_Atom Bromine Atom (Pos 5) Inductive Inductive Withdrawal (-I Effect) Br_Atom->Inductive PyridineRing Pyridine Ring (Electron Deficient) Inductive->PyridineRing Pulls e- density BetaProton Beta-Proton (Deshielded) PyridineRing->BetaProton Reduces shielding ShiftChange Downfield Shift (Δδ ~ +0.1-0.2 ppm) BetaProton->ShiftChange

Caption: Mechanistic flow illustrating how the electronegative bromine atom influences the local magnetic environment of the alkene protons.

Experimental Protocols
Protocol A: NMR Sample Preparation

To ensure reproducibility and minimize solvent effects (such as peak broadening due to dimer formation in non-polar solvents):

  • Solvent Choice: Use DMSO-

    
      (99.9% D).
    
    • Why: The carboxylic acid moiety can form dimers in

      
      , leading to broad peaks and shifting signals. DMSO disrupts these dimers, yielding sharp doublets.
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common with inorganic salts from Heck reactions), filter through a cotton plug into the NMR tube.

  • Acquisition: Run a standard proton sequence (16 scans minimum).

Protocol B: Synthesis Context (Knoevenagel Condensation)

Context: This compound is typically synthesized via the condensation of 5-bromonicotinaldehyde with malonic acid in pyridine/piperidine.

  • Critical Impurity: Decarboxylation can sometimes be incomplete, or the "Doebner modification" conditions may yield trace amounts of the polymerized byproduct if not controlled.

  • Purification: The (

    
    )-isomer usually precipitates upon acidification (HCl) of the reaction mixture. Recrystallization from Ethanol/Water is the standard purification method to remove (
    
    
    
    )-isomers.
References
  • Royal Society of Chemistry (RSC). Supplementary Information: Synthesis and NMR data of 3-pyridylacrylic acid derivatives. (Provides baseline shifts for the pyridine-acrylic motif).

  • BenchChem. Spectroscopic Characterization of trans-3-(3-Pyridyl)acrylic Acid: A Technical Guide. (Confirming solvent choice and general shift ranges).

  • ChemicalBook. 3-(3-Pyridyl)acrylic acid NMR Spectrum. (Visual confirmation of the 16.1 Hz coupling constant).

  • Sigma-Aldrich. Product Specification: 3-(2-Amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester. (Analogue comparison for bromo-substitution effects).

  • National Institutes of Health (NIH) - PubChem. (E)-3-(5-Bromothiophen-2-yl)acrylic acid Data. (Comparative data for heteroaryl acrylic acids).

Sources

Technical Guide: Melting Point Range Verification for (E)-3-(5-Bromopyridin-3-yl)acrylic acid

[1]

Executive Summary

Compound: (E)-3-(5-Bromopyridin-3-yl)acrylic acid CAS: 118419-98-0 (Generic/Isomer specific variants may apply) Application: Critical intermediate for kinase inhibitors and Heck coupling frameworks.[1]

This guide provides a rigorous framework for verifying the thermal properties of (E)-3-(5-Bromopyridin-3-yl)acrylic acid.[1] Unlike simple organic solids, this pyridine-acrylic hybrid exhibits complex thermal behavior, including potential decarboxylation prior to melting and susceptibility to E/Z photo-isomerization.[1] This document compares the Manual Capillary Method (visual onset) against Differential Scanning Calorimetry (DSC) (thermodynamic onset) to establish a "Gold Standard" for quality control.

Part 1: Material Characterization & Expected Behavior

Before initiating verification, the analyst must understand the thermodynamic profile of the target molecule.[1]

PropertySpecification / Behavior
Target Isomer (E)-Isomer (Trans) is the thermodynamic product.[1]
Common Impurity (Z)-Isomer (Cis); forms via UV exposure.[1] Melts 15–30°C lower than (E).[1]
Expected MP Range 215°C – 235°C (Decomposition) .[1][2] Note: Unsubstituted 3-pyridylacrylic acid melts ~233°C. The 5-bromo substituent typically maintains or slightly depresses this range due to lattice packing effects.[1]
Thermal Event Decomposition (Decarboxylation): Often observed as darkening/browning >200°C before the liquid phase appears.[1]
Hygroscopicity Moderate.[1] Pyridine nitrogen can H-bond with atmospheric water, depressing MP.[1]
The "Purity Gap" Risk

Commercial "98%" samples often contain 2-5% of the (Z)-isomer or decarboxylated byproducts (3-bromo-5-vinylpyridine).[1] Standard HPLC detects these, but melting point is the quickest indicator of bulk crystalline integrity.[1]

Part 2: Comparative Analysis of Methods

Method A: Capillary Melting Point (USP <741>)

The industry workhorse for quick release testing.

  • Mechanism: Visual observation of phase change in a glass capillary.[1]

  • Pros: Detects decomposition (color change) and gas evolution (decarboxylation) which automated sensors might miss.

  • Cons: Subjective "Clear Point"; dependent on ramp rate; poor precision for decomposing samples.[1]

  • Verdict: Preferred for Routine QC but requires strict ramp rate control to avoid "lag" error.

Method B: Differential Scanning Calorimetry (DSC)

The definitive structural characterization tool.

  • Mechanism: Measures heat flow difference between sample and reference.[1]

  • Pros: Separates solvent loss (broad endotherm) from melting (sharp endotherm) and decomposition (exotherm).[1] Quantifies purity via the van 't Hoff equation.[1]

  • Cons: Expensive; decomposition can damage sensors if pans rupture.[1]

  • Verdict: Required for Reference Standard Qualification.

Comparative Data: Purity vs. Thermal Profile

Simulated data based on pyridine-acrylic acid class behavior.

Sample GradePurity (HPLC)Capillary Range (Visual)DSC Onset (Extrapolated)Observation
Ref. Standard >99.5% (E)228.0 – 229.5°C 228.4°CSharp melt, slight browning.[1]
Production Batch 98.0% (E)225.5 – 228.0°C 226.1°CBroader range (2.5°C).[1]
Isomer Mix 90% (E) / 10% (Z)205.0 – 218.0°C 208.2°CSignificant depression; "slushy" phase.[1]
Wet Sample 98% (E) + 2% H2O210.0 – 225.0°C N/AEarly "sweating" observed at 100°C.

Part 3: Validated Experimental Protocols

Protocol A: Capillary Determination (Routine QC)

Objective: Verify batch consistency against the Reference Standard.

  • Sample Prep: Grind 50 mg of sample in an agate mortar.

    • Critical Step: Dry at 60°C under vacuum (10 mbar) for 2 hours to remove surface moisture.[1]

  • Loading: Pack 3 capillaries to a height of 3 mm. Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).[1]

  • Rapid Scan: Ramp at 10°C/min to find the approximate melt (e.g., 210°C).

  • Precise Scan: Cool to 200°C. Ramp at 1.0°C/min .

  • Recording:

    • Onset: First visible liquid droplet (meniscus formation).[1]

    • Clear Point: Complete disappearance of solid.[1]

    • Decomp: Record temperature of any gas bubbles or blackening.[1]

Protocol B: DSC Qualification (R&D/Validation)

Objective: Distinguish between melting and decomposition.

  • Pan Selection: Use Hermetic Aluminum Pans with a pinhole lid (allows escaping gas from decarboxylation to vent without deforming the pan).[1]

  • Parameters:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 250°C.

    • Nitrogen purge: 50 mL/min.[1]

  • Analysis: Integrate the main endotherm. If an exothermic baseline shift occurs immediately after melting, the compound is decomposing upon melt.[1]

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for accepting or rejecting a batch based on thermal analysis.

MeltingPointWorkflowStartStart: Batch SynthesisDryVacuum Dry(60°C, 2h)Start->DryMethodSelect MethodDry->MethodCapillaryCapillary MP(Ramp 1°C/min)Method->CapillaryQCDSCDSC Analysis(Ramp 10°C/min)Method->DSCValidationCheckRangeCheck Range WidthCapillary->CheckRangeCheckOnsetCheck Onset vs RefDSC->CheckOnsetPassPASSRelease BatchCheckRange->Pass< 2°C RangeFailFAILInvestigateCheckRange->Fail> 2°C RangeCheckOnset->PassWithin ±1°CCheckOnset->FailDepression >2°CHPLCRun HPLC(Check E/Z Ratio)Fail->HPLCRecrystRecrystallize(EtOH/Water)Recryst->DryRetestHPLC->RecrystZ-isomer detected

Figure 1: Decision logic for thermal verification. Note the loop for recrystallization if the range is too broad, indicating isomeric impurities.

Part 5: Troubleshooting & Interference

The "Browning" Effect

Observation: Sample turns brown at 210°C but doesn't flow until 225°C. Cause: Thermal instability of the acrylic acid moiety.[1] The pyridine ring catalyzes decarboxylation at high temperatures.[1] Solution: Rely on the Meniscus Point (first liquid) rather than color change.[1] Use a sealed capillary to prevent oxidation.[1]

The "Double Melt" (Polymorphism)

Observation: Sample melts at 215°C, resolidifies, and melts again at 228°C. Cause: Transformation from a metastable polymorph to the stable form during heating.[1] Solution: This is common in acrylic acids.[1] Record both points. The higher point represents the stable crystal form required for drug formulation.[1]

Solvent Entrapment

Observation: Fogging of the capillary glass at 100-120°C. Cause: Occluded solvent (Ethanol/Water) from recrystallization.[1] Solution: TGA (Thermogravimetric Analysis) or extended vacuum drying is required.[1] Solvent lowers MP and broadens the range artificially.[1]

References

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature.[1] USP-NF.[1] (Standard protocol for capillary method). Link

  • Sigma-Aldrich. Trans-3-(3-Pyridyl)acrylic acid Product Specification.[1] (Used as structural analog reference for expected thermal range).[1] Link

  • ChemicalBook. (E)-3-(5-Bromopyridin-3-yl)acrylic acid Product Properties. (CAS Verification).[1][3] Link

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point & DSC.[1] (Methodological comparison source). Link

Technical Comparison Guide: FTIR Profiling of Carboxylic Acid vs. Pyridine Moieties in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of FTIR absorption bands for carboxylic acids and pyridine rings, tailored for researchers in drug development.

Executive Summary

In pharmaceutical development, the interaction between carboxylic acid moieties (common in APIs like ibuprofen, statins) and pyridine rings (common in bases/counter-ions) is critical for salt selection and polymorph screening. This guide compares the spectral signatures of these two functional groups, specifically focusing on differentiating their neutral states from their ionized forms (carboxylates and pyridinium ions).[1][2]

Core Distinction:

  • Carboxylic Acids are defined by the C=O stretch (~1710 cm⁻¹) and the broad O-H stretch (2500–3300 cm⁻¹) .[3][4]

  • Pyridine Rings are defined by Ring Breathing (~990 cm⁻¹) and C=N/C=C Ring Stretching (~1440–1600 cm⁻¹) .

  • Critical Interference: The formation of a salt (Carboxylate + Pyridinium) causes the disappearance of the C=O band and the appearance of carboxylate bands (~1550 cm⁻¹) that can overlap with pyridinium ring modes (~1540 cm⁻¹).

Spectral Profiling: Carboxylic Acid

The carboxylic acid group (-COOH) exists in dynamic equilibrium between monomeric and dimeric forms, heavily influencing its spectral footprint.[3]

Vibrational Mode Analysis
Vibrational ModeWavenumber (cm⁻¹)IntensityCharacteristics
O-H Stretch 2500–3300 Medium-StrongDiagnostic Broad Band. Due to strong hydrogen bonding in dimers. Often creates a "V" shape centered at 3000 cm⁻¹, obscuring C-H stretches.
C=O Stretch 1710–1760 StrongPrimary Identifier. [3]• Dimer: ~1710 cm⁻¹ (broad).[3] • Monomer: ~1760 cm⁻¹ (sharp, seen in dilute non-polar solution). • Conjugated: Shifts lower by 20–30 cm⁻¹.
C-O Stretch 1210–1320 StrongOften coupled with O-H in-plane bending.
O-H Bend (oop) 910–950 MediumOut-of-plane bending. Broad band characteristic of dimers.[3]
The "Salt Shift" (Acid to Carboxylate)

When a carboxylic acid reacts with a base (like pyridine), the proton is transferred, forming a carboxylate anion (-COO⁻). This results in the disappearance of the C=O (1710 cm⁻¹) and O-H bands.

  • Asymmetric COO⁻ Stretch: 1550–1610 cm⁻¹ (Strong)

  • Symmetric COO⁻ Stretch: 1300–1420 cm⁻¹ (Medium)

Expert Insight: The separation (


) between asymmetric and symmetric stretches indicates the coordination mode to metals in metallopharmaceuticals:
  • 
     cm⁻¹: Unidentate (monodentate)
    
  • 
     cm⁻¹: Bidentate (chelating) or Ionic
    

Spectral Profiling: Pyridine Ring

Pyridine (C₅H₅N) is an aromatic heterocycle.[2] Its spectrum is dominated by ring deformations and is highly sensitive to protonation at the nitrogen atom.

Vibrational Mode Analysis (Neutral Pyridine)
Vibrational ModeWavenumber (cm⁻¹)IntensityCharacteristics
C-H Stretch 3000–3100 Weak-MediumSharp aromatic C-H bands.
Ring Stretch (C=C/C=N) 1580–1600 MediumOften a doublet (e.g., 1590 & 1580 cm⁻¹).
Ring Deformation 1430–1450 StrongKey Diagnostic. Specifically the

mode.
Ring Breathing 990–1000 StrongVery sharp, characteristic of the monosubstituted or unsubstituted pyridine ring.
C-H Def (oop) 700–750 StrongOut-of-plane deformation.
The "Protonation Shift" (Pyridine to Pyridinium)

Upon salt formation (e.g., Pyridine-HCl or Pyridine-Carboxylate), the nitrogen lone pair accepts a proton.

  • Formation of N-H⁺: A broad, often complex band appears in the 2000–2500 cm⁻¹ region (sometimes termed the "ammonium band"), distinct from the higher frequency O-H stretch.

  • Ring Mode Shift: The characteristic pyridine band at ~1440 cm⁻¹ diminishes or shifts, while a new band at ~1540 cm⁻¹ (pyridinium ring mode) appears. This 1540 cm⁻¹ band is the standard marker for Brønsted acid sites (BPy) in catalysis and salt screening.

Comparative Decision Logic

The following diagram illustrates the logical flow for distinguishing these species in a complex mixture (e.g., a co-crystal or salt screen).

SpectralLogic Start Analyze FTIR Spectrum (1800 - 900 cm⁻¹) Check1700 Is there a strong band at 1700-1760 cm⁻¹? Start->Check1700 CheckOH Is there a broad 'V' band at 2500-3300 cm⁻¹? Check1700->CheckOH Yes Check1540 Is there a band at ~1540 cm⁻¹? Check1700->Check1540 No (Band Absent) AcidConfirmed Free Carboxylic Acid (Monomer/Dimer) CheckOH->AcidConfirmed Yes Check1440 Is there a band at ~1440 cm⁻¹? Check1540->Check1440 No SaltConfirmed Carboxylate Salt (COO⁻ + PyH⁺) Check1540->SaltConfirmed Yes (Pyridinium Mode) FreeBase Free Pyridine Base (Neutral) Check1440->FreeBase Yes (Pyridine Mode)

Figure 1: Decision tree for identifying acid/base states in FTIR spectra.

Experimental Protocols

Sampling Technique: KBr Pellet vs. ATR

For carboxylic acids and pyridine salts, the choice of sampling technique is critical due to hygroscopicity and hydrogen bonding.

FeatureKBr Pellet (Transmission)ATR (Attenuated Total Reflectance)
Sensitivity High. Excellent for trace analysis.Medium. Pathlength is fixed and short.
Hygroscopicity High Risk. KBr absorbs water, appearing as O-H bands at 3400/1640 cm⁻¹, confusing interpretation of acid hydrates.Low Risk. Minimal atmospheric exposure if clamped quickly.
Resolution High. No peak distortion.Variable. Peak intensity decreases at higher wavenumbers (requires ATR correction).
Recommendation Use for non-hygroscopic free acids.Use for hygroscopic salts (pyridinium carboxylates) to prevent water uptake during measurement.
Protocol: Analysis of Hygroscopic Pyridinium Salts (ATR Method)

Objective: Obtain a clean spectrum of a Pyridine-Carboxylic Acid salt without moisture interference.

  • Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with methanol. Ensure the background spectrum shows no residual C-H or O-H bands.

  • Background Collection: Collect 32 scans of the ambient air background. Critical: Ensure humidity in the room is stable.

  • Sample Loading: Place ~10 mg of the solid salt on the center of the crystal.

  • Compression: Apply pressure using the anvil. Monitor the "Live Preview" mode.

    • Tip: For carboxylate salts, maximize the 1550 cm⁻¹ peak. Stop tightening when peak height stabilizes to avoid crushing the crystal or altering polymorphs (pressure-induced transitions).

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply "ATR Correction" (if available) to normalize band intensities for comparison with transmission libraries.

References

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Link

  • NIST Chemistry WebBook. (2018). Pyridine Infrared Spectrum. Link

  • Royal Society of Chemistry. (2015). Quantification of acidic sites of nanoscopic hydroxylated magnesium fluorides by FTIR. Link

  • Shimadzu. (n.d.). KBr Pellet Method - Standard Operation Procedures. Link

  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Link

Sources

Technical Comparison: Reactivity Profiles of 5-Bromo vs. 6-Bromo Pyridine Acrylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 5-bromo-3-pyridineacrylic acid versus 6-bromo-3-pyridineacrylic acid .

These two isomers, while structurally similar, exhibit drastically different reactivity profiles due to the position of the bromine atom relative to the pyridine nitrogen. This guide analyzes those differences to assist in building block selection for medicinal chemistry and material science applications.

Executive Summary & Structural Definition

The core difference between these isomers lies in the electronic environment of the carbon-bromine (C-Br) bond.

  • 6-Bromo Isomer (Alpha-Position): The bromine is attached at the C6 position (adjacent to nitrogen). It is highly electron-deficient, behaving like an activated electrophile.

  • 5-Bromo Isomer (Beta-Position): The bromine is attached at the C5 position (meta to nitrogen). It is electronically similar to a standard aryl bromide (e.g., bromobenzene) and is relatively electron-neutral.

Defined Isomers for this Guide:

  • Compound A (5-Br): (E)-3-(5-bromopyridin-3-yl)acrylic acid

  • Compound B (6-Br): (E)-3-(6-bromopyridin-3-yl)acrylic acid[1]

Feature5-Bromo Isomer (Compound A)6-Bromo Isomer (Compound B)
Position relative to N

(Beta) - "Passive"

(Alpha) - "Active"
Electronic Character Neutral / Weakly DeactivatedHighly Electron Deficient
SNAr Reactivity Inert (Requires extreme forcing)High (Facile displacement)
Pd-Oxidative Addition Moderate RateFast Rate
Chemoselectivity Risk Low (Clean Michael Addition)High (Competition: SNAr vs Michael)

Electronic Structure & Mechanistic Insight

The Nitrogen Influence

The pyridine nitrogen atom exerts a strong electron-withdrawing effect via induction (


) and resonance (

).
  • At Position 6 (Alpha): The inductive effect is strongest. More importantly, nucleophilic attack at this position generates a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen. This dramatically lowers the activation energy for displacement reactions.

  • At Position 5 (Beta): The resonance effect cannot stabilize a negative charge at C5 (no resonance structure places the charge on Nitrogen). The inductive effect is also weaker due to distance. Consequently, the C-Br bond is strong and resistant to nucleophilic attack.

Visualization: Reactivity Decision Matrix

The following diagram illustrates the decision logic for selecting the correct isomer based on the desired downstream transformation.

ReactivityLogic Start Select Isomer based on Target Transformation SNAr Nucleophilic Substitution (S_NAr) Start->SNAr PdCoupling Pd-Catalyzed Coupling (Suzuki/Heck) Start->PdCoupling Michael Michael Addition (Targeting Alkene) Start->Michael Isomer6 Choose 6-Bromo Isomer (Highly Reactive Electrophile) SNAr->Isomer6 Requires e- deficient ring PdCoupling->Isomer6 Faster Oxidative Addn (Careful with catalyst poisoning) Isomer5 Choose 5-Bromo Isomer (Stable Aryl Halide) PdCoupling->Isomer5 Robust/General Scope Michael->Isomer5 Clean Reaction Risk Risk: Competition between Br-displacement and Alkene addition Michael->Risk If using 6-Br Risk->Isomer6

Figure 1: Decision matrix for isomer selection. Green/Blue nodes indicate optimal pathways.

Detailed Reactivity Comparison

A. Nucleophilic Aromatic Substitution (SNAr)

This is the most critical differentiator.

  • 6-Bromo: Reacts readily with amines, alkoxides, and thiols. The acrylic acid tail (at C3) is electron-withdrawing, which further activates the C6 position.

    • Application: Ideal for introducing diversity before coupling the acrylic tail, or for synthesizing complex heterocycles.

  • 5-Bromo: Essentially inert to SNAr under standard conditions (e.g., refluxing alcohol). Forcing conditions often lead to decomposition of the acrylic moiety before displacement of the bromide.

B. Palladium-Catalyzed Cross-Coupling (Suzuki/Heck)

Both isomers are viable substrates, but they require different protocols.

  • 6-Bromo:

    • Pros: The C-Br bond is weaker, leading to faster oxidative addition.

    • Cons: The adjacent nitrogen lone pair can coordinate to the Palladium center, potentially poisoning the catalyst ("chelation effect").

    • Solution: Use phosphine ligands with high steric bulk (e.g., SPhos, XPhos) to prevent N-coordination.

  • 5-Bromo:

    • Pros: Behaves like a standard aryl bromide. Minimal catalyst poisoning.

    • Cons: Slower oxidative addition compared to the 6-isomer, but generally high-yielding with standard catalysts (e.g., Pd(PPh3)4).

C. Chemoselectivity (The "Michael" Problem)

Since both molecules contain an acrylic acid (Michael acceptor), using nucleophiles presents a challenge.

  • With 6-Bromo: A nucleophile (e.g., Morpholine) faces two electrophilic sites: the C6-Br and the Alkene . This often leads to mixtures of SNAr products and Michael adducts.

  • With 5-Bromo: The C5-Br is inert. The nucleophile will selectively attack the Alkene (Michael addition), leaving the bromide intact for later functionalization.

Experimental Data & Protocols

Comparative Data Table

Simulated data based on standard pyridine reactivity profiles [1, 2].

Reaction TypeReagents5-Bromo Yield6-Bromo YieldNotes
SNAr Morpholine, DMSO, 80°C< 5% (No Reaction)92% 6-Br is activated by N and Acrylic group.
Suzuki Coupling Ph-B(OH)2, Pd(PPh3)4, Na2CO388% 65%6-Br suffers from catalyst poisoning/hydrolysis.
Suzuki Coupling Ph-B(OH)2, Pd2(dba)3/XPhos90%94% Bulky ligand (XPhos) restores 6-Br reactivity.
Michael Addition Benzylamine (1 eq), MeOH, RT95% (Selective)40% (Mixture)6-Br yields mixture of Michael + SNAr.
Protocol A: Selective SNAr on 6-Bromo Isomer

Use this protocol to functionalize the pyridine ring while keeping the acrylic tail intact.

  • Preparation: Dissolve (E)-3-(6-bromopyridin-3-yl)acrylic acid (1.0 equiv) in anhydrous DMSO (0.5 M).

  • Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 2.5 equiv). Note: Excess base is required to neutralize the carboxylic acid first.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by LCMS.

    • Checkpoint: The 6-bromo species will disappear rapidly. If the 5-bromo isomer were used here, no change would be observed.

  • Workup: Acidify carefully to pH 4 to precipitate the zwitterionic product.

Protocol B: Robust Suzuki Coupling (Universal)

Optimized for 5-Bromo, but effective for 6-Bromo if bulky ligands are used.

  • Catalyst System: Use Pd(OAc)2 (2 mol%) and SPhos (4 mol%). The SPhos ligand is critical for preventing pyridine nitrogen interference [3].

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[2]

  • Base: K3PO4 (3.0 equiv). Avoid strong hydroxide bases to prevent hydrolysis of the 6-bromo bond.

  • Conditions: Degas and heat to 90°C for 12 hours.

References

  • Nucleophilic Aromatic Substitution on Pyridines.Wikipedia/StackExchange Summary.

    • Mechanistic overview of C2/C4 vs C3 reactivity.
    • [3]

  • Reactivity of Halopyridines in Pd-Catalyzed Coupling.BenchChem Technical Guides.

    • Comparison of 2-bromo vs 3-bromo pyridine oxidative addition r
  • Palladium-Catalyzed Cross-Coupling of 2-Halopyridines.Scientific Research Publishing.

    • Detailed yields and ligand effects (PPh3 vs XPhos) for alpha-halopyridines.
  • Lithium-Halogen Exchange Kinetics.

    • Discussion on "Halogen Dance" and stability of 3-lithio vs 2-lithio pyridines.

Sources

HPLC Method Development & Comparison Guide: (E)-3-(5-Bromopyridin-3-yl)acrylic acid

[1]

Executive Summary

Objective: To define the optimal High-Performance Liquid Chromatography (HPLC) parameters for the retention, separation, and quantification of (E)-3-(5-Bromopyridin-3-yl)acrylic acid (CAS: 118419-98-0).

The Challenge: This compound presents a dual chromatographic challenge:

  • Amphoteric Nature: It contains a basic pyridine nitrogen (electron-deficient due to the bromine and acrylic tail) and an acidic carboxylic acid.[1] This makes retention time (

    
    ) highly sensitive to mobile phase pH.[1]
    
  • Geometric Isomerism: The Heck coupling synthesis typically yields the (E)-isomer, but the (Z)-isomer is a common impurity that requires baseline resolution.[2][1]

The Solution: This guide compares the industry-standard C18 (ODS) stationary phase against the Phenyl-Hexyl alternative.[1] While C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity for the halogenated pyridine ring via

21

Chemical Context & Properties

Understanding the molecule is the first step to stable retention.[1]

PropertyValue / DescriptionChromatographic Implication
Structure Pyridine ring with 3-acrylic acid and 5-bromo substituents.[1][3][4][5][6]Aromatic, polarizable, and capable of

stacking.[1]
pKa (Acid) ~3.5 (Carboxylic Acid)At pH > 3.5, the acid ionizes (

), reducing retention on RP columns.[2]
pKa (Base) ~2.5 - 3.0 (Pyridine N)The electron-withdrawing Br and acrylic group lower the basicity compared to pyridine (pKa 5.2).[2]
Solubility Low in water; soluble in DMSO, Methanol.[1]Sample diluent must match the initial mobile phase strength to avoid precipitation.[1]

Comparative Analysis: Stationary Phase Selection

This section compares the two primary column chemistries used for this separation.

Option A: C18 (Octadecylsilane) – The Generalist
  • Mechanism: Hydrophobic interaction.[1]

  • Performance:

    • Retention: Moderate. The molecule is relatively polar due to the carboxylic acid.[1]

    • Peak Shape: Often exhibits tailing due to interaction between the pyridine nitrogen and residual silanols on the silica surface.[1]

    • Selectivity: Separates primarily by hydrophobicity.[1] The (E) and (Z) isomers have similar hydrophobicities, leading to potential co-elution or "shouldering."[2][1]

Option B: Phenyl-Hexyl – The Specialist (Recommended)[1]
  • Mechanism: Hydrophobic interaction +

    
     interaction.[1]
    
  • Performance:

    • Retention: Stronger retention for the aromatic pyridine ring.[1]

    • Peak Shape: The bulky phenyl groups on the stationary phase shield surface silanols, reducing tailing for basic pyridines.[1]

    • Selectivity: The rigid planar structure of the (E)-isomer interacts more strongly with the phenyl phase than the "kinked" (Z)-isomer, significantly improving resolution (

      
      ).[2]
      
Comparative Data Summary (Simulated)
ParameterC18 Column (Standard)Phenyl-Hexyl Column (Optimized)
Mobile Phase 0.1% TFA in Water/ACN0.1% TFA in Water/ACN
Target

(E-isomer)
4.2 min5.8 min
Resolution (

) E vs Z
1.2 (Partial separation)> 2.5 (Baseline separation)
Tailing Factor (

)
1.4 (Moderate tailing)1.05 (Symmetric)

Recommended Experimental Protocol

This protocol is designed to be self-validating. The use of Trifluoroacetic Acid (TFA) serves two purposes: it acts as an ion-pairing agent to improve peak shape and maintains a low pH (~2.[1]0) to keep the carboxylic acid protonated (neutral) for maximum retention.[2][1]

Equipment & Reagents[1][7][8][9][10]
  • Instrument: HPLC with UV-Vis or PDA detector.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% (v/v) TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% (v/v) TFA.[2][1]

  • Detection: UV at 280 nm (Specific for the conjugated pyridine-acrylic system).[1]

Gradient Method[11]
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Comment
0.09551.0Equilibration / Injection
2.09551.0Isocratic hold for polar impurities
15.010901.0Linear Gradient
18.010901.0Wash
18.19551.0Re-equilibration
23.09551.0End of Run
Sample Preparation[1][9][12]
  • Stock Solution: Dissolve 10 mg of (E)-3-(5-Bromopyridin-3-yl)acrylic acid in 10 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute the stock 1:10 with Mobile Phase A (Water/0.1% TFA) to prevent "solvent shock" and peak distortion. Note: If the solution turns cloudy, use 50:50 Water/Methanol as the diluent.[1]

Method Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision matrix for optimizing the retention of this specific bromopyridine derivative.

HPLC_OptimizationStartStart: (E)-3-(5-Bromopyridin-3-yl)acrylic acidCheck_pHStep 1: pH SelectionStart->Check_pHGoalGoal: Baseline Separation of E/Z IsomersAcidicAcidic (pH ~2.0)(0.1% TFA)Check_pH->AcidicRecommendedNeutralNeutral (pH ~7.0)(Ammonium Acetate)Check_pH->NeutralAvoidResult_AcidicAcid protonated (COOH)Pyridine protonated (NH+)Good RetentionAcidic->Result_AcidicResult_NeutralAcid ionized (COO-)Poor Retention (Elutes in Void)Neutral->Result_NeutralCheck_ColumnStep 2: Column SelectionResult_Acidic->Check_ColumnC18C18 ColumnCheck_Column->C18PhenylPhenyl-Hexyl ColumnCheck_Column->PhenylRecommendedResult_C18Hydrophobic Interaction OnlyPotential Tailing (Silanols)C18->Result_C18Result_PhenylPi-Pi + HydrophobicHigh Selectivity for Bromo-PyridineSharp PeaksPhenyl->Result_PhenylResult_C18->GoalMay requireflatter gradientResult_Phenyl->Goal

Figure 1: Decision matrix for optimizing the HPLC separation of bromopyridyl acrylic acid derivatives.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (100% MeOH).Dilute sample with Mobile Phase A (Water).[1]
Drifting

Column not equilibrated or pH fluctuation.Ensure 10 column volumes of equilibration. Use buffered mobile phase if not using TFA.
Extra Peaks E/Z Isomerization.Protect sample from light.[1] The acrylic double bond is photosensitive.[1]
Broad Peaks Silanol interaction.[1][7]Add 0.1% Triethylamine (TEA) or increase TFA concentration.[1]

References

  • ChemicalBook. (E)-3-(5-bromopyridin-3-yl)acrylic acid Properties and CAS 118419-98-0. Link

  • SIELC Technologies. Separation of 2-Bromopyridine on Newcrom R1 HPLC column (Analogous Methodology). Link

  • Agilent Technologies. Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Link

  • ResearchGate. Development and validation of HPLC method for the resolution of derivatives of bromo-compounds (Chiral and Isomeric separation principles). Link

  • PubChem. (E)-3-(5-Bromothiophen-2-yl)acrylic acid (Structural Analog Data). Link

Validating C8H6BrNO2 (5-Bromoisatin): A Comparative Guide to Elemental Analysis Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

In drug discovery, the validation of halogenated heterocycles is a critical checkpoint. C8H6BrNO2 , primarily known as 5-Bromoisatin (CAS: 87-48-9), is a versatile scaffold used in the synthesis of antiviral (e.g., anticoronaviral) and anticancer agents.

While NMR and MS confirm structure, Elemental Analysis (EA) is the gatekeeper of bulk purity. However, the presence of Bromine (Br) presents unique challenges for standard automated combustion systems. This guide compares the two dominant methodologies—Automated Microanalysis (CHNS) and Schöniger Flask Combustion —to determine which offers the requisite precision for pharmaceutical compliance.

Target Molecule Specifications
PropertyValue
Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
Structure Indole-2,3-dione derivative (5-position substitution)
Physical State Orange-red crystalline solid
Melting Point 249–251 °C

Theoretical Baseline & Acceptance Criteria

Before selecting a method, the theoretical mass percentages must be established. The standard pharmaceutical acceptance criterion for EA is ±0.4% absolute deviation from the theoretical value.

Table 1: Theoretical Mass Percentages for C8H6BrNO2
ElementAtomic MassCountTotal Mass ContributionTheoretical %
Carbon (C) 12.011896.0942.14%
Hydrogen (H) 1.00866.052.65%
Bromine (Br) 79.904179.9035.04%
Nitrogen (N) 14.007114.016.14%
Oxygen (O) 15.999232.0014.03%
Total 228.04 100.00%

Critical Insight: A passing result for C, H, and N does not guarantee the correct halogen content. Bromine is heavy (35% of the mass); a weighing error or incomplete combustion here significantly skews the remaining percentages.

Comparative Methodology: Automated vs. Manual

The choice of method depends on whether you need high throughput (screening) or high accuracy (validation).

Method A: Automated Microanalysis (CHNS)
  • Principle: High-temperature combustion (>900°C) in an oxygen-rich environment. Gases are separated via GC.

  • The Challenge: Halogens like Bromine can poison standard oxidation catalysts and do not form simple gases like CO2. They require specific "traps" (often Tungsten Trioxide or Silver wool) to prevent interference.

  • Verdict: Good for C/H/N, but often fails to quantify Br directly without specialized modules.

Method B: Schöniger Flask Combustion (Oxygen Flask)[3][4]
  • Principle: The sample is burned in a closed Erlenmeyer flask filled with pure Oxygen. The gases are absorbed into a liquid solution (alkaline), converting organic Bromine into inorganic Bromide (Br⁻).

  • Quantification: The resulting solution is titrated (potentiometric with AgNO3) or analyzed via Ion Chromatography (IC).[1][2]

  • Verdict: The Gold Standard for halogenated organics. It isolates the halogen for direct measurement.[3]

Table 2: Performance Comparison Matrix
FeatureMethod A: Automated CHNSMethod B: Schöniger Flask (OFC)
Throughput High (5 mins/sample)Low (30 mins/sample)
Sample Size 1–3 mg10–20 mg (Reduces weighing error)
Bromine Accuracy Low/Indirect (often calculated by difference)High (Direct Titration)
Interference Br may corrode detectors/poison trapsMinimal (Matrix is destroyed)
Cost High CAPEX, Low LaborLow CAPEX, High Labor

Visualization: Method Selection & Workflow

The following diagrams illustrate the decision logic and the mechanism of the preferred Schöniger method.

G Start Start: C8H6BrNO2 Validation Purpose Define Purpose Start->Purpose Screening Routine Purity Screen Purpose->Screening High Throughput Validation FDA/Regulatory Validation Purpose->Validation High Accuracy Auto Method A: Automated CHN (Check C/H/N only) Screening->Auto Flask Method B: Schöniger Flask (Direct Br Quantification) Validation->Flask Result_A Result: Purity via Difference Auto->Result_A Result_B Result: Absolute Purity Flask->Result_B

Figure 1: Decision tree for selecting the analytical technique based on research stage.

H Sample 1. Sample Prep (Weigh into ashless paper) Combustion 2. Combustion (Pt basket, O2 atm) Sample->Combustion Ignition Absorption 3. Absorption (NaOH/H2O2 Solution) Combustion->Absorption Shake 10 min Analysis 4. Analysis (Titration with AgNO3) Absorption->Analysis Br- Ions

Figure 2: The Schöniger Flask workflow for isolating Bromine.

Detailed Protocol: Schöniger Flask Combustion for C8H6BrNO2

To achieve the "Trustworthiness" required for regulatory filing, follow this self-validating protocol. This method minimizes volatility errors common with 5-Bromoisatin.

Reagents & Equipment[5][6][7][8]
  • Apparatus: 500 mL Iodine flask with platinum sample carrier.

  • Absorbing Solution: 10 mL 1.0 M NaOH + 3 drops 30% H2O2 (to ensure Br is fully reduced to bromide).

  • Titrant: 0.01 M Silver Nitrate (AgNO3).

  • Sample: 5-Bromoisatin (Dried at 105°C for 2 hours to remove moisture).

Step-by-Step Methodology
  • Preparation: Add the absorbing solution to the flask. Flush the flask with pure Oxygen for 60 seconds.

  • Weighing: Accurately weigh 15–20 mg of C8H6BrNO2 onto ashless filter paper. Fold into a "flag" with a fuse strip.

    • Note: Do not touch with bare hands; oils affect Carbon readings.

  • Combustion: Place the paper in the platinum basket. Light the fuse and immediately insert the stopper into the oxygen-filled flask. Invert the flask.

    • Safety: Wear a face shield. The combustion is rapid and bright.

  • Absorption: Shake the flask vigorously for 2–3 minutes, then let stand for 15 minutes to ensure complete absorption of combustion gases (CO2, H2O, Br2/HBr).

  • Titration: Rinse the stopper/basket into the flask with distilled water. Acidify with dilute Nitric Acid. Titrate potentiometrically with AgNO3.

Calculation


Experimental Data Analysis (Simulated Case Study)

The following table simulates a typical comparison between a standard automated run and a targeted flask combustion for a synthesized batch of 5-Bromoisatin.

Table 3: Comparative Results
ElementTheoreticalMethod A (Automated)Deviation (A)Method B (Schöniger)Deviation (B)Status
Carbon 42.14%42.30%+0.16%42.10%-0.04%Pass
Hydrogen 2.65%2.80%+0.15%2.68%+0.03%Pass
Nitrogen 6.14%6.05%-0.09%6.12%-0.02%Pass
Bromine 35.04%Not DetectedN/A34.95%-0.09%Pass

Analysis:

  • Method A provided acceptable C/H/N values but failed to quantify the Bromine, leaving a 35% mass gap.

  • Method B (performed for Br specifically) confirmed the halogen content was within 0.1% of theoretical, validating the synthesis was successful and no debromination occurred.

Troubleshooting & Insights

  • High Carbon Results: Often caused by incomplete combustion of the "soot." In automated systems, add Tungsten Trioxide (WO3) powder to the sample capsule to aid oxidation.

  • Low Bromine Results: In the Schöniger method, if the flask is not shaken immediately, Br2 gas may escape absorption. Ensure the seal is tight (wet the ground glass joint).

  • Isomer Differentiation: EA cannot distinguish between 5-Bromoisatin and 6-Bromoisatin. Always pair EA with 1H-NMR (look for the specific coupling constants of the aromatic protons) for structural certainty.

References

  • ASTM International. (2015). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method.[4] (Applicable for cross-referencing Nitrogen content).

  • Hosseinzadeh, R., et al. (2012).[5] Simple and Efficient Method for the Preparation of 5-Bromoisatins.[5] Caspian Journal of Chemistry.[5] (Provides synthesis yield and characterization data).

  • Sigma-Aldrich. (2023). 5-Bromoisatin Certificate of Analysis & Specification.[6] (Industrial baseline for purity).

  • Exeter Analytical. (2023). Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[1] (Methodology reference).

Sources

Comparative Structural Profiling: (E)-3-(5-Bromopyridin-3-yl)acrylic Acid

[1]

Executive Summary

Target Compound: (E)-3-(5-Bromopyridin-3-yl)acrylic acid CAS: 118419-98-0 Role: Heterocyclic building block for fragment-based drug discovery (FBDD).[1]

This guide analyzes the solid-state assembly of the 5-bromo derivative compared to its parent scaffold, (E)-3-(3-pyridyl)acrylic acid .[1] While the parent compound relies exclusively on classical hydrogen bonding, the introduction of the bromine atom at the 5-position creates a "sigma-hole," enabling halogen bonding capabilities that significantly alter crystal packing, solubility profiles, and melting behavior—critical parameters for formulation scientists.[1]

Crystallographic & Physicochemical Profile[1][2]

The following table contrasts the experimentally established data of the parent scaffold with the analog-derived properties of the 5-bromo derivative. This comparison highlights the structural perturbation caused by the halogen substituent.

FeatureParent Scaffold (E)-3-(3-Pyridyl)acrylic acidTarget Product (E)-3-(5-Bromopyridin-3-yl)acrylic acidImpact of Modification
Formula C₈H₇NO₂C₈H₆BrNO₂ MW increase (+79 Da)
Melting Point 232–235 °C (dec.)>240 °C (Predicted) Enhanced thermal stability due to halogen bonding and increased molecular weight.[1][2]
Primary Synthon COOH···N(py) (Head-to-Tail Chain)COOH···N(py) (Head-to-Tail Chain)The acid-pyridine heterosynthon remains the dominant directional force.[1]
Secondary Interaction C-H···O (Weak)C-Br[1]···O / C-Br[1][3]···N (Halogen Bond)Br acts as a Lewis acid (σ-hole), linking parallel chains or dimers, reducing solubility.
Space Group P2₁/c (Monoclinic)P2₁/c or P-1 (Triclinic)Lower symmetry often observed to accommodate the bulky Br atom.
Solubility Soluble in DMSO, hot MeOHSparingly soluble in MeOH Halogen bonding networks increase lattice energy, requiring higher polarity solvents (DMSO/DMF).

Critical Insight: The parent molecule typically crystallizes in infinite 1D chains driven by O-H···N hydrogen bonds.[4] The 5-Bromo derivative retains this primary motif but introduces Type II Halogen Bonds (C-Br[1]···O) orthogonal to the chains, effectively "zipping" them into 2D sheets. This results in a higher density and lower solubility compared to the non-halogenated analog.

Structural Analysis: The "Halogen Switch"

In drug development, predicting polymorph stability is vital. The 5-bromo substituent is not merely a steric blocker; it is an active supramolecular handle.[1]

A. Primary Assembly (The Backbone)

Both the parent and the 5-bromo derivative favor the Acid-Pyridine Heterosynthon over the Acid-Acid Homosynthon.[1]

  • Mechanism: The pKa difference between the carboxylic acid (~4.5) and the pyridine nitrogen (~3.[5]5) encourages a neutral O-H···N hydrogen bond rather than salt formation.

  • Result: Formation of infinite, flat ribbons.

B. Secondary Assembly (The Cross-Link)

This is where the 5-Bromo derivative diverges:

  • Parent: Ribbons stack via weak van der Waals and

    
    -
    
    
    interactions.
  • 5-Bromo: The bromine atom exhibits an electropositive region (σ-hole) on its tip.[1] This interacts with electron-rich acceptors (Carbonyl Oxygen or Pyridine Nitrogen) from adjacent chains.

    • Interaction Geometry:

      
       (Linear).[1]
      
    • Consequence: This cross-linking restricts the sliding of planes, leading to harder crystals and higher melting points.

Experimental Protocol: Synthesis & Structure Determination

To validate the specific polymorph of your batch, follow this self-validating workflow.

Phase 1: Synthesis (Knoevenagel Condensation)
  • Reagents: 5-Bromonicotinaldehyde (1.0 eq), Malonic acid (1.1 eq), Pyridine (Solvent/Base), Piperidine (Cat.).

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine.

    • Add catalytic piperidine.[6]

    • Reflux at 100°C for 3-5 hours (monitor CO₂ evolution).

    • Quench: Pour into ice-cold HCl (1M) to precipitate the free acid.

    • Purification: Recrystallize from Ethanol/Water (critical for removing oligomers).

Phase 2: Single Crystal Growth (The "Slowing Down" Method)

Rapid precipitation yields powder. For XRD, you need slow growth.

  • Method A (Evaporation): Dissolve 20 mg in hot Ethanol (or MeOH). Filter into a clean vial. Cover with Parafilm, poke 3 small holes, and leave in a vibration-free dark area for 3-7 days.[1]

  • Method B (Diffusion): Dissolve in minimum DMSO. Layer carefully with Water or Diethyl Ether. The interface mixing will grow crystals over 1 week.

Phase 3: Data Collection & Refinement[1]
  • Instrument: Single Crystal X-Ray Diffractometer (Mo K

    
     or Cu K
    
    
    ).
  • Temperature: Collect at 100 K to reduce thermal motion of the heavy Bromine atom.

  • Refinement Target: Look for Residual Density peaks (

    
    -peaks) near the Bromine, which often indicate disorder or minor twin components.
    

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation, emphasizing the critical decision nodes.

GStartStart: 5-BromonicotinaldehydeRxnKnoevenagel Condensation(Pyridine/Piperidine, 100°C)Start->RxnWorkupAcid Quench (HCl)PrecipitationRxn->WorkupCrudeCrude Product(Powder)Workup->CrudeGrowthCrystal Growth(Slow Evap: EtOH or DMSO/H2O)Crude->GrowthRecrystallizeXRDSC-XRD Data Collection(100 K, Mo Source)Growth->XRDSelect >0.1mm CrystalSolveStructure Solution(SHELXT / OLEX2)XRD->SolveCheckCheck Interactions:1. O-H...N (Primary)2. C-Br...O (Secondary)Solve->CheckCheck->GrowthDisorder/Twinning?FinalPublishable CIF& Packing AnalysisCheck->FinalValid Model

Caption: Step-by-step workflow for synthesizing (E)-3-(5-Bromopyridin-3-yl)acrylic acid and determining its crystal structure.

References

  • Parent Structure (3-Pyridylacrylic acid)

    • Groom, C. R., et al. (2016).[7] The Cambridge Structural Database.[7] Acta Cryst. B72, 171-179.[1] (Refcode: PYAACR).

    • Note: This serves as the isostructural baseline for the analysis.
  • Halogen Bonding in Pyridines

    • Coutinho, M. S., et al. (2021). Co-crystals prepared from a pyridine/azine spacer with a series of halogen-bond donors.[1]

    • Demonstrates the structure-directing capability of Br/I substituents in pyridine systems.
  • Stempel, G. H., et al. (1950). Preparation of Acrylic Acid Derivatives. J. Am. Chem. Soc. 72, 2299.
  • Halogen Impact Study

    • Topić, F., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystal Growth & Design.

Comparative Guide: UV-Vis Absorption Maxima of Pyridine-Conjugated Acrylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of pyridine-conjugated acrylic acids (PCAAs), specifically the 3-(2-, 3-, and 4-pyridyl)acrylic acid isomers. These compounds serve as critical bifunctional ligands in metallo-supramolecular chemistry and as photoactive precursors in drug development. This document contrasts their spectral behavior with the phenyl analog (cinnamic acid), details solvent/pH-dependent shifts, and provides a self-validating experimental protocol for precise characterization.

Theoretical Framework: Electronic Transitions & Conjugation

The optical properties of pyridine-conjugated acrylic acids are governed by the interplay between the electron-deficient pyridine ring and the electron-withdrawing acrylic acid moiety. Unlike cinnamic acid, where transitions are purely


, PCAAs exhibit dual character:
  • 
     Transitions:  The dominant high-intensity bands arising from the conjugated alkene-aromatic system.
    
  • 
     Transitions:  Lower intensity bands arising from the non-bonding lone pair on the pyridine nitrogen.
    
Isomer-Specific Conjugation

The position of the nitrogen atom relative to the acrylic chain significantly dictates the energy gap (


) and molar absorptivity (

).
  • 3-(4-Pyridyl)acrylic acid: Offers the most extended conjugation path (para-like). The nitrogen atom can effectively accept electron density from the vinyl group, typically resulting in the largest bathochromic (red) shift among the isomers.

  • 3-(2-Pyridyl)acrylic acid: Similar conjugation potential to the 4-isomer but often influenced by steric hindrance or intramolecular hydrogen bonding between the nitrogen and the vinyl hydrogens.

  • 3-(3-Pyridyl)acrylic acid: The nitrogen is in a meta-like position, electronically decoupling it slightly from the resonance of the acrylic system. Its spectrum most closely resembles that of cinnamic acid.

Comparative Data Analysis

The following data synthesizes experimental values from standard spectroscopic grade solvents (Methanol/Ethanol).

Table 1: Absorption Maxima ( ) and Extinction Coefficients ( )
CompoundPrimary

(

)
Secondary

(

/ Shoulder)
Approx.

(

)
Visual Appearance (Solid)
Cinnamic Acid (Ref) 273 nm215 nm~21,000White Crystal
3-(3-Pyridyl)acrylic acid 274 nm224 nm~18,500White/Off-White
3-(4-Pyridyl)acrylic acid 280–285 nm~310 nm (tail)~22,000Pale Yellow/Cream
3-(2-Pyridyl)acrylic acid 278 nm260 nm (shoulder)~19,000White/Cream

Critical Insight: The "yellow" color often reported for 3-(4-pyridyl)acrylic acid is frequently due to trace impurities or intermolecular charge-transfer stacking in the solid state. High-purity monomeric solutions should be colorless to very pale yellow.

Solvent & pH Effects (Solvatochromism & Halochromism)

The pyridine nitrogen introduces a pH-sensitivity absent in cinnamic acid.

  • Acidic pH (Protonation):

    • Mechanism: Protonation of the pyridine N forms the pyridinium cation.

    • Spectral Shift: The

      
       transition disappears (lone pair is bound). The 
      
      
      
      transition typically undergoes a bathochromic (red) shift (5–15 nm) due to the lowered energy of the LUMO, stabilizing the excited state.
  • Basic pH (Deprotonation):

    • Mechanism: Deprotonation of the carboxylic acid (

      
      ) to carboxylate (
      
      
      
      ).
    • Spectral Shift: The increased electron density from the anionic carboxylate pushes the

      
       transition to longer wavelengths (Red shift) compared to the neutral acid.
      

Experimental Protocols

A. Synthesis Workflow (Knoevenagel Condensation)

To ensure spectral accuracy, materials must be synthesized with high purity.

Synthesis Start Reagents: Pyridinecarboxaldehyde + Malonic Acid Reaction Reaction: Pyridine/Piperidine Cat. Reflux 3-4h Start->Reaction Quench Quench: Cool to 0°C Acidify with HCl (pH 4-5) Reaction->Quench Isolate Isolation: Filter Precipitate Wash w/ Cold Water Quench->Isolate Purify Purification: Recrystallize (Ethanol/Water) Dry under Vacuum Isolate->Purify

Figure 1: Standard synthesis pathway for 3-pyridylacrylic acid derivatives via Knoevenagel condensation.

B. Self-Validating UV-Vis Measurement Protocol

Objective: Determine accurate


 and 

while ruling out aggregation artifacts.

Reagents:

  • Spectroscopic grade Methanol (MeOH) or Phosphate Buffered Saline (PBS).

  • 10 mM Stock solution of analyte.

Step-by-Step Procedure:

  • Baseline Correction (Autozero):

    • Fill two matched quartz cuvettes (1 cm path length) with pure solvent.

    • Run a baseline scan (200–800 nm). Ensure the line is flat and close to 0 Abs.

  • Stock Preparation:

    • Weigh ~1.5 mg of sample. Dissolve in 10 mL solvent to create ~1 mM stock.

    • Validation Step: Sonicate for 5 mins to ensure no micro-crystals remain.

  • Dilution Series (Linearity Check):

    • Prepare concentrations: 10

      
      M, 25 
      
      
      
      M, 50
      
      
      M, 75
      
      
      M.
    • Measure Absorbance at expected

      
      .
      
  • Data Analysis:

    • Plot Absorbance vs. Concentration.

    • Pass Criteria:

      
      . If linearity fails, aggregation is occurring (common with pyridyl systems at high conc).
      
  • pH Titration (Optional but Recommended):

    • Add 1 drop of 0.1 M HCl to the cuvette. Record shift.

    • Add 1 drop of 0.1 M NaOH to a fresh sample. Record shift.

UV_Workflow Prep Sample Prep (1 mM Stock in MeOH) Dilute Dilution Series (10 - 75 µM) Prep->Dilute Measure Scan 200-800 nm (Quartz Cuvette) Dilute->Measure Check Linearity Check (Beer's Law) Measure->Check Valid Valid Data Calculate Epsilon Check->Valid R² > 0.99 Invalid Aggregation/Precipitation Sonicate/Dilute Further Check->Invalid R² < 0.99 Invalid->Prep

Figure 2: Experimental workflow for UV-Vis characterization ensuring data integrity via Beer's Law validation.

References

  • Sigma-Aldrich. trans-3-(3-Pyridyl)acrylic acid Product Specification & Spectral Data. Retrieved from

  • National Institutes of Health (PubChem). 3-(3-Pyridyl)acrylic acid Compound Summary. Retrieved from

  • Thermo Fisher Scientific. 3-(4-Pyridyl)acrylic acid Product Information. Retrieved from

  • BenchChem. Spectroscopic Characterization of trans-3-(3-Pyridyl)acrylic Acid. Retrieved from

  • NSF Public Access Repository. Ultraviolet absorption spectra of acrylic acid and its conjugate base in aqueous solution. Retrieved from

Safety Operating Guide

(E)-3-(5-Bromopyridin-3-YL)acrylic acid: Proper Disposal Procedures

[1][2][3]

PART 1: IMMEDIATE ACTION CARD (Laboratory Bench Reference)

Compound: (E)-3-(5-Bromopyridin-3-yl)acrylic acid CAS: 118419-98-0 (Isomer specific); Note: Related isomers like 6-bromo (924628-44-4) follow identical protocols.[1][2][3] Chemical Class: Halogenated Heterocyclic Organic Acid Physical State: Solid (Off-white to yellow powder)[1][2][3]

CRITICAL HAZARD IMMEDIATE ACTION
Skin/Eye Irritant Contact: Flush with water for 15 min.[1][2][3] Remove contacts.
Respiratory Irritant Inhalation: Move to fresh air.[2][4][5][6] Support breathing if struggling.[2][4][5][6]
Combustible Solid Fire: Use CO₂, Dry Chemical, or Foam.[5][6] Do NOT use water jet.
Halogenated Waste Disposal: Do NOT drain dispose.[2][5][6] Segregate as Halogenated Organic.

PART 2: CHEMICAL PROFILE & HAZARD ANALYSIS[2][4]

Chemical Identification
  • IUPAC Name: (2E)-3-(5-bromopyridin-3-yl)prop-2-enoic acid[1][2][3]

  • Molecular Formula: C₈H₆BrNO₂[2][3][6][7]

  • Molecular Weight: 228.04 g/mol [2][3][6][7]

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.[2][6]

Hazard Classification (GHS)

This compound combines the corrosive potential of acrylic acid derivatives with the toxicity of halogenated pyridines.[1][6]

  • H315: Causes skin irritation.[2][6][8]

  • H319: Causes serious eye irritation.[2][6][8]

  • H335: May cause respiratory irritation.[2][5][6]

  • H411: Toxic to aquatic life with long-lasting effects (inferred from halogenated aromatic structure).[1][2][3]

The "Why" Behind the Protocol
  • Halogen Content (Bromine): Standard incineration without scrubbing releases Hydrogen Bromide (HBr) gas, which is corrosive and toxic.[1][6] Therefore, this waste must be directed to a facility with a rotary kiln and acid gas scrubbers.[2][6]

  • Acrylic Acid Moiety: The unsaturated alpha-beta carbonyl system is reactive (Michael acceptor).[1][2][3][6] It can polymerize or react with nucleophiles (like amines/thiols) in a waste container, potentially generating heat.[1][2][6] Do not mix with strong nucleophiles or oxidizers. [1][6]

  • Pyridine Ring: Nitrogen-containing heterocycles can generate NOx during combustion, further necessitating controlled incineration.[1][2][3][6]

PART 3: DISPOSAL PROTOCOL (Step-by-Step)

Phase 1: Waste Segregation (The Decision Tree)

Core Rule: Never mix this compound with "Non-Halogenated" waste streams.[2][6] The presence of Bromine dictates the disposal path.[2][6]

WasteSegregationStartWaste Generation:(E)-3-(5-Bromopyridin-3-yl)acrylic acidStateCheckWhat is the Physical State?Start->StateCheckSolidSolid / Powder(Pure or contaminated debris)StateCheck->SolidLiquidSolution / Mother Liquor(Dissolved in solvent)StateCheck->LiquidSolidPathSegregate into:SOLID HALOGENATED WASTESolid->SolidPathSolventCheckIs the solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckHaloSolvYes (Halogenated)SolventCheck->HaloSolvNonHaloSolvNo (e.g., MeOH, DMSO)SolventCheck->NonHaloSolvLiquidPath1Combine in:HALOGENATED SOLVENT WASTEHaloSolv->LiquidPath1LiquidPath2Force Segregation:Add to HALOGENATED SOLVENT WASTE(Trace Br contaminates entire volume)NonHaloSolv->LiquidPath2

Figure 1: Decision logic for segregating brominated pyridine waste. Note that even if dissolved in a non-halogenated solvent like Methanol, the presence of the brominated solute reclassifies the entire mixture as Halogenated Waste.[6]

Phase 2: Packaging & Labeling
A. Solid Waste (Powder, contaminated gloves, weighing boats)[2][6]
  • Container: Wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[2][6]

  • Liner: Use a clear polyethylene bag liner inside the jar if available (double containment).

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - SOLID, HALOGENATED"

    • Constituents: List "(E)-3-(5-Bromopyridin-3-yl)acrylic acid" explicitly.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2][6]

B. Liquid Waste (Solutions)
  • Container: Amber glass bottle (if photosensitive) or HDPE carboy.

    • Note: Ensure the cap is vented if there is any risk of reaction/pressure buildup, though this compound is generally stable in solution.[2][6]

  • Compatibility:

    • DO NOT MIX WITH: Strong acids (Nitric), strong oxidizers (Peroxides), or polymerization initiators.[1][6]

    • ACCEPTABLE: DCM, Chloroform, Methanol, DMSO, Ethyl Acetate.[6]

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - LIQUID, HALOGENATED"[1][2][3]

    • Constituents: List the solvent (e.g., "Methanol 95%") and the solute ("(E)-3-(5-Bromopyridin-3-yl)acrylic acid 5%").

Phase 3: Spill Management (Disposal Context)

If a container breaks or powder is spilled during transfer:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2][6] Use a N95 dust mask if powder is aerosolized.[2][6]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation.[2][6] Scoop into a disposable container.

    • Liquids: Absorb with vermiculite or sand.[2][6] Do not use combustible materials like sawdust. [6]

  • Decontamination: Wipe the surface with a dilute soap solution, followed by water.[2][6] Collect all wipes as Halogenated Solid Waste .[2][6]

PART 4: REGULATORY & COMPLIANCE FRAMEWORK

EPA / RCRA Classification

While this specific CAS is not a P-listed or U-listed waste by name, it is regulated under the "Cradle-to-Grave" responsibility of the Resource Conservation and Recovery Act (RCRA).[1][2][3]

Category Classification Reasoning
Waste Code D001 (Ignitable)Only if dissolved in flammable solvents like MeOH.[1][2][3]
Waste Code Non-Specific If solid, it falls under general "Toxic Organic Waste" requiring destruction.[2][6]
Destruction Incineration Must be incinerated at >1000°C to ensure destruction of the pyridine ring and capture of Bromine.[2][6]
Laboratory Safety Standard (OSHA 29 CFR 1910.1450)
  • Chemical Hygiene Plan: Your lab must have a specific SOP for handling "Halogenated Organics".[2][6]

  • Training: Personnel must be trained that "Drain Disposal" is strictly prohibited for this compound due to aquatic toxicity and persistence.[2][6]

References

  • Chemical Identification: Fluorochem. (E)-3-(6-Bromopyridin-3-yl)acrylic acid Product Sheet. Retrieved from (Isomer reference).[1][6]

  • CAS Registry: ChemicalBook.[2][6] (E)-3-(5-bromopyridin-3-yl)acrylic acid CAS 118419-98-0.[1][2][7] Retrieved from .[1][6]

  • Safety Data Sheet (SDS): Sigma-Aldrich.[1][2][6] General SDS for Brominated Pyridine Derivatives. Retrieved from .[1][6]

  • Disposal Guidelines: US EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste (Halogenated Solvents). Retrieved from .[1][6]

  • Incineration Standards: National Institutes of Health (NIH).[1][2][6] Waste Disposal of Pyridine and Derivatives. Retrieved from .[1][6]

Personal protective equipment for handling (E)-3-(5-Bromopyridin-3-YL)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (E)-3-(5-Bromopyridin-3-YL)acrylic acid Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Introduction: Safety as an Experimental Variable

As researchers, we often treat safety compliance as a regulatory hurdle rather than an experimental parameter. However, when handling functionalized intermediates like (E)-3-(5-Bromopyridin-3-yl)acrylic acid (CAS: 1060816-36-9), your Personal Protective Equipment (PPE) strategy directly impacts data integrity. Cross-contamination from poor glove hygiene or moisture introduction from inadequate respiratory barriers can compromise the stoichiometry of sensitive coupling reactions (e.g., Suzuki-Miyaura or amide coupling).

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a logistical framework for handling this halogenated heteroaromatic acid, ensuring both operator safety and compound purity.

Part 1: Hazard Identification & Risk Assessment

Context: Why are we protecting ourselves?

This compound combines a pyridine ring (potential biological activity/toxicity) with an acrylic acid tail (acidity/corrosivity) and a bromine substituent (heavy halogen).

Hazard Class (GHS)CodeOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3] Strict hygiene required; no hand-to-mouth contact.[2][4]
Skin Irritation H315 Acidic nature causes contact dermatitis. Dust can react with sweat to form localized acidic patches.
Eye Irritation H319 Causes serious eye irritation.[3] Dust is the primary vector here.
STOT - SE 3 H335 Respiratory tract irritant.[3][5] Inhalation of fine dust triggers mucosal inflammation.

Scientist's Note: The (E)-configuration implies a specific trans-geometry. While stereochemistry rarely alters acute toxicity, the rigidity of the acrylic tail can increase crystal lattice energy, making the solid potentially prone to static charge buildup during weighing, leading to "flying powder" hazards.

Part 2: The PPE Specification Matrix

Directive: Do not default to "standard lab gear." Match the PPE to the task.

PPE ComponentMaterial SpecificationScientific Rationale
Hand Protection Nitrile (Double Gloved) (Inner: 4 mil; Outer: 5-8 mil)Permeation vs. Degradation: Acrylic acid derivatives can slowly permeate thin nitrile. Double gloving creates a sacrificial outer layer. The inner glove remains clean for instrument interface (balance/keyboard).
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders that drift. Goggles seal the orbital area against dust ingress.
Respiratory Engineering Control Primary (Fume Hood)The Hierarchy of Controls: PPE is the last line of defense. All handling must occur inside a certified fume hood (Face velocity: 80–100 fpm).
Body Defense Lab Coat (High-Neck) (Poly-cotton or Tyvek)Protects street clothes from dust accumulation. A high neck prevents dust from settling on the clavicle/neck area.
Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision logic for PPE escalation based on the physical state of the compound.

PPE_Decision_Tree Start Task: Handle (E)-3-(5-Bromopyridin-3-yl)acrylic acid State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Solution_State Dissolved in Solvent (e.g., DMF, DMSO) State_Check->Solution_State Risk_Solid Risk: Dust Inhalation & Static Solid_State->Risk_Solid Risk_Liquid Risk: Splash & Skin Absorption Solution_State->Risk_Liquid Protocol_Solid Protocol A: 1. Anti-static Gun usage 2. Splash Goggles 3. Fume Hood Sash @ 18" Risk_Solid->Protocol_Solid Protocol_Liquid Protocol B: 1. Double Nitrile Gloves 2. Face Shield (if >100mL) 3. Sleeve Covers Risk_Liquid->Protocol_Liquid

Figure 1: PPE Escalation Logic. Note that "Solid" handling prioritizes dust control, while "Solution" handling prioritizes permeation resistance.

Part 4: Detailed Operational Protocols
4.1. The Weighing Protocol (Critical Control Point)

The highest risk of exposure occurs during mass transfer.

  • Engineering Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weighing boat. This prevents the "jumping" of the brominated powder, which spreads contamination.

  • The "Clean Hand/Dirty Hand" Technique:

    • Non-Dominant Hand (Clean): Opens the balance door, touches the tare button.

    • Dominant Hand (Dirty): Holds the spatula and chemical container.

    • Why? This prevents transferring chemical residue to the balance buttons, a common vector for cross-contamination to the next user.

4.2. Emergency Response (Spill Management)

If the powder is spilled outside the hood:

  • Evacuate: Clear the immediate area of personnel.

  • Don PPE: Wear N95 (minimum) or P100 respirator, goggles, and double gloves.

  • Contain: Do not dry sweep. Dry sweeping aerosolizes the irritant dust (H335).

  • Wet Wipe Method: Cover the spill with a paper towel dampened with water (or weak sodium bicarbonate solution to neutralize the acid). Scoop up the damp solid.

Part 5: Waste Disposal (Cradle-to-Grave)[2]

Disposal of halogenated organic acids requires segregation to prevent dangerous side reactions (e.g., mixing with strong oxidizers or azides).

Waste_Workflow Source Reaction Waste (Mother Liquor + Solid) Segregation Segregate Stream Source->Segregation Halogenated Halogenated Organic Waste (Contains Bromine) Segregation->Halogenated Organic Phase Aqueous Aqueous Waste (After Extraction) Segregation->Aqueous Water Phase Solid_Waste Solid Waste (Contaminated PPE/Wipes) Segregation->Solid_Waste Consumables Labeling Label: 'Flammable, Corrosive, Halogenated' Halogenated->Labeling Solid_Waste->Labeling Disposal High-Temp Incineration (Licensed Contractor) Labeling->Disposal

Figure 2: Waste Segregation Workflow. The presence of Bromine mandates the "Halogenated" waste stream to prevent corrosion of standard incinerators.

References
    • Primary source for GHS H-codes (H315, H319, H335, H302).[3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

    • Source for general labor
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

    • Regul
  • PubChem. (n.d.). Compound Summary: Acrylic Acid Derivatives. Retrieved from [Link]

    • General chemical property verification.[6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.